molecular formula C30H52N10O13 B12393105 Gadgvgksa

Gadgvgksa

Cat. No.: B12393105
M. Wt: 760.8 g/mol
InChI Key: ABRFDOJVIQDFSP-SOUPDVDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadgvgksa is a useful research compound. Its molecular formula is C30H52N10O13 and its molecular weight is 760.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52N10O13

Molecular Weight

760.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H52N10O13/c1-14(2)24(40-22(44)12-33-26(48)18(9-23(45)46)38-25(47)15(3)35-20(42)10-32)29(51)34-11-21(43)37-17(7-5-6-8-31)27(49)39-19(13-41)28(50)36-16(4)30(52)53/h14-19,24,41H,5-13,31-32H2,1-4H3,(H,33,48)(H,34,51)(H,35,42)(H,36,50)(H,37,43)(H,38,47)(H,39,49)(H,40,44)(H,45,46)(H,52,53)/t15-,16-,17-,18-,19-,24-/m0/s1

InChI Key

ABRFDOJVIQDFSP-SOUPDVDOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

GADGVGKSA Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GADGVGKSA peptide, a 9-mer neoantigen derived from the KRAS G12D mutation, is a focal point in the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of its structure, properties, and the experimental methodologies used to characterize its biological activity. Detailed protocols for its synthesis, purification, and functional analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document illustrates the critical signaling pathways and experimental workflows associated with this compound research through detailed diagrams.

Introduction

Oncogenic mutations in the KRAS gene are prevalent in numerous cancers, making them a critical target for therapeutic development. The G12D mutation in KRAS results in the presentation of a novel peptide, this compound, on the surface of cancer cells by the Human Leukocyte Antigen (HLA) class I molecule, HLA-C*08:02.[1][2][3] This peptide is not present in healthy tissues, marking it as a neoantigen and a highly specific target for the immune system. The recognition of the this compound-HLA complex by T-cells can trigger a potent anti-tumor immune response, positioning this peptide as a promising candidate for cancer vaccines and adoptive T-cell therapies.[3]

Structure and Physicochemical Properties

The this compound peptide is a nonapeptide with the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala. Its structure and properties are summarized in the table below.

PropertyValueReference
Sequence This compound[4]
Molecular Formula C30H52N10O12
Molecular Weight 760.79 g/mol
Purity >95% (typically)
Solubility Soluble in water
Storage -20°C to -80°C

Experimental Protocols

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound. A detailed protocol is outlined below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Alanine). Use a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution to obtain the crude peptide powder.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Sample Preparation: Dissolve the crude lyophilized peptide in an appropriate solvent, such as 0.1% TFA in water.

  • Chromatography: Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the target peptide from impurities.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Peptide Characterization

Protocol 3: Mass Spectrometry (MS) Analysis

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.

  • Data Interpretation: Confirm that the observed molecular weight matches the theoretical molecular weight of this compound (760.79 Da).

In Vitro Refolding of the this compound/HLA-C*08:02 Complex

Protocol 4: Peptide-HLA Complex Refolding

  • Protein Expression: Express the heavy chain of HLA-C*08:02 and β2-microglobulin separately in E. coli as inclusion bodies.

  • Refolding: Slowly add the denatured heavy chain and β2-microglobulin to a refolding buffer containing the this compound peptide. The buffer typically includes a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.

  • Purification: Purify the refolded complex using size-exclusion and ion-exchange chromatography.

  • Validation: Confirm the formation of the complex using techniques like SDS-PAGE and circular dichroism.

T-Cell Activation Assays

Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor expressing HLA-C*08:02.

  • Antigen Presentation: Pulse antigen-presenting cells (APCs) from the PBMCs with the this compound peptide.

  • Co-culture: Co-culture the peptide-pulsed APCs with T-cells from the same donor in an ELISpot plate pre-coated with an anti-IFN-γ antibody.

  • Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate to visualize the spots, where each spot represents an IFN-γ-secreting T-cell.

  • Analysis: Count the number of spots to quantify the T-cell response.

Biological Activity and Signaling

The binding of this compound to HLA-C*08:02 is a critical first step in initiating an anti-tumor T-cell response. The G12D mutation introduces a key aspartic acid residue that serves as an anchor for binding to the HLA molecule, significantly stabilizing the peptide-HLA complex compared to the wild-type peptide.

Quantitative Data
ParameterValueMethodReference
HLA-C*08:02 Thermal Stability (Tm) with this compound 51 ± 1.3 °CThermal Shift Assay
T-cell Receptor (TCR) Binding Affinity (K D ) Varies depending on the specific TCRSurface Plasmon Resonance
T-cell Activation (EC 50 ) 760.4 nM (for 1-2C TCR)IL-2 ELISA
Signaling Pathway

Upon recognition of the this compound/HLA-C*08:02 complex by a specific T-cell receptor (TCR), a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and cytotoxic function against the tumor cell.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (Tumor Cell) cluster_TCell T-Cell HLA This compound/HLA-C*08:02 TCR TCR HLA->TCR Recognition CD3 CD3 Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine NFkB NF-κB PKC->NFkB NFkB->Cytokine AP1->Cytokine Proliferation Proliferation & Cytotoxicity Cytokine->Proliferation

Caption: T-cell receptor signaling cascade upon recognition of the this compound neoantigen.

Experimental and Data Analysis Workflow

The process of identifying and validating this compound as a therapeutic target involves a multi-step workflow, from initial discovery to functional validation.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Validation In Vitro Validation cluster_Application Therapeutic Development A KRAS G12D Mutation Identification B In Silico Neoantigen Prediction A->B C Peptide Synthesis (SPPS) B->C D Purification (HPLC) & Characterization (MS) C->D E HLA Binding & Stability Assays D->E F T-Cell Priming & Expansion E->F G T-Cell Activation Assays (ELISpot, Flow Cytometry) F->G H TCR Discovery & Engineering G->H J Cancer Vaccine Formulation G->J I Adoptive Cell Therapy Development H->I

Caption: Workflow for the development of this compound-based cancer immunotherapies.

Conclusion

The this compound peptide represents a highly specific and promising target for the development of immunotherapies against KRAS G12D-mutant cancers. The methodologies outlined in this guide provide a framework for researchers to synthesize, characterize, and evaluate the biological activity of this important neoantigen. Further research into high-affinity T-cell receptors and optimal vaccine delivery systems will be crucial in translating the therapeutic potential of this compound into effective clinical treatments.

References

The Role of GADGVGKSA in KRAS G12D Mutation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the GADGVGKSA nonapeptide, a key neoantigen derived from the KRAS G12D mutation, for researchers, scientists, and drug development professionals. The document outlines its central role in cancer immunotherapy, detailing its interaction with the major histocompatibility complex (MHC) class I molecule HLA-C*08:02 and subsequent recognition by T-cell receptors (TCRs), which triggers a targeted anti-tumor immune response.

Introduction: this compound as a KRAS G12D-Specific Neoantigen

The this compound peptide is a nine-amino-acid sequence that arises from the common G12D mutation in the KRAS oncogene.[1][2] This mutation, where glycine at position 12 is replaced by aspartic acid, creates a novel protein sequence that can be processed and presented on the surface of cancer cells by specific HLA molecules.[3][4] The this compound peptide, presented by HLA-C*08:02, has been identified as a critical neoantigen for T-cell-based cancer immunotherapies.[3] Its specificity to tumor cells harboring the KRAS G12D mutation makes it an attractive target for developing highly selective treatments, such as adoptive T-cell therapies and cancer vaccines.

Quantitative Data: T-Cell Receptor Binding Affinities

The interaction between the this compound-HLA-C*08:02 complex and specific TCRs is a critical determinant of the anti-tumor immune response. The binding affinities of several therapeutic TCRs recognizing this complex have been characterized, with dissociation constants (KD) ranging from nanomolar to micromolar concentrations.

TCR ClonePeptideHLA AlleleBinding Affinity (KD)Measurement Technique
TCR9aThis compound (nonamer)HLA-C08:0216 (±8) nMSurface Plasmon Resonance (SPR)
TCR9bThis compound (nonamer)HLA-C08:02185 (±28) nMSurface Plasmon Resonance (SPR)
TCR9cThis compound (nonamer)HLA-C08:02835 (±125) nMSurface Plasmon Resonance (SPR)
TCR9dThis compound (nonamer)HLA-C08:02Not explicitly quantified, but lower affinity than TCR9a-cNot specified
TCR10GADGVGKSAL (decamer)HLA-C*08:026.7 (±1.7) µMSurface Plasmon Resonance (SPR)

Table 1: Binding affinities of various T-cell receptors to the KRAS G12D peptide presented by HLA-C08:02. Data sourced from PNAS (2020).*

Signaling Pathways

The recognition of the this compound-HLA-C*08:02 complex by a cognate TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic activity against the tumor cell.

TCR_Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes TCR TCR CD3 CD3 Complex (ITAMs) TCR->CD3 ZAP70 ZAP70 CD3->ZAP70 CD8 CD8 pHLA This compound-HLA-C*08:02 CD8->pHLA Lck Lck CD8->Lck pHLA->TCR Binding Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K Vav1 Vav1 LAT_SLP76->Vav1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PI3K->NFkB Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Vav1->Cytoskeletal_Rearrangement Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production Proliferation T-cell Proliferation Cytotoxicity Cytotoxic Activity AP1->Proliferation NFkB->Cytotoxicity

Caption: T-cell receptor signaling cascade upon recognition of this compound-HLA complex.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding kinetics and affinity between the soluble TCR and the peptide-HLA complex.

Methodology:

  • Immobilization: A streptavidin-coated sensor chip is used to capture biotinylated, refolded this compound-HLA-C*08:02 complexes.

  • Analyte Injection: Serial dilutions of the purified, soluble TCR are injected over the sensor chip surface.

  • Data Acquisition: The association and dissociation of the TCR are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Interferon-gamma (IFN-γ) Release Assay

This assay quantifies the functional response of T-cells upon recognition of the target peptide.

Methodology:

  • Co-culture: T-cells engineered to express a specific TCR are co-cultured with target cells (e.g., T2 cells) pulsed with the this compound peptide.

  • Incubation: The co-culture is incubated for 24-48 hours to allow for T-cell activation and cytokine secretion.

  • Detection: The concentration of IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or an ELISpot assay.

  • Analysis: The amount of IFN-γ released is proportional to the activation of the T-cells in response to the specific peptide.

CD69 Activation Assay

CD69 is an early marker of lymphocyte activation. Its surface expression is measured to assess the initial T-cell response.

Methodology:

  • Co-culture: TCR-engineered T-cells are co-cultured with peptide-pulsed target cells for 4-24 hours.

  • Staining: Cells are stained with fluorescently labeled antibodies against CD3 (to identify T-cells) and CD69.

  • Flow Cytometry: The percentage of CD69-positive T-cells is determined by flow cytometry.

  • Analysis: An increase in the percentage of CD69+ T-cells indicates a specific activation in response to the this compound peptide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the T-cell response to the this compound neoantigen.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_readouts Readouts cluster_analysis Data Analysis Peptide_Synthesis Synthesize this compound and Control Peptides Peptide_Pulsing Pulse Target Cells with Peptides Peptide_Synthesis->Peptide_Pulsing Target_Cells Prepare Target Cells (e.g., T2 cells) Target_Cells->Peptide_Pulsing TCR_T_Cells Generate TCR-engineered T-cells Co_culture Co-culture T-cells and Peptide-pulsed Target Cells TCR_T_Cells->Co_culture Peptide_Pulsing->Co_culture IFNg_Assay IFN-γ Release Assay (ELISA/ELISpot) Co_culture->IFNg_Assay CD69_Assay CD69 Activation Assay (Flow Cytometry) Co_culture->CD69_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Cr-release) Co_culture->Cytotoxicity_Assay Data_Quantification Quantify Cytokine Release, Activation Markers, and Cell Lysis IFNg_Assay->Data_Quantification CD69_Assay->Data_Quantification Cytotoxicity_Assay->Data_Quantification Specificity_Assessment Assess Specificity and Potency of T-cell Response Data_Quantification->Specificity_Assessment

Caption: Workflow for assessing T-cell response to the this compound peptide.

Conclusion

The this compound peptide is a highly specific and immunogenic neoantigen derived from the KRAS G12D mutation. Its presentation by HLA-C*08:02 and subsequent recognition by high-affinity TCRs represent a key mechanism for the targeted destruction of KRAS G12D-mutant cancer cells. This technical guide provides a foundational understanding of the quantitative and methodological aspects of studying this important interaction, which is crucial for the continued development of effective immunotherapies for KRAS-driven cancers.

References

GADGVGKSA: An In-depth Technical Guide to a Prominent KRAS G12D Neoantigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide, a neoantigen derived from the highly prevalent KRAS G12D mutation, has emerged as a significant target in the field of cancer immunotherapy. This nine-amino-acid peptide is presented to the immune system by specific Human Leukocyte Antigen (HLA) molecules, marking cancer cells for recognition and destruction by T-cells. This technical guide provides a comprehensive overview of the core biological characteristics of this compound, detailed experimental protocols for its study, and insights into its therapeutic potential.

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being particularly common in aggressive malignancies such as pancreatic and colorectal cancer.[1][2] The resulting this compound neoantigen is not present in normal, healthy tissues, making it an exquisitely specific target for immunotherapies aiming to avoid off-tumor toxicities. Research has demonstrated that this neoantigen is immunogenic and can elicit potent anti-tumor T-cell responses, paving the way for the development of novel therapeutic strategies, including cancer vaccines and adoptive T-cell therapies.

Core Biological Characteristics

The this compound neoantigen is a nonamer peptide generated from the protein product of the KRAS gene harboring a glycine-to-aspartic acid substitution at codon 12 (G12D). This mutation is a critical driver of oncogenesis.

HLA Restriction

The presentation of the this compound peptide to T-cells is primarily restricted to two HLA class I alleles:

  • HLA-C*08:02 : This was one of the first HLA alleles identified to present the this compound neoantigen.[2][3][4] Structural studies have revealed the molecular basis of this interaction, highlighting the importance of the mutated aspartic acid residue in anchoring the peptide within the HLA binding groove.

  • HLA-A*11:01 : This allele has also been confirmed to present the this compound peptide, expanding the potential patient population that could benefit from targeting this neoantigen.

Immunogenicity

This compound has been shown to be immunogenic, capable of stimulating and activating cytotoxic T-lymphocytes (CTLs) that can recognize and kill cancer cells presenting this neoantigen. The immunogenicity is dependent on the specific T-cell receptor (TCR) repertoire of the individual and the context of the tumor microenvironment. Studies have successfully isolated and characterized TCRs with high affinity and specificity for the this compound-HLA complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound neoantigen. It is important to note that specific binding affinities of the this compound peptide to its restricting HLA alleles are not widely available in the public domain. However, data from related studies and predictions provide valuable context.

ParameterHLA AlleleValueMethodReference
Predicted Binding Affinity (IC50) HLA-C08:02< 15,000 nMIn silico prediction (NetMHC4.0)
Experimental Binding HLA-C08:02Successful refolding with mutant peptide, not with wild-typeProtein refolding
TCR Binding Affinity (KD) HLA-A11:01 (with related VVVGADGVGK peptide)63 µM (for a wild-type TCR)Surface Plasmon Resonance
Recombinant HLA Monomer Affinity (KD) HLA-A11:01 (with VVVGADGVGK peptide)14.91 nMSurface Plasmon ResonanceNot found in search results

Table 1: Peptide-HLA and TCR-pMHC Binding Affinities

AssayT-Cell SpecificityTarget HLAEC50 ValueNotesReference
Functional Avidity TCR9a (this compound-specific)HLA-C08:0220-fold enhancement with A18L substitutionThe EC50 of the parental TCR9a was enhanced by substituting the C-terminal alanine of the peptide with leucine.
Functional Avidity KRAS G12V-specific TCRsHLA-A11:01≤1 nMWhile not for this compound, this data for a similar KRAS neoantigen demonstrates the high functional avidity that can be achieved.

Table 2: T-Cell Functional Avidity

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification, validation, and therapeutic targeting of the this compound neoantigen.

Identification of this compound by Mass Spectrometry-based Immunopeptidomics

This protocol outlines the steps to identify HLA-presented peptides directly from tumor tissue.

Workflow for Neoantigen Identification

Caption: Workflow for identifying HLA-presented peptides from tumor tissue.

Methodology:

  • Tissue Lysis: Snap-frozen tumor tissue is pulverized and lysed in a buffer containing detergents (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside) and protease inhibitors to solubilize membrane proteins while preserving HLA-peptide complexes.

  • Immunoaffinity Purification: The lysate is cleared by centrifugation and incubated with pan-HLA class I-specific antibodies (e.g., W6/32) or allele-specific antibodies cross-linked to protein A/G beads. This specifically captures HLA-peptide complexes.

  • Washing: The beads are extensively washed with a series of buffers of decreasing salt concentration and detergent to remove non-specifically bound proteins.

  • Peptide Elution: HLA-bound peptides are eluted from the antibodies using a mild acid solution (e.g., 0.1% trifluoroacetic acid).

  • Peptide Cleanup and Concentration: The eluted peptides are separated from the larger HLA molecules by filtration and concentrated using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: The purified peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.

  • Database Searching: The resulting fragmentation spectra are searched against a custom protein sequence database that includes the mutated KRAS G12D sequence to identify the this compound peptide.

Assessment of this compound Immunogenicity

This assay quantifies the number of T-cells that secrete a specific cytokine (e.g., IFN-γ) upon stimulation with the this compound peptide.

ELISPOT Assay Workflow

G Coat Coat ELISPOT plate with anti-IFN-γ capture antibody Cells Add patient PBMCs or isolated T-cells Coat->Cells Stim Stimulate with this compound peptide Cells->Stim Incubate Incubate to allow cytokine secretion and capture Stim->Incubate Detect Add biotinylated anti-IFN-γ detection antibody Incubate->Detect Enzyme Add streptavidin-enzyme conjugate Detect->Enzyme Substrate Add substrate and develop spots Enzyme->Substrate Analyze Count spots Substrate->Analyze

Caption: Workflow for the IFN-γ ELISPOT assay.

Methodology:

  • Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a patient are added to the wells.

  • Stimulation: The this compound peptide is added to the wells at various concentrations. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

  • Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added.

  • Signal Amplification: After washing, an enzyme-linked streptavidin conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader.

This classic cytotoxicity assay measures the ability of this compound-specific T-cells to lyse target cells presenting the neoantigen.

Chromium-51 Release Assay Workflow

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

Methodology:

  • Target Cell Labeling: Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are incubated with radioactive sodium chromate (Na2^51CrO4). The ^51Cr is taken up by the cells.

  • Peptide Pulsing: The labeled target cells are washed and then incubated with the this compound peptide to load it onto the HLA molecules on the cell surface.

  • Co-culture: The peptide-pulsed target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The plate is incubated for 4-6 hours at 37°C to allow the T-cells to recognize and lyse the target cells.

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released ^51Cr from lysed cells, is collected.

  • Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: Radioactivity in the supernatant of co-cultured wells.

    • Spontaneous Release: Radioactivity in the supernatant of target cells incubated without effector cells.

    • Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.

Generation and Functional Testing of this compound-Specific TCR-T Cells

This protocol describes the generation of T-cells engineered to express a TCR that recognizes the this compound neoantigen.

Lentiviral Transduction for TCR-T Cell Generation

G Isolate Isolate T-cells from patient blood Activate Activate T-cells (e.g., with anti-CD3/CD28 beads) Isolate->Activate Transduce Transduce with lentiviral vector encoding this compound-specific TCR Activate->Transduce Expand Expand transduced T-cells in culture with IL-2 Transduce->Expand Verify Verify TCR expression (e.g., by flow cytometry) Expand->Verify Functional Perform functional assays (e.g., cytotoxicity, cytokine release) Verify->Functional

Caption: Workflow for generating this compound-specific TCR-T cells.

Methodology:

  • T-cell Isolation and Activation: T-cells are isolated from a patient's peripheral blood and activated in vitro using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

  • Lentiviral Vector Production: A lentiviral vector is produced that contains the genetic sequences for the alpha and beta chains of a this compound-specific TCR.

  • Transduction: The activated T-cells are incubated with the lentiviral vector. The virus infects the T-cells and integrates the TCR genes into their genome.

  • Expansion: The transduced T-cells are expanded in culture using cytokines such as Interleukin-2 (IL-2) to generate a large number of therapeutic cells.

  • Verification of TCR Expression: The expression of the engineered TCR on the surface of the T-cells is confirmed using flow cytometry with antibodies specific for the TCR chains or with a pMHC tetramer.

  • Functional Testing: The functionality of the TCR-T cells is assessed using in vitro assays, such as cytotoxicity assays against this compound-positive target cells and cytokine release assays.

Signaling Pathways

Upon recognition of the this compound-HLA complex, the T-cell receptor initiates a complex intracellular signaling cascade that leads to T-cell activation, proliferation, and effector functions.

T-Cell Receptor Signaling Pathway

G TCR TCR-pMHC Engagement (this compound-HLA) Lck Lck activation TCR->Lck ZAP70 ZAP-70 recruitment and phosphorylation Lck->ZAP70 LAT LAT and SLP-76 phosphorylation ZAP70->LAT PLCg1 PLCγ1 activation LAT->PLCg1 IP3 IP3 generation PLCg1->IP3 DAG DAG generation PLCg1->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ activation DAG->PKC MAPK MAPK pathway activation DAG->MAPK NFAT NFAT activation Ca->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB NF-κB activation PKC->NFkB AP1 AP-1 activation MAPK->AP1 NFkB->Gene AP1->Gene

Caption: Simplified T-cell receptor signaling cascade.

This signaling cascade culminates in the transcription of genes essential for T-cell effector functions, including cytokines like IFN-γ and TNF-α, and cytotoxic molecules like granzymes and perforin, which ultimately lead to the killing of the cancer cell.

Conclusion

The this compound neoantigen represents a highly specific and immunogenic target for the treatment of KRAS G12D-mutant cancers. The detailed experimental protocols and understanding of the underlying biology provided in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy. The continued investigation of this compound and other neoantigens holds the key to unlocking the full potential of personalized cancer treatments.

References

An In-depth Technical Guide to the Mechanism of Action of the GADGVGKSA Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The GADGVGKSA peptide is a nine-amino-acid neoantigen derived from the KRAS G12D mutation, a critical driver in numerous cancers. Its primary mechanism of action lies in its ability to be presented by specific Human Leukocyte Antigen (HLA) class I molecules on the surface of tumor cells, thereby flagging them for recognition and destruction by the immune system. This recognition is mediated by T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering a signaling cascade that leads to a potent anti-tumor immune response. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies central to understanding and harnessing the therapeutic potential of the this compound peptide.

Molecular Basis of this compound Presentation and Recognition

The immunogenicity of the this compound peptide is contingent on its stable presentation by HLA class I molecules, primarily HLA-C*08:02.[1][2][3][4][5] The G12D mutation, which substitutes glycine with aspartic acid at position 12 of the KRAS protein, is the lynchpin of this interaction.

HLA-C*08:02-Mediated Presentation

Crystal structure analysis of the this compound peptide in complex with HLA-C*08:02 reveals that the mutated aspartic acid at position 3 of the peptide (p3 Asp) forms a critical salt bridge with a positively charged arginine residue (Arg-156) on the α2-helix of the HLA molecule. This interaction serves as a crucial anchor, stabilizing the peptide-HLA complex. The wild-type KRAS peptide, containing a glycine at this position, is unable to form this salt bridge, leading to unstable binding and a lack of presentation on the cell surface. This differential presentation is the primary mechanism conferring tumor specificity to the immune response.

T-Cell Receptor (TCR) Recognition

The stable this compound/HLA-C08:02 complex is recognized by specific TCRs on CD8+ T-cells. Structural studies of TCRs in complex with the peptide-HLA have elucidated the molecular basis of this recognition. The interaction involves contacts from the TCR's complementary-determining regions (CDRs) with both the this compound peptide and the HLA-C08:02 molecule. Notably, a shared binding mode has been observed among different TCRs that recognize this neoantigen, often involving the germline-encoded CDR2β loop and a variable CDR3α chain.

Signaling Pathways Activated by this compound Recognition

The engagement of a specific TCR with the this compound/HLA-C*08:02 complex initiates a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and effector functions.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC This compound/HLA-C*08:02 TCR TCR pMHC->TCR Binding CD3 CD3 complex TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD3->Lck ITAM phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Ca->NFAT Calcineurin activation NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene Gene Transcription (Cytokines, Cytotoxicity) NFAT->Gene NFkB->Gene AP1->Gene

Caption: T-cell receptor signaling cascade initiated by this compound-pMHC binding.

The binding of the TCR and its co-receptor CD8 to the this compound/HLA complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck. This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling branches, including the PLCγ1 pathway, which generates the second messengers IP3 and DAG, and the Ras-MAPK pathway. Ultimately, these pathways converge on the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes responsible for T-cell effector functions, including the production of cytotoxic granules (perforin, granzymes) and pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data on this compound-Mediated Immune Responses

The following tables summarize key quantitative data from studies investigating the immunogenicity of the this compound peptide and related KRAS G12D neoantigens.

Table 1: TCR Binding Affinity and Functional Avidity

TCR ClonePeptideHLA AlleleMethodParameterValueReference
TCR9aThis compound (nonamer)HLA-C08:02Jurkat activation (CD69)EC501 nM
TCR10This compoundL (decamer)HLA-C08:02Jurkat activation (CD69)EC500.03 nM
KDA11-01VVVGADGVGK HLA-A11:01Jurkat activationEC504.998 x 10-8 M
KDA11-02VVVGADGVGK HLA-A11:01Jurkat activationEC501.333 x 10-8 M
JDIVVVGADGVGK HLA-A*11:01Surface Plasmon ResonanceKD63 µM

Note: Data for peptides other than the exact this compound sequence are included to provide a broader context for KRAS G12D neoantigen recognition.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound's mechanism of action. Below are outlines of key experimental protocols.

T-Cell Activation Assays

Objective: To measure the activation of this compound-specific T-cells upon antigen recognition.

Methodology: Flow Cytometry for Activation Markers (e.g., CD137, CD69)

  • Antigen Presenting Cell (APC) Preparation: Use a suitable APC line (e.g., T2 cells or C1R cells) engineered to express the relevant HLA allele (e.g., HLA-C*08:02).

  • Peptide Pulsing: Incubate APCs with the this compound peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto HLA molecules.

  • Co-culture: Co-culture peptide-pulsed APCs with effector T-cells (e.g., TCR-transduced T-cells or patient-derived T-cells) at a suitable effector-to-target (E:T) ratio.

  • Incubation: Incubate the co-culture for 6-24 hours at 37°C.

  • Staining: Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8) and activation markers (e.g., CD137, CD69).

  • Analysis: Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD8+CD137+) T-cells.

Cytokine Release Assays

Objective: To quantify the secretion of effector cytokines by this compound-specific T-cells.

Methodology: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Add peptide-pulsed APCs and effector T-cells to the coated wells.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Detection: Lyse the cells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: Add a substrate that produces an insoluble colored spot at the site of cytokine secretion.

  • Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Cytotoxicity Assays

Objective: To measure the ability of this compound-specific T-cells to kill target tumor cells.

Methodology: Chromium (51Cr) Release Assay

  • Target Cell Labeling: Label target cells (tumor cells expressing the KRAS G12D mutation and the appropriate HLA allele) with 51Cr.

  • Co-culture: Co-culture the labeled target cells with effector T-cells at various E:T ratios for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis based on the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of this compound's mechanism of action and a typical experimental workflow for identifying and characterizing this compound-specific T-cells.

Mechanism_Flow KRAS KRAS G12D Mutation in Tumor Cell Proteasome Proteasomal Degradation KRAS->Proteasome Peptide This compound Peptide Generation Proteasome->Peptide TAP TAP Transporter Peptide->TAP ER Endoplasmic Reticulum TAP->ER HLA HLA-C*08:02 Loading ER->HLA Surface Cell Surface Presentation HLA->Surface TCR TCR Recognition on CD8+ T-cell Surface->TCR Activation T-cell Activation TCR->Activation Effector Effector Functions Activation->Effector Killing Tumor Cell Killing Effector->Killing Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase PBMC Patient PBMCs or TILs Stimulation In vitro stimulation with this compound PBMC->Stimulation Isolation Isolation of reactive T-cells (e.g., by CD137 expression) Stimulation->Isolation TCR_Seq TCR Sequencing Isolation->TCR_Seq TCR_Transduction TCR Transduction into healthy donor T-cells TCR_Seq->TCR_Transduction Activation_Assay Activation Assays (CD69, CD137) TCR_Transduction->Activation_Assay Cytokine_Assay Cytokine Release Assays (IFN-γ, TNF-α) TCR_Transduction->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cr51 release, etc.) TCR_Transduction->Cytotoxicity_Assay

References

The Immunogenic Landscape of GADGVGKSA: A Technical Guide for Oncology Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA nonapeptide, a neoantigen derived from the KRAS G12D mutation, has emerged as a highly promising target in the field of oncology. This peptide, presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02, represents a tumor-specific epitope that can be recognized by the immune system, paving the way for novel immunotherapeutic strategies.[1][2][3] This technical guide provides an in-depth overview of the immunogenicity of this compound, summarizing key preclinical and clinical findings, detailing essential experimental protocols for its study, and illustrating the critical signaling pathways involved in the anti-tumor immune response it elicits.

This compound: A KRAS G12D-Derived Neoantigen

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This mutation results in a glycine to aspartic acid substitution at codon 12, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[4][5]

The this compound peptide is a direct consequence of this somatic mutation. As a "non-self" peptide, it can be processed by the cellular antigen presentation machinery and loaded onto HLA class I molecules, specifically HLA-C*08:02, for presentation on the tumor cell surface. This presentation allows for recognition by cytotoxic T lymphocytes (CTLs) equipped with T-cell receptors (TCRs) that specifically bind to the this compound-HLA complex, triggering a targeted anti-tumor immune response.

Clinical Significance and Therapeutic Potential

The therapeutic potential of targeting the this compound neoantigen has been demonstrated in a landmark clinical case. A patient with metastatic pancreatic cancer, a disease notoriously resistant to conventional therapies, exhibited significant tumor regression following the adoptive transfer of autologous T cells genetically engineered to express TCRs specific for the this compound-HLA-C*08:02 complex.

Quantitative Clinical Data

While large-scale clinical trial data specifically for this compound-targeted therapies are still emerging, the results from individual case studies and early-phase trials for KRAS G12D-targeted immunotherapies are highly encouraging. The table below summarizes key quantitative data from a notable clinical case involving this compound-specific TCR-T cell therapy.

ParameterResultCitation
Patient Population Metastatic Pancreatic Cancer
Therapeutic Agent Autologous T cells engineered with two allogeneic HLA-C*08:02–restricted TCRs targeting mutant KRAS G12D (this compound)
Dosage Single infusion of 16.2 x 10⁹ T cells
Objective Response Rate (ORR) 72% partial response (RECIST 1.1)
Durability of Response Ongoing at 6 months post-infusion
Persistence of Engineered T cells Constituted >2% of circulating peripheral-blood T cells at 6 months

This case provides compelling evidence that targeting the this compound neoantigen can lead to profound and durable clinical responses in patients with advanced cancers harboring the KRAS G12D mutation.

Experimental Protocols for Assessing this compound Immunogenicity

Evaluating the immunogenicity of the this compound peptide is crucial for the development and optimization of targeted immunotherapies. The following are detailed methodologies for key experiments used to characterize T-cell responses to this neoantigen.

Interferon-gamma (IFN-γ) ELISpot Assay

The IFN-γ ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific T cells based on their cytokine secretion at a single-cell level.

Objective: To determine the number of this compound-specific IFN-γ-secreting T cells in a given cell population (e.g., peripheral blood mononuclear cells [PBMCs] or tumor-infiltrating lymphocytes [TILs]).

Methodology:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute.

    • Wash the plate three times with 150 µL/well of sterile phosphate-buffered saline (PBS).

    • Coat the wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of PBMCs or TILs.

    • Add the cells to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).

    • Stimulate the cells with the this compound peptide (typically 1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate for 45 minutes.

    • Wash the plate again and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric characterization of T cells, simultaneously assessing their phenotype (e.g., CD4+ or CD8+) and function (cytokine production) at the single-cell level.

Objective: To identify and phenotype this compound-specific T cells that produce effector cytokines like IFN-γ and TNF-α.

Methodology:

  • Cell Stimulation:

    • Incubate PBMCs or TILs with the this compound peptide (1-10 µg/mL) for 6-16 hours at 37°C.

    • For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and allow their intracellular accumulation.

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 20 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining:

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) to the permeabilized cells and incubate for 20-30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to this compound stimulation.

Chromium-51 (⁵¹Cr) Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells presenting the this compound peptide.

Objective: To quantify the cytotoxic activity of this compound-specific CTLs against target cells.

Methodology:

  • Target Cell Labeling:

    • Label target cells (e.g., HLA-C*08:02-positive tumor cells or peptide-pulsed T2 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled target cells multiple times to remove excess ⁵¹Cr.

  • Co-culture:

    • Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate.

    • Add effector cells (this compound-specific CTLs) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include controls for spontaneous release (target cells alone) and maximum release (target cells with a lysis agent like Triton X-100).

    • Incubate the plate for 4 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Mechanisms of Action

The immunogenicity of this compound is rooted in a cascade of molecular interactions and signaling events, beginning with its presentation on the tumor cell surface and culminating in the targeted destruction of the cancer cell.

KRAS G12D Downstream Signaling Pathway

The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways that are central to tumorigenesis. Understanding these pathways is critical for appreciating the impact of eliminating KRAS G12D-mutant cancer cells.

KRAS_Downstream_Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active) RTK->KRAS_G12D RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Oncogenic signaling cascade initiated by the KRAS G12D mutation.

T-Cell Receptor (TCR) Signaling Upon this compound Recognition

The recognition of the this compound-HLA-C*08:02 complex by a specific TCR on a cytotoxic T lymphocyte initiates a signaling cascade that leads to T-cell activation and the elimination of the tumor cell.

TCR_Signaling_Pathway cluster_APC Tumor Cell cluster_TCell Cytotoxic T Lymphocyte (CTL) pMHC This compound-HLA-C*08:02 TCR TCR pMHC->TCR CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT Activation PLCg->NFAT AP1 AP-1 Activation PLCg->AP1 NFkB NF-κB Activation PLCg->NFkB Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine AP1->Cytotoxicity AP1->Cytokine NFkB->Cytotoxicity NFkB->Cytokine

Caption: T-cell activation cascade following TCR recognition of the this compound neoantigen.

The Immunological Synapse

The interaction between the T cell and the tumor cell is not a simple binding event but rather the formation of a highly organized structure known as the immunological synapse. This synapse facilitates sustained signaling and the directed release of cytotoxic granules.

Immunological_Synapse cluster_TCell T Cell cluster_APC Tumor Cell TCR_cluster TCR CD3 CD28 pMHC_cluster pMHC (this compound) TCR_cluster->pMHC_cluster cSMAC (Central) LFA1_cluster LFA-1 ICAM1_cluster ICAM-1 LFA1_cluster->ICAM1_cluster pSMAC (Peripheral) CD45_cluster CD45 dSMAC (Distal)

Caption: Structure of the immunological synapse between a T cell and a tumor cell.

Conclusion

The this compound neoantigen represents a highly specific and immunogenic target for the treatment of KRAS G12D-mutant cancers. The remarkable clinical response observed in a patient with metastatic pancreatic cancer underscores the transformative potential of immunotherapies directed against this peptide. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the immunobiology of this compound and to develop and refine novel therapeutic strategies. As our understanding of the intricate signaling pathways and mechanisms of T-cell-mediated tumor immunity continues to grow, so too will our ability to harness the power of the immune system to combat cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Characterization of T-cell Receptors for the KRAS G12D Neoantigen GADGVGKSA

This technical guide provides a comprehensive overview of the discovery, characterization, and therapeutic potential of T-cell receptors (TCRs) specific for the this compound neoantigen. This peptide arises from the highly prevalent KRAS G12D mutation, a key oncogenic driver in various cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] The specificity of TCRs for this tumor-exclusive neoantigen makes them a promising avenue for the development of targeted immunotherapies.[3][4]

Core Concepts

The this compound peptide is a 9-mer neoantigen that is presented on the cell surface by specific Human Leukocyte Antigen (HLA) molecules. The recognition of this peptide-HLA (pMHC) complex by a TCR on a T-cell is the initiating event for a targeted anti-tumor immune response. The discovery of TCRs with high affinity and specificity for the this compound neoantigen is a critical step in developing effective adoptive T-cell therapies.

Data Presentation: Quantitative Analysis of this compound-Specific TCRs

The following tables summarize the key quantitative data from studies on TCRs recognizing the this compound neoantigen, primarily in the context of HLA-C*08:02.

Table 1: Binding Affinities of this compound (nonamer) Specific TCRs to HLA-C*08:02-pMHC

TCR CloneTRBV GeneCDR3β Variation (Position 95)Binding Affinity (KD)Key Interacting Residue on HLA-CReference
TCR9aTRBV5-601Glu16 nMArg-69 (salt bridge)
TCR9cTRBV5-601Gln90 nMArg-69 (H-bond)
TCR9dTRBV5-601Gln125 nMArg-69 (H-bond)
TCR9bTRBV5-601Arg825 nMNo interaction with Arg-69

Table 2: Functional Avidity of TCR-transduced T-cells

TCRTarget CellsAssayHalf-maximal response (Peptide conc.)Reference
KDA11-01T2KO-A1101 pulsed with KRAS G12D7–16IFN-γ release~10-7 M
KDA11-02T2KO-A1101 pulsed with KRAS G12D7–16IFN-γ release~10-7 M
E5 TCRK562-B*15:01 pulsed with peptideIFN-γ release10-8 to 10-9 M

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments involved in the discovery and characterization of this compound-specific TCRs.

Isolation and Expansion of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the generation of TILs from fresh tumor specimens, a primary source for identifying neoantigen-specific TCRs.

  • Tumor Processing: Immediately after surgery, wash the fresh tumor specimen in sterile saline. Section the tumor into 2 mm fragments.

  • Initial Culture: Place the tumor fragments in 6-well plates with a culture medium consisting of 90% X-VIVO15, 10% human AB serum, and 12000 IU/mL of IL-2.

  • Expansion: On day two, add anti-CD3/CD28 Dynabeads® to facilitate T-cell expansion. From the third day, refresh half of the medium and IL-2 every two days.

  • Characterization: After 14-15 days, characterize the T lymphocytes for CD3, CD4, and CD8 expression using flow cytometry.

  • Antigen-Specific T-cell Selection: Use MHC tetramers specific for HLA-A*11:01/GADGVGKSA to identify and isolate CD3+CD8+ positive cells via single-cell flow cytometry sorting into 96-well plates.

TCR Gene Amplification and Sequencing

Once antigen-specific T-cells are isolated, the TCR α and β chain sequences are determined.

  • Cell Lysis and cDNA Synthesis: Lyse single, flow-sorted TIL cells. Synthesize cDNA using a specific primer set for 5'-RACE PCR.

  • PCR Amplification: Perform PCR amplification of the TCR α and β chains using the synthesized cDNA as a template.

  • Sequencing: Sequence the amplified TCR chains using Sanger sequencing to determine the specific V, D, J, and constant region gene segments.

Generation of TCR-Transduced T-cells

To functionally validate the identified TCRs, they are expressed in primary T-cells.

  • Vector Construction: Clone the identified TCR α and β chain sequences into a retroviral or lentiviral vector.

  • Transduction: Transduce human peripheral blood lymphocytes (PBLs) with the viral vector.

  • Selection and Expansion: Culture the transduced T-cells and select for those successfully expressing the transgenic TCR. Expand the T-cell population for use in functional assays.

In Vitro Functional Assays

These assays are critical for evaluating the specificity and anti-tumor activity of the engineered TCR-T cells.

This assay measures the activation of TCR-T cells upon recognition of their target.

  • Target Cell Preparation: Use target cells, such as T2 cells (which are TAP-deficient and can be loaded with exogenous peptides), and pulse them with varying concentrations of the this compound peptide.

  • Co-culture: Co-culture the TCR-transduced T-cells with the peptide-pulsed target cells overnight at a 1:1 effector-to-target ratio.

  • Measurement: Measure the concentration of IFN-γ in the supernatant using an ELISA kit.

This assay determines the ability of TCR-T cells to kill tumor cells presenting the target peptide.

  • Target Cell Labeling: Label tumor cells expressing the appropriate HLA allele and the KRAS G12D mutation with a fluorescent dye (e.g., Calcein-AM) or 51Cr.

  • Co-culture: Co-culture the labeled target cells with the TCR-transduced T-cells at various effector-to-target ratios for 4-18 hours.

  • Measurement: Measure the release of the dye or 51Cr into the supernatant, which is proportional to the percentage of target cell lysis.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is used to quantify the binding affinity of the soluble TCR to the pMHC complex.

  • Immobilization: Immobilize the purified, biotinylated pMHC complex on a streptavidin-coated sensor chip.

  • Binding: Flow different concentrations of the purified, soluble TCR over the sensor chip.

  • Data Analysis: Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in TCR discovery and function.

experimental_workflow cluster_discovery TCR Discovery cluster_validation Functional Validation cluster_biophysical Biophysical Characterization Tumor Specimen Tumor Specimen TIL Isolation & Expansion TIL Isolation & Expansion Tumor Specimen->TIL Isolation & Expansion IL-2, anti-CD3/CD28 Tetramer Staining Tetramer Staining TIL Isolation & Expansion->Tetramer Staining pMHC Tetramers FACS Sorting FACS Sorting Tetramer Staining->FACS Sorting Antigen-specific T-cells TCR Sequencing TCR Sequencing FACS Sorting->TCR Sequencing Vector Construction Vector Construction TCR Sequencing->Vector Construction Soluble TCR Production Soluble TCR Production TCR Sequencing->Soluble TCR Production T-cell Transduction T-cell Transduction Vector Construction->T-cell Transduction Functional Assays Functional Assays T-cell Transduction->Functional Assays IFN-gamma Release IFN-gamma Release Functional Assays->IFN-gamma Release Cytotoxicity Assay Cytotoxicity Assay Functional Assays->Cytotoxicity Assay SPR Analysis SPR Analysis Soluble TCR Production->SPR Analysis Binding Affinity (KD)

Caption: Workflow for discovery and validation of neoantigen-specific TCRs.

tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 TCR->CD3 pMHC pMHC (this compound-HLA) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck CD8->Lck Lck->CD3 Phosphorylation ZAP70 ZAP70 CD3->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK NFkB NF-κB Pathway PLCg1->NFkB Calcium_Flux Calcium Flux -> NFAT PLCg1->Calcium_Flux Gene_Transcription Gene Transcription Ras_MAPK->Gene_Transcription NFkB->Gene_Transcription Calcium_Flux->Gene_Transcription Cytokine Production (IFN-γ) Cytokine Production (IFN-γ) Gene_Transcription->Cytokine Production (IFN-γ) Cytotoxicity Cytotoxicity Gene_Transcription->Cytotoxicity Proliferation Proliferation Gene_Transcription->Proliferation

Caption: Simplified TCR signaling cascade upon pMHC recognition.

Conclusion

The discovery of high-affinity TCRs specific for the this compound neoantigen represents a significant advancement in the field of cancer immunotherapy. The detailed characterization of their binding properties and functional capabilities provides a strong foundation for the development of novel TCR-T cell therapies for patients with KRAS G12D-mutant cancers. The experimental protocols and workflows outlined in this guide are intended to facilitate further research and development in this promising area. The continued identification and optimization of such TCRs hold the key to unlocking the full potential of personalized T-cell therapies for solid tumors.

References

GADGVGKSA Peptide in Gastrointestinal Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GADGVGKSA peptide's relevance in gastrointestinal (GI) cancer research. The this compound sequence represents a neoantigen derived from the highly prevalent KRAS G12D mutation, a key driver in many GI malignancies, particularly pancreatic and colorectal cancers. While direct therapeutic applications of the peptide are primarily immunological, its significance lies in it being the target for a range of therapeutic strategies aimed at KRAS G12D-mutated cancers. This document details the molecular context of the this compound peptide, the signaling pathways it influences, and the experimental methodologies used to investigate its therapeutic potential.

The this compound Peptide: A Marker of Oncogenic KRAS

The this compound peptide is a nine-amino-acid sequence that arises from a single point mutation in the KRAS proto-oncogene at codon 12, where glycine is replaced by aspartic acid (G12D). This mutation is one of the most common oncogenic drivers in human cancers, with a particularly high incidence in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant downstream signaling that promotes cell proliferation, survival, and tumorigenesis. As a result, the this compound peptide, presented on the surface of cancer cells by MHC molecules, serves as a tumor-specific neoantigen that can be recognized by the immune system.

Signaling Pathways Driven by KRAS G12D

The constitutive activation of KRAS G12D leads to the dysregulation of several downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell growth, proliferation, and survival, and their sustained activation is a hallmark of KRAS-driven cancers.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. In KRAS G12D-mutated cells, the persistently active KRAS protein leads to the chronic activation of this pathway, driving uncontrolled cell division.

MAPK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) KRAS_G12D KRAS G12D (this compound) RTK->KRAS_G12D GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF KRAS_G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

MAPK/ERK Signaling Pathway in KRAS G12D-mutated cells.
The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling route that is hyperactivated by oncogenic KRAS. This pathway plays a significant role in promoting cell survival by inhibiting apoptosis and regulating cellular metabolism.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK KRAS_G12D KRAS G12D (this compound) KRAS_G12D->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Metabolism mTOR->CellGrowth

PI3K/Akt Signaling Pathway in KRAS G12D-mutated cells.

Therapeutic Strategies Targeting KRAS G12D

The presence of the this compound neoantigen makes KRAS G12D an attractive target for various therapeutic modalities, including small molecule inhibitors and immunotherapy approaches.

Small Molecule Inhibitors

Directly targeting KRAS has historically been challenging. However, recent advances have led to the development of potent and selective inhibitors of KRAS G12D. These inhibitors, such as MRTX1133, bind to the mutant protein and lock it in an inactive state, thereby blocking downstream signaling.

Table 1: In Vitro Efficacy of KRAS G12D Inhibitors in Gastrointestinal Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
MRTX1133SW1990Pancreatic Cancer11[1]
MRTX1133ASPC1Pancreatic Cancer21[1]
MRTX1133PANC-1Pancreatic Cancer> 3,125[1]
KD-8CT26Colorectal Cancer2,100[2]
HRS-4642VariousSolid Tumors2.3-822.2[2]

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Mouse Models of Gastrointestinal Cancer

CompoundMouse ModelCancer TypeTreatment RegimenTumor Growth Inhibition/RegressionReference
MRTX1133HPAC cell line xenograftPancreatic Cancer30 mg/kg, twice daily (IP)85% regression
MRTX11336419c5 subcutaneous tumorsPancreatic CancerNot specifiedSignificant regression
MRTX1133Orthotopic PDAC modelsPancreatic CancerNot specifiedReduced tumor size, improved survival
MRTX1133KRAS G12D-mutant human cell-derived xenograftsPancreatic CancerNot specified>30% regression in 8 of 11 models
Immunotherapy

The this compound peptide's presentation on the surface of tumor cells makes it a prime target for immunotherapy. Strategies include peptide-based vaccines and adoptive T-cell therapies.

  • Peptide Vaccines: Vaccines containing the this compound peptide aim to stimulate the patient's immune system to generate a robust and specific T-cell response against cancer cells bearing the KRAS G12D mutation.

  • Adoptive T-cell Therapy: This approach involves isolating a patient's T-cells, genetically engineering them to recognize the this compound peptide, and then reinfusing them into the patient to directly attack the tumor.

Table 3: T-cell Responses to Mutant Ki-ras Peptides in Cancer Patients

Cancer TypeNumber of PatientsPatients with T-cell Response (%)IFN-γ Production (IU/ml)Reference
Pancreatic Cancer86 (75%)> 4
Colorectal Cancer269 (35%)> 4

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of therapies targeting the KRAS G12D mutation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed gastrointestinal cancer cells (e.g., PANC-1, SW1990) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a KRAS G12D inhibitor) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow SeedCells Seed GI Cancer Cells in 96-well Plate Treat Treat with Test Compound (e.g., KRAS G12D Inhibitor) SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (4 hours, 37°C) AddMTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Workflow for a typical MTT cell viability assay.
Western Blotting for Signaling Pathway and Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways and the induction of apoptosis.

  • Cell Lysis: Treat GI cancer cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.

  • Cell Implantation: Subcutaneously or orthotopically inject KRAS G12D-mutant GI cancer cells into immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., MRTX1133) or vehicle control according to the desired schedule and route of administration (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses to specific antigens like the this compound peptide.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 2 hours at 37°C.

  • Cell Seeding: Add peripheral blood mononuclear cells (PBMCs) from a patient or an immunized animal to the wells.

  • Antigen Stimulation: Stimulate the cells with the this compound peptide. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection Antibody: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme Conjugate: Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Add a substrate that forms a colored precipitate (e.g., AEC or BCIP/NBT).

  • Spot Development and Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spots, where each spot represents a single IFN-γ-secreting cell.

ELISpot_Workflow CoatPlate Coat PVDF Plate with Capture Antibody Block Block Plate CoatPlate->Block AddCells Add PBMCs Block->AddCells Stimulate Stimulate with This compound Peptide AddCells->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate AddDetectionAb Add Biotinylated Detection Antibody Incubate->AddDetectionAb AddEnzyme Add Streptavidin-Enzyme Conjugate AddDetectionAb->AddEnzyme AddSubstrate Add Substrate & Develop Spots AddEnzyme->AddSubstrate Analyze Count Spots AddSubstrate->Analyze

Workflow for an ELISpot assay to measure T-cell response.

Conclusion

The this compound peptide, as a neoantigenic signature of the KRAS G12D mutation, is at the forefront of research and drug development for gastrointestinal cancers. Understanding the signaling pathways driven by this mutation and employing robust experimental methodologies are critical for the development of effective targeted therapies and immunotherapies. This guide provides a comprehensive overview of the current landscape and a practical framework for researchers in this field. Continued investigation into therapies targeting the KRAS G12D mutation holds significant promise for improving outcomes for patients with these challenging malignancies.

References

An In-Depth Technical Guide to the HLA Presentation of the GADGVGKSA Neoantigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunological presentation of the GADGVGKSA peptide, a neoantigen derived from KRAS G12D and G12V mutations, by Human Leukocyte Antigen (HLA) molecules. Understanding this interaction is pivotal for the development of targeted cancer immunotherapies, including vaccines and T-cell-based therapies.

Core Concepts: From Oncogenic Mutation to Immune Recognition

The this compound peptide is a nine-amino-acid (nonamer) neoantigen that arises from a glycine-to-aspartic acid (G12D) or glycine-to-valine (G12V) mutation in the KRAS protein, a key driver in many cancers. For the immune system to recognize and target cancer cells harboring this mutation, the this compound peptide must be presented on the cell surface by HLA molecules. This presentation is a critical step for the activation of cytotoxic T-lymphocytes (CTLs) that can specifically kill tumor cells.

The primary HLA alleles responsible for presenting the this compound peptide are HLA-A11:01 and HLA-C 08:02 . The structural and binding characteristics of the this compound peptide with these HLA alleles determine the immunogenicity of this neoantigen.

Data Presentation: Quantitative Analysis of this compound-HLA Interaction

The binding affinity and stability of the peptide-HLA complex are crucial determinants of T-cell recognition. While extensive quantitative data for the direct binding of the this compound peptide to all relevant HLA alleles is not uniformly available in the public domain, the following tables summarize the existing data on peptide-HLA stability and the affinity of T-cell receptors (TCRs) for the this compound-HLA complex.

PeptideHLA AlleleBinding Assay TypeQuantitative ValueReference
This compound (KRAS G12D)HLA-C08:02Thermal Melting AssayTm = 51 ± 1.3 °C[1][2]
Wild-Type (GAGGVGKSA)HLA-C08:02Thermal Melting AssayDid not stabilize HLA-C08:02[1][3]
This compound (KRAS G12D)HLA-A11:01Not specifiedBinds equally well as wild-type[3]

Table 1: this compound Peptide Binding to HLA Alleles. This table presents available data on the binding and stability of the this compound peptide with specific HLA alleles. Higher melting temperatures (Tm) indicate a more stable peptide-HLA complex.

TCR CloneSpecificityHLA RestrictionBinding Affinity (KD)Reference
1-2CKRAS G12V (VVGAVGVGK)HLA-A11:0114.0 ± 0.8 μM
3-2EKRAS G12V (VVGAVGVGK)HLA-A11:0128.0 ± 1.9 μM
JDIKRAS G12D (decamer)HLA-A*11:0163 μM

Table 2: T-Cell Receptor (TCR) Affinity for this compound-HLA Complexes. This table showcases the binding affinities of specific TCRs to the this compound peptide presented by HLA-A*11:01. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Peptide-HLA Binding Assay (Competition-Based Cellular Assay)

This assay measures the binding of a test peptide to a specific HLA molecule on the surface of cells.

  • Cell Preparation: Use a cell line, often TAP-deficient (e.g., T2 cells), engineered to express a single HLA allele of interest (e.g., HLA-A11:01 or HLA-C08:02).

  • Acid Stripping: Gently strip pre-existing peptides from the cell surface HLA molecules using a mild acid treatment.

  • Competitive Binding: Incubate the cells with a known fluorescently labeled reference peptide that binds to the HLA allele and varying concentrations of the unlabeled test peptide (this compound).

  • Incubation: Allow the peptides to compete for binding to the empty HLA molecules on the cell surface.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the bound reference peptide.

  • Data Analysis: A decrease in fluorescence indicates that the test peptide has competed with the reference peptide for binding. The concentration of the test peptide that inhibits 50% of the reference peptide binding (IC50) is calculated to determine the binding affinity.

In Vitro T-Cell Stimulation and Functional Assays

These assays assess the ability of the this compound peptide to activate specific T-cells.

  • Antigen Presenting Cells (APCs): Use autologous or HLA-matched dendritic cells (DCs) or B-cells as APCs.

  • Peptide Loading: Pulse the APCs with the this compound peptide.

  • Co-culture: Co-culture the peptide-loaded APCs with peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a donor with the corresponding HLA type.

  • T-Cell Activation Markers: After a period of incubation, stain the T-cells with fluorescently labeled antibodies against activation markers such as CD69, CD137 (4-1BB), and OX40 and analyze by flow cytometry.

  • Cytokine Release Assay (ELISpot/ELISA): Measure the secretion of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from the T-cell culture supernatant using ELISpot or ELISA kits.

  • Cytotoxicity Assay: To assess the killing capacity of activated CTLs, co-culture the effector T-cells with target cells (e.g., tumor cell lines) that endogenously express the KRAS mutation and the relevant HLA allele. Target cell lysis is measured using methods like chromium-51 release assay or flow cytometry-based killing assays.

Mandatory Visualization

Signaling Pathway: T-Cell Activation upon this compound-HLA Recognition

TCR_Signaling cluster_cell T-Cell cluster_apc Antigen Presenting Cell TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Recruits CD8 CD8 CD8->Lck Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 GRB2 GRB2 LAT->GRB2 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Cytotoxicity Cytotoxicity ERK->Cytotoxicity Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation NFkB NF-κB PKC->NFkB NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation HLA This compound-HLA (e.g., HLA-A*11:01) HLA->TCR Recognition HLA->CD8

Caption: TCR signaling cascade initiated by this compound-HLA recognition.

Experimental Workflow: Identification of this compound-Specific T-Cells

T_Cell_Identification_Workflow cluster_workflow Workflow for Identifying this compound-Specific T-Cells start Obtain PBMCs from HLA-A*11:01 or HLA-C*08:02 positive donor apc_prep Generate autologous antigen-presenting cells (APCs) start->apc_prep coculture Co-culture peptide-pulsed APCs with donor T-cells start->coculture peptide_pulse Pulse APCs with This compound peptide apc_prep->peptide_pulse peptide_pulse->coculture enrichment Enrich for reactive T-cells (e.g., using activation markers or tetramer staining) coculture->enrichment expansion Expand enriched T-cell population enrichment->expansion functional_assays Perform functional assays: - Cytokine release (ELISpot) - Cytotoxicity assay expansion->functional_assays tcr_sequencing Sequence the T-cell receptor (TCR) of reactive T-cell clones expansion->tcr_sequencing end Identified this compound-specific TCRs for therapeutic use functional_assays->end tcr_sequencing->end

Caption: Workflow for identifying this compound-specific T-cells.

Logical Relationship: From KRAS Mutation to T-Cell Response

Logical_Relationship cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell kras_mutation KRAS G12D/V Mutation mutant_protein Mutant KRAS Protein kras_mutation->mutant_protein proteasome Proteasomal Degradation mutant_protein->proteasome peptide This compound Peptide proteasome->peptide er Endoplasmic Reticulum peptide->er hla_loading Peptide loading onto HLA-A*11:01 or HLA-C*08:02 er->hla_loading cell_surface This compound-HLA Complex on Cell Surface hla_loading->cell_surface tcr_recognition TCR Recognition cell_surface->tcr_recognition Presents to t_cell_activation T-Cell Activation tcr_recognition->t_cell_activation tumor_killing Tumor Cell Killing t_cell_activation->tumor_killing

Caption: The pathway from KRAS mutation to T-cell mediated tumor killing.

References

Preliminary Investigation of GADGVGKSA in Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence GADGVGKSA is a 9-mer neoantigen derived from the highly prevalent KRAS G12D mutation, a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] This peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02.[1][2] The specificity of this neoantigen to tumor cells makes it an attractive target for various immunotherapeutic strategies, such as cancer vaccines and adoptive T-cell therapies. This technical guide provides a preliminary investigation into the immunobiology of this compound, detailing its interaction with the immune system and providing protocols for its synthesis, purification, and functional assessment in preclinical research.

Data Presentation

T-Cell Receptor (TCR) Binding Affinities

The affinity of T-cell receptors (TCRs) for the this compound peptide presented by HLA-C*08:02 is a critical determinant of T-cell activation and subsequent anti-tumor response. Several studies have characterized the binding affinities of different TCRs specific for this complex. A summary of these findings is presented below.

TCR ClonePeptide SpecificityBinding Affinity (KD)Measurement MethodReference
TCR9aThis compound (nonamer)16 (±8) nMSurface Plasmon Resonance (SPR)[2]
TCR9bThis compound (nonamer)835 nMSurface Plasmon Resonance (SPR)[2]
TCR9cThis compound (nonamer)Not explicitly quantified, but notedSurface Plasmon Resonance (SPR)
TCR10GADGVGKSAL (decamer)6.7 (±1.7) µMSurface Plasmon Resonance (SPR)

Signaling Pathways

T-Cell Receptor (TCR) Signaling Upon this compound Recognition

The engagement of a T-cell receptor (TCR) with the this compound-HLA-C*08:02 complex on a tumor cell initiates a signaling cascade that leads to T-cell activation, cytokine production, and cytotoxic activity. This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment of ZAP-70, and the activation of downstream pathways including the PLCγ1, MAPK, and PI3K-AKT pathways. These pathways culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for effector functions.

TCR_Signaling cluster_cell T-Cell TCR TCR CD3 CD3 complex Lck Lck CD3->Lck ITAM phosphorylation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP PI3K PI3K LAT->PI3K IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytotoxicity Cytotoxicity NFAT->Cytotoxicity Cytokines Cytokine Production NFAT->Cytokines NFkB NF-κB PKC->NFkB NFkB->Cytokines Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Cytokines AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cytotoxicity pMHC This compound-HLA-C*08:02 pMHC->TCR Recognition KRAS_Signaling cluster_tumor Tumor Cell cluster_immune Immune Response KRAS_G12D KRAS G12D (Constitutively Active) RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation ImmuneEvasion Immune Evasion ERK->ImmuneEvasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->ImmuneEvasion TCell This compound-specific T-Cell Inhibition Tumor Cell Lysis TCell->Inhibition Inhibition->KRAS_G12D Inhibits effects of Experimental_Workflow cluster_assays 6. Functional Assays Peptide_Synthesis 1. This compound Peptide Synthesis & Purification Peptide_Pulsing 4. Pulse Target Cells with this compound Peptide_Synthesis->Peptide_Pulsing TCell_Isolation 2. Isolate T-Cells from PBMCs CoCulture 5. Co-culture T-Cells and Target Cells TCell_Isolation->CoCulture Target_Cell_Prep 3. Prepare Target Cells (HLA-C*08:02+) Target_Cell_Prep->Peptide_Pulsing Peptide_Pulsing->CoCulture ELISpot IFN-γ ELISpot CoCulture->ELISpot Cytotoxicity LDH Cytotoxicity Assay CoCulture->Cytotoxicity Flow_Cytometry Flow Cytometry (CD69, CD107a) CoCulture->Flow_Cytometry

References

The GADGVGKSA Peptide: A Keystone Neoantigen in T-Cell Mediated Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The GADGVGKSA nonapeptide, a neoantigen derived from the prevalent KRAS G12D mutation, has emerged as a focal point in the development of novel cancer immunotherapies. Its specific presentation by the Human Leukocyte Antigen (HLA) allotype HLA-C*08:02 and subsequent recognition by T-cells underscore its potential as a highly specific target for therapeutic intervention in a significant subset of cancer patients. This technical guide provides a comprehensive overview of the this compound peptide, detailing its role in the induction of T-cell responses, the quantitative parameters governing its interaction with the immune system, and the experimental methodologies employed for its characterization. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the advancement of precision cancer immunotherapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D substitution being a common driver mutation in pancreatic, colorectal, and lung adenocarcinomas. This single amino acid change from glycine to aspartic acid at position 12 creates a novel peptide sequence, this compound, which can be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. When presented by the specific HLA-C*08:02 allele, this neoantigen can be recognized by cytotoxic T-lymphocytes (CTLs), leading to a targeted anti-tumor immune response. The high tumor specificity of the this compound peptide makes it an attractive target for various immunotherapeutic modalities, including adoptive T-cell therapies, cancer vaccines, and TCR-mimicking antibodies.

Quantitative Data on this compound Peptide-Immune System Interaction

The efficacy of a T-cell response against the this compound neoantigen is governed by a series of molecular interactions, each with quantifiable parameters. These include the binding affinity of the peptide to the MHC molecule, the affinity of the T-cell receptor (TCR) to the peptide-MHC complex, and the functional avidity of the T-cell response.

This compound Peptide Binding to HLA-C*08:02

The stable presentation of the this compound peptide by HLA-C08:02 is a prerequisite for T-cell recognition. While predictive algorithms have suggested weak binding, experimental evidence demonstrates that the G12D mutation is critical for the formation of a stable peptide-MHC complex. The wild-type counterpart of the peptide fails to form a stable complex with HLA-C08:02.[1][2][3]

ParameterValueMethodReference
Thermal Stability (Tm) 51 ± 1.3 °CThermal Melting Assay[4]
Predicted IC50 > 15,000 nMNetMHC4.0[1]
Note: The predicted IC50 value is inconsistent with experimental observations of stable complex formation and T-cell recognition, highlighting the limitations of in silico prediction for this specific peptide-MHC pair. The thermal stability data provides a more accurate representation of the binding.
T-Cell Receptor (TCR) Binding to this compound-HLA-C*08:02

Several T-cell receptors with specificity for the this compound-HLA-C*08:02 complex have been identified and characterized. The binding affinity of these TCRs is a key determinant of the sensitivity and potency of the T-cell response.

TCR CloneBinding Affinity (Kd)MethodReference
TCR9a16 ± 8 nMSurface Plasmon Resonance (SPR)
TCR9b130 ± 30 nMSurface Plasmon Resonance (SPR)
TCR9c835 ± 150 nMSurface Plasmon Resonance (SPR)
TCR9d23 ± 5 nMSurface Plasmon Resonance (SPR)
T-Cell Functional Response to this compound

The engagement of the TCR with the this compound-HLA-C*08:02 complex triggers a cascade of intracellular signaling events, leading to T-cell activation, cytokine production, and cytotoxic activity.

AssayReadoutResultReference
T-Cell Activation CD69 Upregulation (EC50)~10 nM
Cytokine Release IFN-γ SecretionDose-dependent increase upon stimulation
Cytotoxicity Target Cell LysisSpecific lysis of target cells presenting the this compound peptide

Note: The EC50 for CD69 upregulation was observed in Jurkat T-cells transduced with a high-affinity TCR. Quantitative data for IFN-γ release and cytotoxicity are often presented as dose-response curves and effector-to-target ratio plots, respectively.

Experimental Protocols

The characterization of the this compound peptide and its role in T-cell responses involves a series of specialized in vitro assays. Detailed methodologies for these key experiments are provided below.

Peptide-MHC Binding and Stability Assay

Objective: To determine the binding stability of the this compound peptide to the HLA-C*08:02 molecule.

Methodology: Thermal Melting Assay

  • Protein Refolding: The extracellular domain of the HLA-C*08:02 heavy chain and β2-microglobulin are expressed as inclusion bodies in E. coli. These are then refolded in vitro in the presence of a high concentration of the synthetic this compound peptide.

  • Purification: The refolded peptide-MHC complexes are purified using size-exclusion and ion-exchange chromatography.

  • Thermal Denaturation: The purified complexes are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. The fluorescence is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is denatured, is determined by plotting the negative first derivative of the fluorescence intensity against temperature. A higher Tm indicates a more stable complex.

T-Cell Receptor (TCR) - Peptide-MHC Binding Affinity Assay

Objective: To quantify the binding affinity of a specific TCR to the this compound-HLA-C*08:02 complex.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Purified, biotinylated this compound-HLA-C*08:02 monomers are immobilized on a streptavidin-coated sensor chip.

  • Binding: Serial dilutions of the purified soluble TCR are flowed over the sensor chip. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the binding and dissociation phases of the sensorgram. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

T-Cell Activation Assay

Objective: To assess the activation of T-cells upon recognition of the this compound peptide.

Methodology: CD69 Upregulation Assay

  • Cell Preparation: Jurkat T-cells are transduced to express a TCR specific for this compound-HLA-C*08:02. Antigen-presenting cells (APCs), such as T2 cells which are TAP-deficient and can be loaded with exogenous peptides, are used as target cells.

  • Peptide Loading: T2 cells are incubated with varying concentrations of the this compound peptide.

  • Co-culture: The TCR-transduced Jurkat T-cells are co-cultured with the peptide-loaded T2 cells for several hours.

  • Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD69 and a T-cell marker (e.g., CD3). The percentage of CD69-positive T-cells is determined by flow cytometry.

  • Data Analysis: The percentage of activated T-cells is plotted against the peptide concentration to determine the EC50 value (the concentration of peptide that induces 50% of the maximal response).

Cytokine Release Assay

Objective: To quantify the release of effector cytokines, such as IFN-γ, from T-cells upon stimulation with the this compound peptide.

Methodology: Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ.

  • Cell Culture: this compound-specific T-cells are co-cultured with peptide-loaded APCs directly in the wells of the ELISpot plate.

  • Cytokine Capture: As the T-cells are activated and secrete IFN-γ, it is captured by the antibody on the plate surface.

  • Detection: After an incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Data Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFUs) per million T-cells.

Cytotoxicity Assay

Objective: To measure the ability of this compound-specific CTLs to kill target cells presenting the peptide.

Methodology: Chromium-51 (⁵¹Cr) Release Assay

  • Target Cell Labeling: Target cells (e.g., HLA-C*08:02-positive tumor cells or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr.

  • Co-culture: The labeled target cells are co-cultured with this compound-specific CTLs at various effector-to-target (E:T) ratios.

  • Chromium Release: When the CTLs kill the target cells, the cell membrane is disrupted, and ⁵¹Cr is released into the culture supernatant.

  • Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Spontaneous release is the amount of ⁵¹Cr released from target cells incubated with media alone, and maximum release is the amount released after lysing the target cells with a detergent.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the T-cell activation signaling pathway and the workflows for the primary experimental assays.

T_Cell_Activation_Signaling_Pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response pMHC This compound-HLA-C*08:02 TCR T-Cell Receptor pMHC->TCR Recognition CD8 CD8 Co-receptor pMHC->CD8 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 IP3_DAG->NFAT_NFkB_AP1 Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT_NFkB_AP1->Cytokine_Production Proliferation T-Cell Proliferation NFAT_NFkB_AP1->Proliferation Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT_NFkB_AP1->Cytotoxicity

Figure 1: T-Cell Activation Signaling Pathway

Experimental_Workflow_MHC_Binding Start Start: Peptide-MHC Binding Assay Refolding Refold HLA-C*08:02 and β2m with this compound Peptide Start->Refolding Purification Purify pMHC Complex (Chromatography) Refolding->Purification Assay Perform Thermal Melt Assay (SYPRO Orange) Purification->Assay Analysis Analyze Data to Determine Tm Assay->Analysis End End: Binding Stability Quantified Analysis->End

Figure 2: Workflow for Peptide-MHC Binding Assay

Experimental_Workflow_T_Cell_Response cluster_assays Parallel Assays Start Start: T-Cell Response Assays Cell_Prep Prepare this compound-specific T-cells and Peptide-loaded APCs Start->Cell_Prep Co_culture Co-culture T-cells and APCs Cell_Prep->Co_culture Activation Activation Assay (CD69 Staining & Flow Cytometry) Co_culture->Activation Cytokine Cytokine Release Assay (ELISpot / ELISA) Co_culture->Cytokine Cytotoxicity Cytotoxicity Assay (⁵¹Cr Release) Co_culture->Cytotoxicity Analysis Analyze Data: EC50, SFU/10⁶ cells, % Lysis Activation->Analysis Cytokine->Analysis Cytotoxicity->Analysis End End: T-Cell Function Quantified Analysis->End

Figure 3: Workflow for T-Cell Response Assays

Conclusion

The this compound peptide represents a paradigm of a truly tumor-specific neoantigen. Its dependence on the KRAS G12D mutation for stable presentation by HLA-C*08:02 provides a distinct therapeutic window. The high-affinity interactions with specific TCRs and the subsequent potent T-cell responses highlight its significant potential for the development of targeted immunotherapies. This technical guide consolidates the current understanding of the this compound peptide, providing essential quantitative data and detailed experimental protocols to aid in the ongoing research and development of next-generation cancer treatments. The continued investigation into this and other neoantigens will undoubtedly pave the way for more effective and personalized immunotherapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Expansion Using GADGVGKSA Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide is a 9-mer neoantigen derived from a recurrent hotspot mutation (G12D) in the KRAS proto-oncogene. This mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers, making it an attractive target for cancer immunotherapy. The ability to expand T-cells in vitro that specifically recognize and target tumor cells presenting this neoantigen is a critical step in the development of adoptive T-cell therapies.

These application notes provide detailed protocols and expected outcomes for the in vitro expansion of T-cells specific to the this compound peptide. The information is intended to guide researchers in designing and executing experiments for T-cell immunotherapy research and development.

Data Presentation

Successful in vitro expansion of this compound-specific T-cells is characterized by a significant increase in the number of viable, antigen-specific T-cells that exhibit effector functions upon re-stimulation. The following tables summarize representative quantitative data that can be expected from such experiments.

Table 1: T-Cell Expansion Fold Change and Viability

DonorInitial T-Cell Count (x 10^6)Final T-Cell Count (x 10^6) after 14 daysFold ExpansionViability (%)
12.018090> 90%
22.0250125> 90%
32.015075> 90%

Table 2: Cytokine Production by Expanded T-Cells upon Re-stimulation with this compound Peptide

CytokineConcentration (pg/mL) - this compound StimulationConcentration (pg/mL) - Control (Irrelevant Peptide)
IFN-γ1500 - 3000< 50
TNF-α800 - 1500< 50
IL-2500 - 1000< 20

Table 3: Phenotype of Expanded T-Cells (Day 14)

T-Cell MarkerPercentage of CD8+ T-CellsPhenotype
CD45RO+ / CCR7-50% - 70%Effector Memory (TEM)
CD45RO+ / CCR7+20% - 40%Central Memory (TCM)
CD45RO- / CCR7+< 10%Naïve (TN)

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors or patients in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro T-Cell Expansion with this compound Peptide
  • Cell Plating: Plate 2 x 106 PBMCs per well in a 24-well plate in 1 mL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Peptide Stimulation: Add the this compound peptide to a final concentration of 1-10 µg/mL. As a negative control, use an irrelevant peptide of similar length.

  • Cytokine Addition: After 24 hours of incubation, add human recombinant Interleukin-2 (IL-2) to a final concentration of 50-100 IU/mL. Some protocols may also benefit from the addition of IL-7 and IL-15 (10 ng/mL each) to promote T-cell survival and proliferation.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Every 2-3 days, assess the cell density and color of the medium. If necessary, split the cells into new wells and add fresh medium containing IL-2.

  • Expansion Duration: Continue the culture for 10-14 days.

  • Harvesting and Analysis: After the expansion period, harvest the cells for downstream analysis, including cell counting, viability assessment, flow cytometry, and functional assays.

Protocol 3: Analysis of this compound-Specific T-Cells

A. Flow Cytometry for Phenotyping and Intracellular Cytokine Staining

  • Cell Surface Staining: Resuspend the expanded T-cells in FACS buffer (PBS with 2% FBS). Add fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Re-stimulation for Cytokine Staining: Re-stimulate the expanded T-cells with the this compound peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Add fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

B. ELISpot Assay for Cytokine Secretion

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.

  • Cell Plating and Stimulation: Add 2.5 x 105 expanded T-cells per well. Stimulate the cells with the this compound peptide (10 µg/mL). Use an irrelevant peptide as a negative control and phytohemagglutinin (PHA) as a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase and the substrate to develop the spots.

  • Analysis: Count the spots using an ELISpot reader. Each spot represents a cytokine-secreting cell.

Visualizations

T_Cell_Activation_Signaling_Pathway cluster_APC APC cluster_T_Cell T-Cell cluster_Nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 This compound This compound Peptide This compound->MHC Lck Lck TCR->Lck CD3 CD3 CD3->TCR CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG_IP3 DAG / IP3 PLCg->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Nucleus Nucleus

Caption: T-Cell activation signaling by the this compound peptide.

T_Cell_Expansion_Workflow Start Start: Whole Blood Isolate_PBMC Isolate PBMCs (Density Gradient) Start->Isolate_PBMC Stimulate Stimulate with This compound Peptide (1-10 µg/mL) Isolate_PBMC->Stimulate Add_Cytokines Add IL-2 (50-100 IU/mL) +/- IL-7, IL-15 Stimulate->Add_Cytokines Culture Culture for 10-14 Days (37°C, 5% CO2) Add_Cytokines->Culture Maintain Maintain Culture (Split cells, add fresh medium + IL-2) Culture->Maintain Maintain->Culture Every 2-3 days Harvest Harvest Expanded T-Cells Maintain->Harvest After 10-14 days Analysis Downstream Analysis: - Cell Count & Viability - Flow Cytometry - ELISpot Harvest->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro T-cell expansion.

Protocol for the Synthesis of GADGVGKSA Peptide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The GADGVGKSA peptide is a nine-amino-acid sequence corresponding to a mutant fragment of the KRAS protein, specifically the G12D mutation. This peptide acts as a neoantigen and is of significant interest to researchers in the field of cancer immunotherapy. As a tumor-specific antigen, it can be recognized by the immune system, making it a promising candidate for the development of cancer vaccines and T-cell-based therapies. The following protocols provide a detailed guide for the chemical synthesis, purification, and characterization of the this compound peptide for research and drug development purposes. The primary method described is the well-established Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the this compound peptide on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis is based on the standard Fmoc/tBu strategy.

Materials and Reagents
ReagentGradeRecommended Supplier
Rink Amide Resin (0.5 mmol/g)Synthesis GradeMajor chemical suppliers
Fmoc-Ala-OHSynthesis GradeMajor chemical suppliers
Fmoc-Ser(tBu)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Gly-OHSynthesis GradeMajor chemical suppliers
Fmoc-Lys(Boc)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Val-OHSynthesis GradeMajor chemical suppliers
Fmoc-Asp(OtBu)-OHSynthesis GradeSynthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical suppliers
Dichloromethane (DCM)ACS GradeMajor chemical suppliers
PiperidineReagent GradeMajor chemical suppliers
N,N-Diisopropylethylamine (DIPEA)Reagent GradeMajor chemical suppliers
HBTUSynthesis GradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent GradeMajor chemical suppliers
Dithiothreitol (DTT)Reagent GradeMajor chemical suppliers
Diethyl etherACS GradeMajor chemical suppliers
Equipment
  • Solid-phase peptide synthesis vessel

  • Mechanical shaker

  • Vacuum filtration apparatus

  • Lyophilizer

Synthesis Protocol

The synthesis is performed on a 0.1 mmol scale.

1.3.1. Resin Swelling:

  • Weigh 200 mg of Rink Amide resin (0.1 mmol) into the synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

1.3.2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin with DMF (5 x 5 mL).

1.3.3. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence: A, S, K, G, V, G, D, A, G):

  • Dissolve 0.4 mmol (4 equivalents) of the corresponding Fmoc-amino acid and 0.39 mmol (3.9 equivalents) of HBTU in 2 mL of DMF.

  • Add 0.8 mmol (8 equivalents) of DIPEA to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Proceed with the Fmoc deprotection step for the next amino acid in the sequence.

Table 1: Quantitative Parameters for this compound Peptide Synthesis (0.1 mmol scale)

StepReagentQuantityVolumeReaction Time
Resin SwellingDMF-5 mL30 min
Fmoc Deprotection20% Piperidine in DMF-5 mL2 x 5 min
Coupling Cycle
Fmoc-Ala-OH4 eq (0.4 mmol)35.6 mg2 mL (in DMF)1-2 hours
Fmoc-Ser(tBu)-OH4 eq (0.4 mmol)153.4 mg2 mL (in DMF)1-2 hours
Fmoc-Lys(Boc)-OH4 eq (0.4 mmol)187.4 mg2 mL (in DMF)1-2 hours
Fmoc-Gly-OH4 eq (0.4 mmol)119.0 mg2 mL (in DMF)1-2 hours
Fmoc-Val-OH4 eq (0.4 mmol)135.8 mg2 mL (in DMF)1-2 hours
Fmoc-Gly-OH4 eq (0.4 mmol)119.0 mg2 mL (in DMF)1-2 hours
Fmoc-Asp(OtBu)-OH4 eq (0.4 mmol)164.6 mg2 mL (in DMF)1-2 hours
Fmoc-Ala-OH4 eq (0.4 mmol)35.6 mg2 mL (in DMF)1-2 hours
Fmoc-Gly-OH4 eq (0.4 mmol)119.0 mg2 mL (in DMF)1-2 hours
HBTU3.9 eq (0.39 mmol)148.0 mg(in DMF with AA)1-2 hours
DIPEA8 eq (0.8 mmol)139 µL(in DMF with AA)1-2 hours
Cleavage
Cleavage CocktailTFA/TIS/H₂O/DTT-5 mL2-3 hours

1.3.4. Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (2 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% H₂O, and 1% DTT.

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether, wash the peptide pellet with cold diethyl ether (2 x 30 mL), and centrifuge again.

  • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

GADGVGKSA_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash_DMF Wash with DMF Deprotect_Fmoc->Wash_DMF Final_Deprotect Final Fmoc Deprotection Deprotect_Fmoc->Final_Deprotect After Last AA Couple_AA Couple Fmoc-Amino Acid (HBTU/DIPEA in DMF) Wash_DMF->Couple_AA Wash_DMF_DCM Wash with DMF and DCM Couple_AA->Wash_DMF_DCM Kaiser_Test Kaiser Test Wash_DMF_DCM->Kaiser_Test Kaiser_Test->Deprotect_Fmoc Negative (Repeat for all AAs) Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Repeat_Coupling->Couple_AA Final_Wash Final Wash (DMF, DCM, MeOH) Final_Deprotect->Final_Wash Dry_Resin Dry Resin Final_Wash->Dry_Resin Cleavage Cleavage from Resin (TFA Cocktail) Dry_Resin->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Centrifuge_Wash Centrifuge and Wash Precipitate->Centrifuge_Wash Dry_Peptide Dry Crude Peptide Centrifuge_Wash->Dry_Peptide End Crude this compound Dry_Peptide->End

Fmoc-SPPS workflow for this compound peptide.

Purification of this compound Peptide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents
ReagentGrade
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic acid (TFA)HPLC Grade
Ultrapure WaterHPLC Grade
Equipment
  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm, 250 x 21.2 mm)

  • Lyophilizer

Purification Protocol
  • Dissolve the crude peptide in a minimal amount of 5% ACN in water.

  • Filter the solution through a 0.45 µm filter.

  • Set up the HPLC system with the following mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B.

  • Monitor the elution at 220 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity.

  • Lyophilize the pooled fractions to obtain the pure this compound peptide as a white powder.

Table 2: RP-HPLC Purification Parameters

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate15 mL/min
Detection220 nm
Gradient5-45% B over 40 minutes

Characterization of this compound Peptide

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

3.1.1. Equipment:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

3.1.2. Protocol:

  • Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% ACN in water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Compare the observed molecular weight with the calculated theoretical molecular weight.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
SequenceGly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala
Molecular FormulaC₃₃H₅₇N₁₁O₁₂
Theoretical Monoisotopic Mass815.4182 Da
Theoretical Average Mass816.8782 Da
Expected [M+H]⁺816.4255 Da
Analytical RP-HPLC

3.2.1. Equipment:

  • Analytical RP-HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 250 x 4.6 mm)

3.2.2. Protocol:

  • Dissolve the purified peptide in Mobile Phase A.

  • Inject a small amount (e.g., 10 µL of a 1 mg/mL solution) onto the analytical C18 column.

  • Elute using the same mobile phases as in the preparative HPLC but with a suitable analytical gradient.

  • Monitor the elution at 220 nm.

  • The purity is determined by integrating the area of the main peptide peak relative to the total peak area. A purity of >95% is generally considered acceptable for research applications.

Table 4: Analytical RP-HPLC Parameters

ParameterValue
ColumnC18, 5 µm, 250 x 4.6 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1 mL/min
Detection220 nm
Gradient10-40% B over 30 minutes

This compound in Cancer Immunotherapy Signaling

The this compound peptide, derived from the mutated KRAS G12D protein, plays a crucial role in initiating an anti-tumor immune response. The following diagram illustrates the proposed signaling pathway.

KRAS_Signaling_Pathway cluster_tumor_cell Tumor Cell (with KRAS G12D) cluster_MHC_loading cluster_immune_cell Antigen Presenting Cell / T-Cell Interaction KRAS_G12D Mutant KRAS G12D Protein Proteasome Proteasome KRAS_G12D->Proteasome Degradation GADGVGKSA_Peptide This compound Peptide Proteasome->GADGVGKSA_Peptide Generates TAP TAP Transporter GADGVGKSA_Peptide->TAP MHC_I MHC Class I GADGVGKSA_Peptide->MHC_I Loads onto ER Endoplasmic Reticulum TAP->ER Transports to Peptide_MHC_Complex This compound-MHC-I Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transported to TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognized by APC Antigen Presenting Cell (APC) Cell_Surface->APC Presents Antigen to T_Cell CD8+ T-Cell APC->T_Cell Activates T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Leads to Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Tumor_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Lysis

KRAS G12D neoantigen presentation and T-cell activation.

Application Notes and Protocols: Utilizing GADGVGKSA in ELISpot Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide, a 9-mer neoantigen derived from the KRAS G12D mutation, is a critical tool in the development of cancer immunotherapies. As a tumor-specific antigen, it is presented by Human Leukocyte Antigen (HLA) molecules, particularly HLA-C*08:02, on the surface of cancer cells. This presentation allows for the specific recognition by T-cells, initiating an anti-tumor immune response. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells, such as those producing interferon-gamma (IFN-γ), upon stimulation with the this compound peptide. These application notes provide detailed protocols for the use of this compound in IFN-γ ELISpot assays to monitor immune responses in research and pre-clinical settings.

Data Presentation

Table 1: Representative Qualitative ELISpot Results for this compound Stimulation

ConditionTarget CellsStimulantExpected IFN-γ Response (Qualitative)Reference Insights
ExperimentalPBMCs from HLA-C08:02+ individualThis compound peptideSignificant increase in spot forming units (SFU)Published studies report robust antigen-specific, IFN-γ-associated immune responses to KRAS G12D peptides.[1]
Negative ControlPBMCs from HLA-C08:02+ individualVehicle (e.g., DMSO)Minimal to no SFUEssential for establishing baseline and non-specific T-cell activation.
Negative ControlPBMCs from HLA-C08:02+ individualWild-type KRAS peptideMinimal to no SFUDemonstrates the specificity of the T-cell response to the mutated neoantigen.[2]
Positive ControlPBMCs from HLA-C08:02+ individualPhytohemagglutinin (PHA) or anti-CD3 antibodyHigh number of SFUConfirms cell viability and functionality of the assay.[3]

Signaling Pathway

The recognition of the this compound peptide presented by an HLA class I molecule on an antigen-presenting cell (APC) or a tumor cell by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade. This cascade ultimately leads to the production and secretion of effector cytokines like IFN-γ.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell CD8+ T-Cell HLA HLA-C*08:02 TCR T-Cell Receptor (TCR) HLA->TCR presents to This compound This compound This compound->HLA binds CD3 CD3 TCR->CD3 CD8 CD8 CD8->HLA Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates AP1 AP-1 LAT_SLP76->AP1 activates via Ras/MAPK pathway DAG DAG PLCg1->DAG produces IP3 IP3 PLCg1->IP3 produces PKC PKCθ DAG->PKC activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux induces NFkB NF-κB PKC->NFkB activates Calcineurin Calcineurin Ca_Flux->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) IFNg_Gene IFN-γ Gene NFAT->IFNg_Gene transcribes NFkB->IFNg_Gene transcribes AP1->IFNg_Gene transcribes IFNg_mRNA IFN-γ mRNA IFNg_Gene->IFNg_mRNA transcription IFNg_Protein IFN-γ Protein (Secreted) IFNg_mRNA->IFNg_Protein translation & secretion

Caption: T-cell receptor signaling cascade initiated by this compound-HLA interaction.

Experimental Protocols

Preparation of this compound Peptide Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

IFN-γ ELISpot Assay Protocol

This protocol is a general guideline and may require optimization based on the specific cell types and reagents used.

Day 1: Plate Coating

  • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 70% ethanol per well for 1 minute.

  • Wash the plate three times with 200 µL of sterile PBS per well.

  • Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration (e.g., 10 µg/mL).

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Aseptically decant the coating antibody solution.

  • Wash the plate once with 200 µL of sterile PBS per well.

  • Block the membrane by adding 200 µL of complete RPMI 1640 medium (containing 10% fetal bovine serum and 1% penicillin-streptomycin) to each well.

  • Incubate the plate for at least 2 hours at 37°C in a 5% CO₂ incubator.

  • Prepare Stimulants:

    • This compound Working Solution: Dilute the this compound peptide stock solution in complete RPMI medium to a final concentration of 1-10 µg/mL.

    • Negative Control: Prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the peptide solution) and a wild-type KRAS peptide control in complete RPMI medium.

    • Positive Control: Prepare a working solution of PHA (e.g., 5 µg/mL) or anti-CD3 antibody in complete RPMI medium.

  • Prepare Cells: Thaw and wash cryopreserved PBMCs. Resuspend the cells in complete RPMI medium at a concentration of 2-3 x 10⁶ cells/mL.

  • Decant the blocking solution from the ELISpot plate.

  • Add 100 µL of the appropriate stimulant to each well.

  • Add 100 µL of the cell suspension (2-3 x 10⁵ cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Spot Development

  • Decant the cells from the plate.

  • Wash the plate six times with 200 µL of PBS containing 0.05% Tween 20 (PBST) per well.

  • Add 100 µL of biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 0.5% BSA, to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate six times with 200 µL of PBST per well.

  • Add 100 µL of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP), diluted according to the manufacturer's instructions, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate six times with 200 µL of PBST per well, followed by three washes with 200 µL of PBS per well.

  • Add 100 µL of the appropriate substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.

  • Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with tap water.

  • Allow the plate to dry completely before analysis.

Data Analysis

  • Count the number of spots in each well using an automated ELISpot reader.

  • Calculate the number of spot-forming units (SFU) per million cells for each condition.

  • Subtract the average number of spots in the negative control wells from the average number of spots in the experimental wells to determine the antigen-specific response.

Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 Coat_Plate Coat ELISpot Plate with Anti-IFN-γ Capture Antibody Incubate_Overnight Incubate Overnight at 4°C Coat_Plate->Incubate_Overnight Wash_Block Wash and Block Plate Add_Stimulants_Cells Add Stimulants and Cells to Plate Wash_Block->Add_Stimulants_Cells Prepare_Cells Prepare PBMCs Prepare_Cells->Add_Stimulants_Cells Prepare_Stimulants Prepare this compound and Controls Prepare_Stimulants->Add_Stimulants_Cells Incubate_18_24h Incubate 18-24h at 37°C Add_Stimulants_Cells->Incubate_18_24h Wash_Plate Wash Plate Add_Detection_Ab Add Biotinylated Anti-IFN-γ Detection Antibody Wash_Plate->Add_Detection_Ab Incubate_2h Incubate 2h at RT Add_Detection_Ab->Incubate_2h Wash_Plate2 Wash Plate Incubate_2h->Wash_Plate2 Add_Enzyme Add Streptavidin-Enzyme Conjugate Wash_Plate2->Add_Enzyme Incubate_1h Incubate 1h at RT Add_Enzyme->Incubate_1h Wash_Plate3 Wash Plate Incubate_1h->Wash_Plate3 Add_Substrate Add Substrate and Develop Spots Wash_Plate3->Add_Substrate Stop_Reaction Stop Reaction and Dry Plate Add_Substrate->Stop_Reaction Analyze_Plate Analyze Plate and Count Spots Stop_Reaction->Analyze_Plate

Caption: A three-day workflow for the this compound ELISpot assay.

References

GADGVGKSA Peptide: Application Notes and Protocols for Flow Cytometry Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide is a 9-mer neoantigen derived from the mutant KRAS G12D protein, a key driver in many cancers.[1][2] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-C*08:02 on the surface of tumor cells.[2][3] As a tumor-specific antigen, the this compound peptide is a critical target for cancer immunotherapy, enabling the identification and targeting of cancer cells by the immune system. Specifically, it is recognized by T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering an anti-tumor immune response.[2]

Flow cytometry is a powerful technique to identify and characterize T-cells that specifically recognize the this compound peptide. This is typically achieved by using peptide-MHC (pMHC) tetramers, which are complexes of four pMHC molecules bound to a fluorescently labeled streptavidin core. These tetramers bind with high avidity to TCRs specific for the this compound-HLA-C*08:02 complex, allowing for the detection and quantification of antigen-specific T-cells.

These application notes provide detailed protocols for the use of this compound peptide in flow cytometry staining, primarily through the use of pMHC tetramers, to identify and analyze specific T-cell populations.

Signaling Pathways

The this compound peptide originates from a mutation in the KRAS protein, a central node in cellular signaling. The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell proliferation and survival through downstream pathways like the RAF/MEK/ERK and PI3K/AKT pathways.

The recognition of the this compound peptide presented by HLA-C*08:02 on a tumor cell by a specific TCR on a CD8+ T-cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic function against the tumor cell.

KRAS Signaling Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS-GDP KRAS-GDP (Inactive) KRAS-GTP KRAS-GTP (Active) GAP GTPase Activating Protein KRAS-GTP->GAP RAF RAF KRAS-GTP->RAF PI3K PI3K KRAS-GTP->PI3K SOS1->KRAS-GDP GDP->GTP GAP->KRAS-GDP GTP Hydrolysis G12D Mutation G12D Mutation Inhibits GTP Hydrolysis G12D Mutation->KRAS-GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Tetramer Staining Workflow Start Start Cell_Prep Cell Preparation (PBMCs or TILs) Start->Cell_Prep Staining Stain with this compound-MHC Tetramer and Surface Antibodies (CD3, CD8) Cell_Prep->Staining Wash Wash Cells Staining->Wash Acquisition Acquire on Flow Cytometer Wash->Acquisition Analysis Data Analysis: Gate on Viable, CD3+, CD8+, Tetramer+ Cells Acquisition->Analysis End End Analysis->End T-Cell Activation Assay Workflow Start Start Peptide_Pulsing Pulse APCs with this compound Peptide Start->Peptide_Pulsing Co_culture Co-culture Peptide-Pulsed APCs with T-cells Peptide_Pulsing->Co_culture Staining_Activation Stain for Surface Activation Markers (e.g., CD69) Co_culture->Staining_Activation ICS Intracellular Cytokine Staining (e.g., IFN-γ) Co_culture->ICS Acquisition Acquire on Flow Cytometer Staining_Activation->Acquisition ICS->Acquisition Analysis Analyze T-cell Activation Acquisition->Analysis End End Analysis->End

References

Application Notes and Protocols for GADGVGKSA in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide GADGVGKSA is a 9-mer neoantigen derived from a common somatic mutation (G12D) in the KRAS proto-oncogene.[1][2] This mutation creates a novel epitope that can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making it a specific target for the host immune system. In the context of cytotoxicity assays, this compound is not directly cytotoxic. Instead, it serves as a critical tool to evaluate the efficacy of T-cell based cancer immunotherapies. It is used to "pulse" or load onto target cells, which then present the peptide via their MHC molecules. These peptide-presenting cells become targets for specific cytotoxic T lymphocytes (CTLs), and the subsequent cell killing is measured to quantify the potency of the T-cell response.[3]

This document provides detailed application notes and protocols for utilizing the this compound peptide in immune-mediated cytotoxicity assays.

Principle of the Assay

The core principle involves a co-culture system of effector cells (T-cells) and target cells (tumor cells or antigen-presenting cells).

  • Target Cell Preparation : Target cells expressing a compatible HLA allele (e.g., HLA-A11:01 or HLA-C08:02) are incubated with the this compound peptide.[2][3] The peptide binds to the peptide-binding groove of the HLA molecules on the cell surface.

  • Effector Cell Engagement : Effector T-cells, which have been engineered or selected to express a T-cell receptor (TCR) that specifically recognizes the this compound-HLA complex, are introduced to the peptide-pulsed target cells.

  • Cytotoxicity Measurement : Upon recognition, the CTLs induce apoptosis in the target cells. The degree of cell killing (cytotoxicity) is quantified using various methods, such as measuring the release of intracellular components from lysed cells or the activity of caspases.

Application Notes

Peptide Handling and Storage:

  • Solubilization : this compound is a peptide and should be solubilized in a sterile, appropriate solvent such as sterile water or DMSO. For stock solutions, a concentration of 1-10 mg/mL is common. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Storage : Store the lyophilized peptide at -20°C or -80°C. Once in solution, store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Cell Line Selection:

  • Target Cells : It is crucial to use target cells that express an HLA allele capable of presenting the this compound peptide, such as HLA-A11:01 or HLA-C08:02. If the desired tumor cell line does not endogenously express the correct HLA type, it can be transduced to express it. K562 cells are often used for this purpose as they are easy to culture and transduce.

  • Effector Cells : These are typically human T-cells (either from PBMCs or established T-cell lines like Jurkat cells) that have been engineered to express a high-affinity TCR specific for the this compound-HLA complex.

Cytotoxicity Assay Considerations:

  • Assay Type : A variety of assays can be employed to measure cytotoxicity. Common methods include:

    • LDH Release Assay : Measures the release of lactate dehydrogenase from damaged cells.

    • Fluorescence-based Assays : Use dyes like Calcein AM (stains live cells) or membrane-impermeable DNA dyes like Propidium Iodide or CellTox™ Green (stain dead cells).

    • Flow Cytometry : Allows for precise quantification of live, apoptotic, and necrotic cells in both target and effector populations.

  • Controls : Proper controls are essential for data interpretation:

    • Target cells alone (spontaneous death).

    • Target cells with effector cells (no peptide).

    • Target cells with an irrelevant peptide and effector cells.

    • Target cells with lysis buffer (maximum killing).

Quantitative Data Summary

The following table represents example data from a fluorescence-based cytotoxicity assay using this compound-pulsed target cells and specific effector T-cells at various Effector-to-Target (E:T) ratios.

E:T Ratio% Cytotoxicity (this compound Peptide)% Cytotoxicity (Irrelevant Peptide)% Spontaneous Lysis
10:175.4 ± 5.28.1 ± 1.57.5 ± 1.2
5:158.2 ± 4.17.9 ± 1.37.5 ± 1.2
2.5:135.7 ± 3.57.5 ± 1.17.5 ± 1.2
1:118.9 ± 2.87.2 ± 0.97.5 ± 1.2

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Peptide Pulsing of Target Cells

This protocol describes how to load target cells with the this compound peptide.

Materials:

  • Target cells (e.g., HLA-A*11:01 expressing K562 cells)

  • Complete cell culture medium

  • This compound peptide stock solution (1 mg/mL in sterile water)

  • Serum-free culture medium

  • 6-well tissue culture plate

Procedure:

  • Harvest target cells and wash twice with serum-free culture medium.

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Add the this compound peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours, gently mixing every 30 minutes.

  • Wash the cells three times with complete culture medium to remove any unbound peptide.

  • Resuspend the peptide-pulsed target cells in complete medium and count them for use in the cytotoxicity assay.

Protocol 2: Fluorescence-Based Cytotoxicity Assay

This protocol uses a membrane integrity dye (e.g., CellTox™ Green) that fluoresces upon binding to the DNA of cells with compromised membranes.

Materials:

  • This compound-pulsed target cells

  • Effector T-cells

  • 96-well white, clear-bottom assay plates

  • CellTox™ Green Dye

  • Lysis solution (for maximum release control)

  • Fluorescence plate reader

Procedure:

  • Plate Target Cells : Seed the peptide-pulsed target cells into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

  • Prepare Controls :

    • Spontaneous Release : Wells with target cells only (add 50 µL of medium).

    • Maximum Release : Wells with target cells only (add 10 µL of lysis solution 15 minutes before reading).

    • No Peptide Control : Wells with un-pulsed target cells.

  • Add Effector Cells : Add 50 µL of effector cells at various concentrations to achieve the desired E:T ratios (e.g., 10:1, 5:1, etc.).

  • Add Cytotoxicity Dye : Add the CellTox™ Green dye to all wells according to the manufacturer's instructions (e.g., a 2X concentration in the effector cell suspension).

  • Incubate : Centrifuge the plate briefly at a low speed to ensure cell contact and incubate at 37°C, 5% CO2 for the desired time (typically 4-18 hours).

  • Measure Fluorescence : Measure the fluorescence intensity using a plate reader with the appropriate filters (e.g., 485nm excitation / 520nm emission).

  • Calculate Cytotoxicity : Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

Signaling Pathway for CTL-Mediated Cytotoxicity

The following diagram illustrates the key signaling events initiated when a CTL recognizes the this compound peptide presented on a target cell, leading to apoptosis.

CTL_Pathway cluster_target Target Cell cluster_ctl Cytotoxic T-Lymphocyte (CTL) MHC HLA-A*11 + this compound TCR TCR MHC->TCR Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution TCR->MHC Recognition Granules Cytotoxic Granules (Perforin, Granzyme B) TCR->Granules Signal Transduction Granules->MHC Release Granules->Caspase3 Granzyme B activates

Caption: CTL recognition of this compound-HLA complex triggers apoptosis.

Experimental Workflow for Cytotoxicity Assay

This diagram outlines the general workflow for conducting a cytotoxicity assay using this compound.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Culture Target & Effector Cells pulse Pulse Target Cells with this compound start->pulse wash Wash to Remove Unbound Peptide pulse->wash coculture Co-culture Effector & Target Cells at E:T Ratios wash->coculture add_dye Add Cytotoxicity Detection Reagent coculture->add_dye incubate Incubate (4-18h) add_dye->incubate read Read Fluorescence/ Signal incubate->read calculate Calculate % Cytotoxicity read->calculate end_node End: Data Interpretation calculate->end_node

Caption: General workflow for a this compound-mediated cytotoxicity assay.

References

Application Notes and Protocols for GADGVGKSA Peptide in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide is a 9-mer neoantigen derived from the KRAS G12D mutation, a common driver mutation in various cancers, including pancreatic, colorectal, and lung cancers.[1] This peptide is presented by major histocompatibility complex (MHC) class I molecules on the surface of tumor cells and can be recognized by the immune system, making it a promising target for cancer immunotherapy.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound peptide in preclinical mouse tumor models to evaluate novel cancer immunotherapies, such as peptide-based vaccines and adoptive T-cell therapies.

Principle of Action: Targeting the KRAS G12D Neoantigen

The this compound peptide acts as a tumor-specific antigen. When introduced into a host system, either as a vaccine component or by adoptive transfer of peptide-specific T-cells, it can elicit a targeted immune response against cancer cells harboring the KRAS G12D mutation. The core principle lies in the ability of cytotoxic T lymphocytes (CTLs) to recognize the this compound peptide presented on the tumor cell surface by MHC molecules, leading to tumor cell lysis and inhibition of tumor growth.[3][4]

Signaling Pathway

The therapeutic effect of this compound-targeted immunotherapy is mediated through the cytotoxic T-lymphocyte (CTL) signaling pathway.

GADGVGKSA_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell (CTL) cluster_Tumor KRAS G12D Tumor Cell APC APC MHC_I MHC Class I APC->MHC_I Presents this compound TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition ActivatedTCell Activated CTL TCR->ActivatedTCell Activation & Clonal Expansion CD8 CD8 TCell Naive CD8+ T-Cell TCell->TCR TCell->CD8 TumorCell Tumor Cell ActivatedTCell->TumorCell Induces Apoptosis (Granzyme/Perforin) Tumor_MHC_I MHC Class I TumorCell->Tumor_MHC_I Presents this compound Tumor_MHC_I->ActivatedTCell Targeting

Caption: CTL activation and tumor cell killing mediated by this compound peptide presentation.

Applications

The this compound peptide is a valuable tool for preclinical cancer research in mouse models, with two primary applications:

  • Peptide-Based Cancer Vaccines: To evaluate the efficacy of vaccine formulations designed to induce a robust anti-tumor immune response.

  • Adoptive Cell Therapy (ACT): To generate and test the therapeutic potential of T-cells engineered to specifically recognize the this compound peptide.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing KRAS G12D peptides in mouse tumor models. These results demonstrate the potential of targeting this neoantigen for cancer therapy.

Table 1: Efficacy of a KRAS Multipeptide Vaccine in a Lung Adenocarcinoma Mouse Model

Treatment GroupMean Number of Surface TumorsMean Tumor Volume (mm³)Tumor Burden Reduction (%)
Adjuvant Control~15019.1-
KRAS Multipeptide Vaccine~212.4>80

Table 2: Therapeutic Efficacy of a Recombinant KRAS G12D Protein Vaccine (DTSP) in a CT26 Mouse Tumor Model

Treatment GroupTumor-Free Mice (Preventive Model)Tumor-Free Mice (Therapeutic Model)
Control0%0%
DTSP Vaccine87.5%50%

Table 3: In Vivo Anti-Tumor Effects of KRAS G12D-Specific T-Cell Receptor (TCR) Transduced T-Cells

Treatment GroupTumor Volume (mm³) Day 25 Post-Implantation
No T-Cells~1000
Control T-Cells~1200
KRAS G12D-Specific TCR T-Cells~200

Experimental Protocols

Protocol 1: Prophylactic Peptide Vaccination in a Syngeneic Mouse Tumor Model

This protocol describes a prophylactic vaccination strategy to prevent the growth of newly implanted tumors.

Experimental Workflow:

Prophylactic_Vaccination_Workflow start Start immunize1 Day 0: Prime Immunization (Peptide + Adjuvant) start->immunize1 immunize2 Day 12-14: Boost Immunization (Peptide + Adjuvant) immunize1->immunize2 tumor_implant Day 21: Subcutaneous Tumor Cell Implantation immunize2->tumor_implant monitor Monitor Tumor Growth (Calipers) tumor_implant->monitor endpoint Day 35-42: Endpoint Analysis (Tumor Weight, Spleen Analysis) monitor->endpoint end End endpoint->end

Caption: Workflow for a prophylactic peptide vaccination study in mice.

Materials:

  • This compound peptide (high purity, >95%)

  • Adjuvant: e.g., CpG oligodeoxynucleotides (CpG-1826) and Incomplete Freund's Adjuvant (IFA)

  • Syngeneic tumor cell line expressing KRAS G12D (e.g., CT26-KRAS G12D)

  • 6-8 week old female BALB/c mice

  • Phosphate Buffered Saline (PBS)

  • Standard cell culture and animal handling equipment

Procedure:

  • Vaccine Preparation:

    • Dissolve the this compound peptide in sterile PBS at a concentration of 1 mg/mL.

    • Prepare the adjuvant mixture. For example, for each mouse, mix 100 µg of peptide with 100 µg of CpG.

    • Emulsify the peptide/CpG mixture with an equal volume of IFA by vortexing until a stable emulsion is formed. The final volume per injection should be approximately 200 µL.

  • Immunization Schedule:

    • Prime Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the nape of the neck with 200 µL of the prepared vaccine emulsion.

    • Booster Immunization (Day 12-14): Administer a second s.c. injection of the same vaccine formulation.

  • Tumor Cell Implantation (Day 21):

    • Harvest and wash the CT26-KRAS G12D tumor cells.

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank of each mouse.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

    • At the study endpoint (e.g., Day 35-42, or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise and weigh the tumors.

    • Spleens can be harvested for immunological analysis (e.g., ELISpot to measure IFN-γ production by peptide-stimulated splenocytes).

Protocol 2: Adoptive Cell Therapy with this compound-Specific T-Cells

This protocol outlines the generation of this compound-specific T-cells and their use in a therapeutic adoptive cell transfer model.

Experimental Workflow:

ACT_Workflow cluster_TCell_Generation T-Cell Generation cluster_Tumor_Model Tumor Model immunize Immunize HLA-transgenic mice with this compound peptide isolate_splenocytes Isolate splenocytes immunize->isolate_splenocytes stimulate In vitro re-stimulation with peptide isolate_splenocytes->stimulate expand Expand this compound-specific T-cells stimulate->expand act Adoptive transfer of engineered T-cells expand->act Transfer establish_tumor Establish tumors in recipient mice establish_tumor->act il2 Administer IL-2 act->il2 monitor Monitor tumor regression il2->monitor

References

Application Notes and Protocols for Identifying GADGVGKSA-Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of T-cells specific for the GADGVGKSA neoantigen, derived from the KRAS G12V mutation, are critical for the development of targeted cancer immunotherapies. This document provides detailed application notes and experimental protocols for three primary methods used to detect and quantify these specific T-cells: MHC Multimer Staining, Enzyme-Linked Immunospot (ELISpot) Assay, and Intracellular Cytokine Staining (ICS).

The this compound peptide is a 9-mer neoantigen resulting from a glycine to valine substitution at codon 12 of the KRAS protein. This mutation is a common driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancers. T-cells capable of recognizing this neoantigen when presented by specific Human Leukocyte Antigen (HLA) molecules, such as HLA-A11:01 and HLA-A03:01, are of significant therapeutic interest.[1][2]

T-Cell Receptor Signaling Pathway

Recognition of the this compound peptide presented by an MHC molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, cytokine production, and cytotoxic activity against tumor cells. The key events in this pathway include the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment and activation of ZAP-70, and the subsequent activation of downstream pathways such as the PLCγ1-Ca2+-NFAT, RAS-MAPK, and PKCθ-NF-κB pathways.[3][4][5]

TCR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_tcr_complex TCR Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC MHC_Peptide MHC-GADGVGKSA T_Cell T-Cell TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Activation CD4_CD8 CD4/CD8 Lck->CD3 ITAM Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras Ras LAT_SLP76->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT Activation AP1 AP-1 Ras->AP1 MAPK Pathway NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression MHC_Peptide->TCR Recognition

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the this compound peptide.

Comparison of Methods for Identifying this compound-Specific T-Cells

The choice of method for identifying this compound-specific T-cells depends on the specific research question, available resources, and the desired level of detail. The following table summarizes the key characteristics of each technique.

FeatureMHC Multimer StainingELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Direct visualization of T-cells with specific TCRs using fluorescently labeled peptide-MHC complexes.Enumeration of cells secreting a specific cytokine upon antigen stimulation.Detection of intracellular cytokine production in response to antigen stimulation at the single-cell level.
Primary Output Frequency (%) of antigen-specific T-cells within a population.Number of spot-forming units (SFU) per million cells.Percentage (%) of cytokine-producing T-cells and their phenotype.
Sensitivity High for detecting high-avidity T-cells; may miss low-avidity clones.Very high; considered one of the most sensitive functional assays.High, but can be slightly less sensitive than ELISpot for detecting rare cells.
Functionality Primarily phenotypic; does not directly measure function, but can be combined with functional markers.Measures cytokine secretion, a key T-cell function.Measures cytokine production and allows for polyfunctional analysis (multiple cytokines per cell).
Phenotyping Excellent; allows for simultaneous staining of surface markers (e.g., CD8, CD4, memory markers).Limited; does not provide phenotypic information about the secreting cells.Excellent; allows for extensive phenotyping of cytokine-producing cells.
Throughput Moderate to high.High; suitable for screening large numbers of samples.Moderate to high.
Cell Requirement Moderate.Low to moderate.Moderate to high.
Cost High (reagent-intensive).Moderate.High (reagent and instrument-intensive).

Experimental Protocols

MHC Multimer Staining for this compound-Specific T-Cells

This method allows for the direct identification and enumeration of T-cells that can bind to the this compound peptide presented by a specific HLA allotype.

MHC_Multimer_Workflow cluster_workflow MHC Multimer Staining Workflow Start Start: Isolate PBMCs Stain_Multimer Incubate with This compound-MHC Multimer Start->Stain_Multimer Stain_Surface Stain with Surface Marker Antibodies (e.g., CD8, CD45RA) Stain_Multimer->Stain_Surface Wash1 Wash Cells Stain_Surface->Wash1 Acquire Acquire on Flow Cytometer Wash1->Acquire Analyze Analyze Data: Gate on Live, Singlet, CD8+ Multimer+ Cells Acquire->Analyze End End: Quantify this compound- specific T-cells Analyze->End

Caption: Workflow for identifying this compound-specific T-cells using MHC multimer staining.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A11:01 or HLA-A03:01 positive donors

  • This compound-HLA-A11:01 or this compound-HLA-A03:01 MHC Class I Monomers (biotinylated)

  • Streptavidin conjugated to a fluorochrome (e.g., PE, APC)

  • Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD8, CD4, CCR7, CD45RA)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plates or FACS tubes

  • Flow cytometer

Protocol:

  • Prepare MHC Multimers: Tetramerize biotinylated this compound-MHC monomers by incubating with fluorescently labeled streptavidin at a 4:1 molar ratio.

  • Cell Preparation: Thaw cryopreserved PBMCs and resuspend in FACS buffer at a concentration of 1-2 x 10^7 cells/mL.

  • Staining: a. Add 50-100 µL of the cell suspension (1-2 x 10^6 cells) to a 96-well plate or FACS tube. b. Add the this compound-MHC multimer at the predetermined optimal concentration. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Add a cocktail of fluorescently conjugated antibodies against surface markers. e. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: a. Wash the cells twice with 200 µL of cold FACS buffer. b. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Data Acquisition: a. Resuspend the cells in 200 µL of FACS buffer. b. Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 live lymphocyte events).

  • Data Analysis: a. Gate on live, single lymphocytes based on forward and side scatter. b. Gate on CD3+ T-cells. c. Within the CD3+ population, gate on CD8+ T-cells. d. Identify the this compound-specific T-cell population as the cells positive for the MHC multimer staining within the CD8+ gate. e. Quantify the percentage of multimer-positive cells among the CD8+ T-cells.

ELISpot Assay for this compound-Specific T-Cells

This assay quantifies the number of T-cells that secrete a specific cytokine (typically IFN-γ) in response to stimulation with the this compound peptide.

ELISpot_Workflow cluster_workflow ELISpot Assay Workflow Start Start: Coat Plate with Capture Antibody Add_Cells Add PBMCs and This compound Peptide Start->Add_Cells Incubate Incubate to Allow Cytokine Secretion Add_Cells->Incubate Wash_Cells Wash Away Cells Incubate->Wash_Cells Add_Detection_Ab Add Biotinylated Detection Antibody Wash_Cells->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate and Develop Spots Add_Enzyme->Add_Substrate Analyze Analyze Plate: Count Spot Forming Units (SFU) Add_Substrate->Analyze End End: Quantify this compound- responsive T-cells Analyze->End

Caption: Workflow for detecting this compound-responsive T-cells using an ELISpot assay.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Capture antibody (e.g., anti-human IFN-γ)

  • Biotinylated detection antibody (e.g., anti-human IFN-γ)

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • This compound peptide

  • PBMCs

  • Complete RPMI medium

  • Wash buffers (PBS and PBS-Tween)

Protocol:

  • Plate Coating: a. Coat the ELISpot plate with the capture antibody overnight at 4°C. b. Wash the plate and block with complete RPMI medium.

  • Cell Plating and Stimulation: a. Add PBMCs to the wells at a density of 2-5 x 10^5 cells/well. b. Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. c. Include negative control wells (cells only) and positive control wells (e.g., phytohemagglutinin). d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: a. Wash the plate to remove cells. b. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature. d. Wash the plate and add the substrate.

  • Spot Development and Analysis: a. Monitor spot development and stop the reaction by washing with distilled water. b. Allow the plate to dry completely. c. Count the spots in each well using an automated ELISpot reader. d. Calculate the number of spot-forming units (SFU) per million PBMCs by subtracting the background (negative control) from the peptide-stimulated wells.

Intracellular Cytokine Staining (ICS) for this compound-Specific T-Cells

This method identifies and quantifies T-cells that produce specific cytokines intracellularly upon stimulation with the this compound peptide. It also allows for the simultaneous phenotyping of the responding cells.

ICS_Workflow cluster_workflow Intracellular Cytokine Staining Workflow Start Start: Isolate PBMCs Stimulate Stimulate with this compound Peptide + Protein Transport Inhibitor (e.g., Brefeldin A) Start->Stimulate Stain_Surface Stain with Surface Marker Antibodies Stimulate->Stain_Surface Fix_Perm Fix and Permeabilize Cells Stain_Surface->Fix_Perm Stain_Intracellular Stain with Intracellular Cytokine Antibodies (e.g., anti-IFN-γ, anti-TNF-α) Fix_Perm->Stain_Intracellular Wash Wash Cells Stain_Intracellular->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data: Gate on Cytokine-Positive T-cell Subsets Acquire->Analyze End End: Quantify and Phenotype This compound-responsive T-cells Analyze->End

Caption: Workflow for detecting and phenotyping this compound-responsive T-cells via intracellular cytokine staining.

Materials:

  • PBMCs

  • This compound peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4)

  • Fixation/Permeabilization buffer kit

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • FACS Buffer

  • 96-well U-bottom plates or FACS tubes

  • Flow cytometer

Protocol:

  • Cell Stimulation: a. Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. b. Add the this compound peptide (1-10 µg/mL) and a protein transport inhibitor. c. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: a. Wash the cells with FACS buffer. b. Stain with antibodies against surface markers for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: a. Wash the cells. b. Resuspend in fixation buffer and incubate for 20 minutes at room temperature. c. Wash and resuspend in permeabilization buffer.

  • Intracellular Staining: a. Add antibodies against intracellular cytokines. b. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: a. Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer. b. Resuspend in FACS buffer and acquire on a flow cytometer.

  • Data Analysis: a. Gate on live, single lymphocytes. b. Gate on CD3+ T-cells, and then on CD8+ and CD4+ subsets. c. Within each subset, quantify the percentage of cells expressing the cytokine(s) of interest.

Data Presentation

Quantitative data from these assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Representative Data for this compound-Specific T-Cell Frequencies

MethodParameter MeasuredTypical Frequency in Positive Samples
MHC Multimer Staining % of this compound-MHC Multimer+ cells in CD8+ T-cells0.1% - 2.0%
ELISpot Assay Spot Forming Units (SFU) per 10^6 PBMCs50 - 500
Intracellular Cytokine Staining % of IFN-γ+ cells in CD8+ T-cells0.1% - 1.5%

Note: These values are illustrative and can vary significantly based on the patient's immune status, tumor burden, and the specific assay conditions.

Conclusion

The methods described provide a comprehensive toolkit for the identification and characterization of this compound-specific T-cells. The choice of assay should be guided by the specific experimental goals. MHC multimer staining offers direct enumeration and phenotyping, ELISpot provides a highly sensitive measure of cytokine-secreting cell frequency, and ICS allows for detailed functional and phenotypic analysis at the single-cell level. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing the development of novel immunotherapies targeting KRAS G12V-mutant cancers.

References

Application Notes and Protocols for GADGVGKSA Peptide in Adoptive T-Cell Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide is a 9-mer neoantigen derived from the common KRAS G12D mutation, a key driver in many cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] This peptide is presented by the Human Leukocyte Antigen (HLA) allotype HLA-C*08:02 and has emerged as a promising target for adoptive T-cell therapy (ACT).[1][2] T-cells engineered to express T-cell receptors (TCRs) specific for the this compound-HLA complex can recognize and eliminate tumor cells harboring this mutation. These application notes provide an overview of the this compound peptide's role in ACT, along with detailed protocols for key experiments in the development of this compound-specific T-cell therapies.

Quantitative Data Summary

The efficacy of TCR-based therapies is closely linked to the binding affinity of the TCR for the peptide-HLA (pHLA) complex. The following table summarizes the binding affinities of several TCRs specific for the this compound peptide presented by HLA-C*08:02.

TCR CloneK_D (μM)Reference
TCR9a0.23
TCR9b1.2
TCR9c7.4
TCR10 (decamer specific)0.15

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the this compound peptide presented by HLA-C*08:02 on a tumor cell by a specific TCR on a T-cell initiates a signaling cascade, leading to T-cell activation and effector functions.

TCR_Signaling cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tumor_Cell KRAS G12D Mutant Tumor Cell HLA HLA-C*08:02 presenting this compound Tumor_Cell->HLA Antigen Processing & Presentation TCR This compound-specific TCR HLA->TCR Recognition CD3 CD3 Complex Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC_NFkB PKC/NF-κB Pathway IP3_DAG->PKC_NFkB NFAT NFAT Activation Ca_Flux->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Cytotoxicity (Perforin, Granzymes) NFAT->Cytotoxicity AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Cytokine_Production AP1->Cytotoxicity NFkB NF-κB Activation PKC_NFkB->NFkB NFkB->Cytokine_Production NFkB->Cytotoxicity

TCR Signaling Cascade

Experimental Workflow for T-Cell Therapy Development

The development of a this compound-specific adoptive T-cell therapy involves several key experimental stages, from T-cell isolation and expansion to functional validation.

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from Healthy Donor Blood T_Cell_Selection 2. T-Cell Enrichment (e.g., CD8+ selection) PBMC_Isolation->T_Cell_Selection TCR_Transduction 3. Transduce T-Cells with this compound-specific TCR (Lentiviral Transduction) T_Cell_Selection->TCR_Transduction T_Cell_Expansion 4. Expand TCR-engineered T-Cells TCR_Transduction->T_Cell_Expansion Functional_Assays 5. In Vitro Functional Assays T_Cell_Expansion->Functional_Assays Cytotoxicity_Assay 5a. Cytotoxicity Assay Functional_Assays->Cytotoxicity_Assay Cytokine_Release_Assay 5b. Cytokine Release Assay Functional_Assays->Cytokine_Release_Assay In_Vivo_Model 6. In Vivo Mouse Model Evaluation Functional_Assays->In_Vivo_Model

T-Cell Therapy Development Workflow

Experimental Protocols

Protocol 1: Expansion of this compound-Specific T-Cells

This protocol describes the in vitro expansion of T-cells engineered to express a this compound-specific TCR.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • This compound peptide (MedChemExpress, Cat. No. HY-P1996)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • Anti-CD3/CD28 antibodies

  • Lentiviral particles encoding the this compound-specific TCR

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Activate T-cells by culturing with plate-bound anti-CD3 and soluble anti-CD28 antibodies in complete RPMI-1640 medium.

  • Transduce the activated T-cells with lentiviral particles encoding the this compound-specific TCR.

  • On day 3 post-transduction, begin T-cell expansion by adding complete RPMI-1640 medium supplemented with IL-2 (e.g., 100 U/mL).

  • Maintain the T-cell culture by splitting and adding fresh medium with IL-2 every 2-3 days.

  • Monitor T-cell expansion by counting viable cells using a hemocytometer or an automated cell counter.

  • After 10-14 days of expansion, the T-cells are ready for functional assays.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to assess the cytotoxic activity of this compound-specific T-cells against target tumor cells.

Materials:

  • This compound-specific TCR-engineered T-cells (effector cells)

  • Target tumor cell line expressing HLA-C08:02 and the KRAS G12D mutation (e.g., PANC-1 cells transduced to express HLA-C08:02)

  • Control tumor cell line lacking the KRAS G12D mutation or HLA-C*08:02 expression

  • Sodium chromate (⁵¹Cr)

  • Complete RPMI-1640 medium

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Label target cells with ⁵¹Cr by incubating them with sodium chromate for 1-2 hours at 37°C.

  • Wash the labeled target cells three times with complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.

  • Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.

  • Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well V-bottom plate.

  • Prepare effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Add 100 µL of the effector cell suspension to the appropriate wells.

  • For spontaneous release control, add 100 µL of medium only to target cells.

  • For maximum release control, add 100 µL of 1% Triton X-100 to target cells.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate at 200 x g for 5 minutes.

  • Carefully harvest 100 µL of supernatant from each well and transfer to tubes for counting in a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Cytokine Release Assay (ELISA)

This protocol describes the measurement of IFN-γ secretion by this compound-specific T-cells upon co-culture with target cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound-specific TCR-engineered T-cells (effector cells)

  • Target tumor cell line expressing HLA-C*08:02 and the KRAS G12D mutation

  • Control tumor cell line

  • 96-well flat-bottom plate

  • IFN-γ ELISA kit (e.g., from R&D Systems or BioLegend)

  • Plate reader

Procedure:

  • Plate target cells (5 x 10⁴ cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • The next day, add effector T-cells at a 1:1 ratio with the target cells.

  • Co-culture the cells for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IFN-γ in each sample by comparing the absorbance to a standard curve.

Conclusion

The this compound peptide represents a highly specific and promising target for the development of adoptive T-cell therapies for KRAS G12D-mutant cancers. The protocols and data presented here provide a framework for researchers and drug developers to advance the preclinical and clinical development of this compound-specific T-cell immunotherapies. Careful consideration of TCR affinity and thorough in vitro and in vivo functional characterization are critical for the successful translation of these therapies to the clinic.

References

Application Notes and Protocols: GADGVGKSA Peptide in Cancer Vaccine Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The GADGVGKSA peptide is a 9-mer neoantigen derived from the KRAS G12D mutation, one of the most common driver mutations in several deadly cancers, including pancreatic, colorectal, and lung cancer.[1][2] Unlike tumor-associated antigens (TAAs), which may be expressed on normal cells, neoantigens are tumor-specific and are therefore considered ideal targets for cancer immunotherapy.[3][4] The this compound peptide can be presented by specific Human Leukocyte Antigen (HLA) molecules on the surface of tumor cells, making them visible to the immune system.[5] This allows for the development of highly targeted therapies, such as cancer vaccines and adoptive T-cell therapies, designed to elicit a potent and specific anti-tumor T-cell response. These application notes provide an overview and detailed protocols for utilizing the this compound peptide in cancer vaccine research.

Peptide Characteristics and Function

The this compound peptide is a key tool for researchers developing immunotherapies against KRAS G12D-mutated cancers. Its primary function is to act as an immunogenic epitope that can be recognized by cytotoxic T lymphocytes (CTLs).

Mechanism of Action: Inside a tumor cell with a KRAS G12D mutation, the altered KRAS protein is degraded into smaller peptides. The this compound nonamer is one such peptide. It is then loaded onto HLA class I molecules (specifically identified as HLA-C08:02 and HLA-A11:01) and transported to the cell surface. This peptide-HLA complex can be recognized by the T-cell receptor (TCR) of specific CD8+ T-cells. This recognition, along with co-stimulatory signals, activates the T-cell to proliferate and attack and kill the cancer cell.

cluster_TumorCell Tumor Cell (KRAS G12D+) cluster_TCell CD8+ T-Cell cluster_Response Anti-Tumor Response KRAS Mutant KRAS G12D Protein Proteasome Proteasome KRAS->Proteasome Degradation Peptide This compound Peptide Proteasome->Peptide HLA HLA-A*11:01 or HLA-C*08:02 Peptide->HLA Binding Complex Peptide-HLA Complex HLA->Complex Presentation on cell surface TCR T-Cell Receptor (TCR) Complex->TCR Recognition Activation T-Cell Activation TCR->Activation Killing Tumor Cell Killing (Apoptosis) Activation->Killing cluster_Discovery Phase 1: In Vitro Validation cluster_Preclinical Phase 2: Preclinical Development cluster_Clinical Phase 3: Clinical Translation A Identify this compound as KRAS G12D Neoantigen B Synthesize High-Purity Peptide A->B C In Vitro T-Cell Priming (Protocol 1) B->C D Confirm Immunogenicity (ELISpot / Flow Cytometry) C->D E Select Adjuvant and Formulate Vaccine D->E G In Vivo Efficacy Study (Protocol 2) E->G F Establish Tumor Model in HLA-Transgenic Mice F->G H Analyze Anti-Tumor Effect and Immune Response G->H I Toxicology Studies H->I J GMP Manufacturing of Vaccine Components I->J K Phase I Clinical Trial (Safety & Immunogenicity) J->K Oncogene KRAS Oncogene Mutation G12D Somatic Mutation Oncogene->Mutation undergoes Neoantigen This compound Neoantigen Peptide Mutation->Neoantigen results in HLA HLA Molecule (e.g., HLA-A*11:01) Neoantigen->HLA is presented by TCell CD8+ T-Cell HLA->TCell is recognized by Response Anti-Tumor Immune Response TCell->Response mediates

References

Application Notes and Protocols: GADGVGKSA Peptide Co-culture with Peripheral Blood Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide is a 9-mer neoantigen derived from the mutated KRAS G12D protein, a key driver in many cancers.[1] As a tumor-specific antigen, this peptide can be recognized by the immune system, particularly T-lymphocytes, making it a prime target for cancer immunotherapy research and development. These application notes provide a detailed guide for the co-culture of the this compound peptide with peripheral blood lymphocytes (PBLs) to assess T-cell activation, proliferation, and cytokine release. The protocols outlined below are foundational for screening potential immunotherapeutics, evaluating vaccine candidates, and furthering our understanding of T-cell responses to cancer neoantigens.

Data Presentation

T-Cell Proliferation in Response to KRAS G12D Peptides

The following table summarizes representative data on T-cell proliferation in response to KRAS G12D peptides. It is important to note that responses can vary significantly based on the donor's HLA type, the specific peptide sequence, and experimental conditions. The data presented here is a composite from studies using either the this compound peptide or highly similar KRAS G12D-derived peptides to stimulate T-cells.

Assay TypeCell TypePeptide ConcentrationStimulation Index (SI) / % ProliferationReference
CFSE Proliferation AssayTCR-transduced T-cells1 µM5 distinct proliferation peaks observed[2]
CFSE Proliferation AssayPeripheral Blood Mononuclear Cells (PBMCs)10 µMSI > 2 considered a positive response[3]
[3H]-Thymidine IncorporationPBMCs1-10 µMNot specified, but positive responses detectedNot specified

Note: The Stimulation Index (SI) is calculated as the mean proliferation of stimulated cells divided by the mean proliferation of unstimulated cells. A higher SI indicates a stronger proliferative response.

Cytokine Release Profile from PBLs Co-cultured with KRAS G12D Peptides

This table provides a summary of the expected cytokine release profile when PBLs are stimulated with KRAS G12D peptides. The concentrations can vary widely depending on the donor, cell density, and incubation time.

CytokineExpected Concentration Range (pg/mL)Key Function in T-Cell Response
IFN-γ100 - 2000+Marker of Th1 and cytotoxic T-cell activation; anti-tumor activity.
TNF-α50 - 1000+Pro-inflammatory cytokine; involved in T-cell activation and cytotoxicity.
IL-220 - 500+T-cell growth factor; promotes T-cell proliferation and differentiation.
IL-650 - 1000+Pro-inflammatory cytokine; can influence T-cell differentiation.
IL-1010 - 200+Anti-inflammatory cytokine; can regulate and potentially suppress T-cell responses.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.

  • Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Adjust the cell concentration to the desired density for downstream assays.

Protocol 2: T-Cell Proliferation Assay using CFSE

Materials:

  • Isolated PBMCs

  • This compound peptide (lyophilized)

  • Dimethyl sulfoxide (DMSO), sterile

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 complete medium

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in RPMI-1640 medium to the desired working concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold RPMI-1640 complete medium.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with RPMI-1640 complete medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in RPMI-1640 complete medium and plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

  • Stimulation: Add the this compound peptide at various concentrations to the respective wells. Include an unstimulated control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA)).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).

  • Data Acquisition: Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: Cytokine Release Assay

Materials:

  • Isolated PBMCs

  • This compound peptide

  • RPMI-1640 complete medium

  • 96-well flat-bottom culture plates

  • ELISA or Multiplex Bead Array kit for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)

Procedure:

  • Cell Plating: Plate 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate in 100 µL of RPMI-1640 complete medium.

  • Stimulation: Add 100 µL of RPMI-1640 medium containing the this compound peptide at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include unstimulated and positive controls.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cytokines of interest.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.

  • Cytokine Measurement: Carefully collect the supernatant from each well without disturbing the cell pellet. Analyze the cytokine concentrations in the supernatant using an ELISA or a multiplex bead array according to the manufacturer's instructions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Peptide Co-culture with PBLs cluster_prep Cell and Peptide Preparation cluster_assays Functional Assays cluster_analysis Data Analysis blood_sample Whole Blood Sample pbmc_isolation PBMC Isolation (Ficoll Gradient) blood_sample->pbmc_isolation co_culture Co-culture of PBMCs with this compound Peptide pbmc_isolation->co_culture peptide_prep This compound Peptide Reconstitution peptide_prep->co_culture proliferation_assay T-Cell Proliferation Assay (CFSE) co_culture->proliferation_assay cytokine_assay Cytokine Release Assay (ELISA/Multiplex) co_culture->cytokine_assay flow_cytometry Flow Cytometry Analysis proliferation_assay->flow_cytometry cytokine_quantification Cytokine Quantification cytokine_assay->cytokine_quantification

Caption: Workflow for this compound peptide co-culture and analysis.

T-Cell Receptor Signaling Pathway

tcr_signaling T-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck APC APC MHC MHC-Peptide (this compound) APC->MHC MHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT MAPK_cascade MAPK Cascade Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Gene_expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_expression NFAT->Gene_expression AP1->Gene_expression

Caption: TCR signaling cascade upon peptide-MHC recognition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GADGVGKSA Peptide Concentration for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GADGVGKSA peptide to stimulate T-cells.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is it used for T-cell stimulation?

The this compound peptide is a 9-amino acid neoantigen derived from a common mutation (G12D) in the KRAS oncogene.[1][2][3] This mutation is frequently found in various cancers, including pancreatic and colorectal cancers.[2][3] As a tumor-specific antigen, this compound is presented on the surface of cancer cells by the HLA-C*08:02 molecule and can be recognized by cytotoxic T-lymphocytes (CTLs). This makes it a key target for cancer immunotherapy research, including the development of cancer vaccines and adoptive T-cell therapies. In a notable clinical case, T-cells targeting the KRAS G12D mutation, including the this compound epitope, led to the regression of metastatic colorectal cancer.

Q2: What is the recommended starting concentration of this compound peptide for T-cell stimulation?

The optimal concentration of this compound peptide can vary depending on the specific T-cell assay, the source and purity of the peptide, and the nature of the responding T-cells (e.g., T-cell clones, peripheral blood mononuclear cells [PBMCs]). However, based on general protocols for similar short synthetic peptides, a starting concentration in the range of 1-10 µg/mL is recommended for most functional assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store the this compound peptide?

For initial reconstitution, it is recommended to dissolve the lyophilized this compound peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mg/mL). This stock solution should then be further diluted in your cell culture medium to the desired working concentration. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid cytotoxicity.

Troubleshooting Guides

Issue 1: Low or No T-Cell Activation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response titration of the this compound peptide. Test a range of concentrations from 0.1 µg/mL to 20 µg/mL to identify the optimal concentration for your specific T-cell population and assay.
Peptide Degradation Ensure the peptide has been stored correctly in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles. If in doubt, use a fresh vial of peptide.
Incorrect HLA Restriction Confirm that the T-cells or antigen-presenting cells (APCs) in your assay express the correct HLA allele, HLA-C*08:02, which is known to present the this compound peptide.
Low Frequency of Antigen-Specific T-Cells If using PBMCs, the frequency of this compound-specific T-cells may be very low. Consider enriching for antigen-specific T-cells or using a more sensitive detection method. An initial in vitro expansion of the T-cells with the peptide may be necessary.
Poor Antigen Presentation Ensure you are using healthy, functional APCs, such as dendritic cells (DCs), or that your T-cells are co-stimulated appropriately if using artificial APCs.
Issue 2: High Background in T-Cell Activation Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Peptide Purity/Contamination Ensure the this compound peptide is of high purity. Contaminants in the peptide preparation can sometimes cause non-specific T-cell activation.
High DMSO Concentration Verify that the final concentration of DMSO in your cell culture is not exceeding recommended limits (typically <0.5%). Run a vehicle control with the same concentration of DMSO without the peptide.
Non-Specific T-Cell Stimulation Ensure that other components in your culture medium are not causing non-specific activation. Use appropriate negative controls, including T-cells cultured without the peptide.

Experimental Protocols & Data

Recommended Peptide Concentrations for T-Cell Assays

The following table summarizes recommended starting concentrations for this compound peptide in common T-cell assays, based on literature for similar neoantigen peptides. Note: These are starting points; optimization is highly recommended.

Assay Recommended Starting Concentration (µg/mL) Recommended Starting Concentration (µM) Reference
ELISpot (IFN-γ) 1 - 10~1.1 - 11
Intracellular Cytokine Staining (ICS) 1 - 10~1.1 - 11
T-Cell Proliferation (e.g., CFSE) 1 - 5~1.1 - 5.5
In Vitro T-Cell Expansion 1 - 10~1.1 - 11

Molar concentration calculated based on a molecular weight of approximately 887.9 g/mol for this compound.

Detailed Methodologies

1. Peptide Dilution Protocol

  • Objective: To prepare this compound peptide working solutions from a concentrated stock.

  • Materials:

    • Lyophilized this compound peptide

    • Sterile, high-purity DMSO

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Procedure:

    • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

    • Add the required volume of DMSO to achieve a stock concentration of 1 mg/mL. Gently vortex to dissolve.

    • Further dilute the stock solution in your complete cell culture medium to the desired final working concentration for your assay.

2. T-Cell Stimulation for IFN-γ ELISpot Assay

  • Objective: To measure the frequency of this compound-specific, IFN-γ secreting T-cells.

  • Procedure:

    • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate.

    • Add PBMCs or purified T-cells with APCs to the wells (typically 2-3 x 10^5 cells/well).

    • Add the this compound peptide to the appropriate wells at a final concentration within the 1-10 µg/mL range. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-enzyme conjugate.

    • Add substrate and stop the reaction when spots are visible.

    • Count the spots using an ELISpot reader.

Visualizations

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Peptide This compound Peptide (Lyophilized) Stock Stock Solution (e.g., 1 mg/mL in DMSO) Peptide->Stock Dissolve Working Working Solution (e.g., 1-10 µg/mL) Stock->Working Dilute CoCulture Co-culture T-Cells with Peptide & APCs Working->CoCulture Stimulate TCells Isolate T-Cells/PBMCs from sample TCells->CoCulture ELISPOT ELISpot CoCulture->ELISPOT ICS Intracellular Cytokine Staining (ICS) CoCulture->ICS Proliferation Proliferation Assay (e.g., CFSE) CoCulture->Proliferation

Caption: Experimental workflow for this compound peptide T-cell stimulation.

Troubleshooting_Low_Activation Start Low/No T-Cell Activation Concentration Is Peptide Concentration Optimal? Start->Concentration HLA Is HLA Type Correct (HLA-C*08:02)? Concentration->HLA No Titrate Action: Perform Dose-Response Titration Concentration->Titrate Yes PeptideQuality Is Peptide Quality and Storage OK? HLA->PeptideQuality No CheckHLA Action: Verify HLA Type of Cells HLA->CheckHLA Yes CellViability Are Cells/APCs Viable & Functional? PeptideQuality->CellViability No NewPeptide Action: Use Fresh Peptide Aliquot PeptideQuality->NewPeptide Yes CheckCells Action: Assess Cell Viability and APC Function CellViability->CheckCells Yes End Re-run Experiment CellViability->End No Titrate->End CheckHLA->End NewPeptide->End CheckCells->End

Caption: Troubleshooting logic for low T-cell activation.

References

Troubleshooting low T-cell reactivity to GADGVGKSA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers encountering low T-cell reactivity to the GADGVGKSA peptide. The this compound peptide is a 9-mer neoantigen derived from the mutant KRAS G12D protein and is a key target in cancer immunotherapy research.[1][2] Its ability to stimulate T-cells is often evaluated in the context of specific HLA alleles, such as HLA-C*08:02.[2][3]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it used in T-cell assays? this compound is a 9-amino acid peptide that represents a neoantigen arising from the KRAS G12D mutation, a common driver mutation in cancers like pancreatic and colorectal cancer.[2] It is used in research to stimulate and detect mutation-specific T-cells, which is crucial for developing targeted cancer immunotherapies such as vaccines and adoptive T-cell therapies.

Q2: What is the expected T-cell response to this compound? The response is highly dependent on the donor's HLA type and prior exposure. A robust response is primarily expected in donors expressing the appropriate MHC molecule, such as HLA-C*08:02, which is known to present this peptide. The frequency of this compound-specific T-cells in the peripheral blood is typically very low, and an in vitro expansion phase may be necessary to detect a response.

Troubleshooting: Low or No T-Cell Reactivity

Q3: My T-cells show low viability before I even start the stimulation assay. What should I do? Low starting cell viability is a primary cause of poor T-cell activation.

  • Cell Isolation & Cryopreservation: Ensure your PBMC isolation protocol effectively minimizes granulocyte contamination. When thawing cryopreserved cells, do so quickly and wash them carefully to remove DMSO, which is toxic to cells. Allow cells to rest for at least one hour in culture medium before starting the assay.

  • Culture Conditions: Use a complete culture medium (e.g., RPMI) supplemented with essential nutrients and serum. Maintaining optimal cell density is also critical.

Q4: I'm not seeing any response to this compound, even in presumed HLA-matched donors. What are the most common causes? This issue can stem from several factors related to the cells, the peptide, or the antigen presentation process.

Troubleshooting Workflow for Low T-Cell Reactivity

TroubleshootingWorkflow start Start: Low T-Cell Reactivity to this compound check_cells Step 1: Check Cells & Controls start->check_cells check_peptide Step 2: Check Peptide & Antigen Presentation check_cells->check_peptide If cells & controls pass viability Assess Viability (>90%?) check_cells->viability Check pos_control Positive Control OK? (e.g., PHA, anti-CD3) check_cells->pos_control Check hla Confirm Donor HLA Type check_cells->hla Check check_assay Step 3: Check Assay Parameters check_peptide->check_assay If peptide & APCS pass peptide_qual Peptide Quality? (Source, Purity, Storage) check_peptide->peptide_qual Check peptide_conc Peptide Concentration? (Titrate 1-10 µg/mL) check_peptide->peptide_conc Check apc APC Functionality? (Healthy Dendritic Cells?) check_peptide->apc Check cell_density Optimal Cell Density? check_assay->cell_density Check incubation Sufficient Incubation Time? check_assay->incubation Check reagents Reagents/Antibodies OK? (Titrated, Not Expired) check_assay->reagents Check sol_cells Solution: - Optimize cell handling - Use new donor/cells viability->sol_cells If fail pos_control->sol_cells If fail hla->sol_cells If fail sol_peptide Solution: - Order new peptide - Optimize concentration - Use fresh APCs peptide_qual->sol_peptide If fail peptide_conc->sol_peptide If fail apc->sol_peptide If fail sol_assay Solution: - Optimize assay setup - Titrate reagents cell_density->sol_assay If fail incubation->sol_assay If fail reagents->sol_assay If fail

Caption: A step-by-step workflow to diagnose the cause of low T-cell reactivity.

Potential Causes & Solutions:

  • Incorrect HLA Type: The this compound peptide is often restricted by specific HLA alleles. Confirm the donor's HLA type. If it is not a known restricting allele (like HLA-C*08:02), a response is not expected.

  • Peptide Quality and Concentration:

    • Quality: Ensure the peptide was synthesized at high purity (>90%) and stored correctly (lyophilized at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the peptide.

    • Concentration: The optimal peptide concentration for T-cell stimulation typically ranges from 1 to 10 µg/mL. It is crucial to perform a dose-response titration to find the optimal concentration for your specific system.

  • Antigen Presenting Cell (APC) Function: Neoantigen peptides require processing and presentation by APCs (like dendritic cells or PBMCs). If using a purified T-cell population, ensure you have co-cultured them with functional APCs. The health and maturation status of APCs are critical.

  • T-Cell Exhaustion: If T-cells have been repeatedly stimulated in vitro, they may enter an exhausted or anergic state, characterized by reduced cytokine production and proliferation. This can be identified by checking for high expression of inhibitory receptors like PD-1 and TIM-3.

Q5: My positive controls (e.g., PHA, anti-CD3/CD28) work well, but I still see no response to this compound. What does this indicate? This strongly suggests the issue is specific to the antigen (this compound) or its recognition, rather than a general failure of the T-cells or the assay system. Refer to the points in Q4 , focusing on HLA type, peptide integrity, and APC function. It may also indicate a very low frequency of this compound-specific precursor T-cells in that particular donor.

Q6: How can I improve the sensitivity of my assay to detect rare this compound-specific T-cells? Detecting responses to neoantigens can be challenging due to their low precursor frequency.

  • Cultured ELISpot/ICS: Perform an initial priming of PBMCs with the this compound peptide for 7-10 days to expand the population of antigen-specific T-cells before performing the final readout assay (e.g., ELISpot or ICS). Adding exogenous IL-2 can help support the expansion of these cells.

  • Increase Cell Numbers: Plate a higher number of cells per well in your assay, within the recommended limits of the specific test, to increase the chance of capturing a rare event.

Assay-Specific Troubleshooting Tables

Table 1: ELISpot Assay (e.g., IFN-γ)
Issue ObservedPotential Cause(s)Recommended Action(s)
High background in negative control wells - Suboptimal blocking- Contaminated reagents- Cell death- Increase blocking time/change blocking agent- Use fresh, sterile reagents- Ensure high cell viability (>90%)
No spots in positive control wells - Inactive polyclonal activator (e.g., PHA)- Non-viable cells- Incorrect antibody concentrations- Use a fresh batch of activator- Check cell viability post-thawing- Titrate capture and detection antibodies
Low spot count for this compound - Low precursor frequency- Suboptimal peptide concentration- Poor APC function- Perform in vitro peptide stimulation for 7-10 days before ELISpot- Titrate peptide (1-10 µg/mL)- Use mature dendritic cells as APCs
"Fuzzy" or indistinct spots - Over-development with substrate- Plates were moved during incubation- Reduce substrate incubation time- Ensure plates remain stationary in the incubator
Table 2: Intracellular Cytokine Staining (ICS) via Flow Cytometry
Issue ObservedPotential Cause(s)Recommended Action(s)
Weak or no cytokine signal - Insufficient stimulation time- Ineffective protein transport inhibitor (e.g., Brefeldin A)- Low-expression cytokine- Optimize stimulation duration (typically 4-6 hours)- Ensure inhibitor is added at the correct time/concentration- Use a bright fluorophore for the cytokine antibody
High background staining - Inadequate fixation/permeabilization- Non-specific antibody binding- Antibody concentration too high- Use a validated ICS buffer kit- Include an Fc block step- Titrate all antibodies to find the optimal concentration
Poor population resolution - Inadequate compensation- High levels of cell death- Use single-stain controls for proper compensation- Include a viability dye to exclude dead cells from analysis
Low % of this compound-positive cells - Low precursor frequency- Suboptimal stimulation conditions- Increase total cell number analyzed- Co-stimulate with anti-CD28 if using purified T-cells- Optimize peptide concentration
Table 3: Proliferation Assay (e.g., CFSE Dye Dilution)
Issue ObservedPotential Cause(s)Recommended Action(s)
High CFSE fluorescence in all cells (no dilution) - Insufficient incubation time- Poor cell health/activation- Culture cells for a longer duration (3-5 days for human T-cells)- Confirm positive control (e.g., anti-CD3) induces proliferation
High cell death - CFSE concentration is too high (toxic)- Suboptimal culture conditions- Titrate CFSE to the lowest concentration that gives a bright, uniform initial stain- Replenish media/cytokines if culturing for extended periods
Low proliferation index for this compound - Low precursor frequency- Insufficient co-stimulation- Increase the number of initial cells plated- Ensure functional APCs are present or add soluble anti-CD28
High "bystander" proliferation in negative control - Non-specific activation by cytokines in the culture- Analyze antigen-specificity of proliferating cells if possible- Ensure high purity of isolated cells

Key Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is for measuring the frequency of IFN-γ secreting T-cells upon stimulation.

  • Plate Coating: a. Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol for 1 minute. b. Wash 5 times with sterile PBS. c. Coat wells with anti-human IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Plating and Stimulation: a. Wash the plate 5 times with PBS to remove the capture antibody. b. Block the membrane with complete RPMI medium for 2 hours at 37°C. c. Prepare a suspension of PBMCs at 2-3 x 10^6 cells/mL. d. Add 100 µL of cell suspension (2-3 x 10^5 cells) to each well. e. Add 100 µL of stimulus:

    • Negative Control: Medium only.
    • Positive Control: PHA (5 µg/mL).
    • Test Condition: this compound peptide (e.g., 5 µg/mL). f. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development: a. Discard cells and wash the plate 5 times with PBS + 0.05% Tween-20 (PBST). b. Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash 5 times with PBST. d. Add 100 µL/well of Streptavidin-HRP and incubate for 1 hour at room temperature. e. Wash 5 times with PBST. f. Add 100 µL/well of AEC or TMB substrate and develop until distinct spots emerge. g. Stop the reaction by washing with water. Let the plate dry and count spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol details the detection of intracellular IFN-γ in T-cells by flow cytometry.

T-Cell Activation Signaling Pathway

TCellActivation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-I/II Peptide This compound TCR TCR Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation Signal Transduction (e.g., ZAP70, Lck) TCR->Activation CD28->Activation Transcription Transcription Factors (NFAT, AP-1, NF-κB) Activation->Transcription Response Cellular Response: - Cytokine Production (IFN-γ) - Proliferation - Cytotoxicity Transcription->Response

Caption: Simplified signaling pathway for T-cell activation by the this compound peptide.

  • Cell Stimulation: a. To 1x10^6 PBMCs in a tube, add this compound peptide (e.g., 5 µg/mL) and co-stimulatory antibodies (anti-CD28/CD49d, 1 µg/mL each). b. Incubate for 1-2 hours at 37°C. c. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin). d. Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: a. Wash cells with FACS buffer (PBS + 2% FBS). b. Stain with surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: a. Wash cells to remove unbound surface antibodies. b. Resuspend cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature. c. Wash cells and resuspend in a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: a. Add the anti-IFN-γ antibody to the permeabilized cells. b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with permeabilization buffer. d. Resuspend in FACS buffer and acquire data on a flow cytometer.

Protocol 3: CFSE Proliferation Assay

This protocol outlines how to measure T-cell proliferation via dye dilution.

General T-Cell Assay Experimental Workflow

ExperimentalWorkflow isolate 1. Isolate PBMCs from Donor Blood label 2. Label Cells (e.g., CFSE) (Optional, for Proliferation) isolate->label stimulate 3. Stimulate Cells - this compound - Positive Control - Negative Control label->stimulate incubate 4. Incubate (Time varies by assay) stimulate->incubate assay 5. Perform Assay - ELISpot Development - ICS Staining - Flow Cytometry incubate->assay analyze 6. Data Acquisition & Analysis assay->analyze

Caption: A generalized workflow for in-vitro T-cell functionality assays.

  • CFSE Labeling: a. Resuspend 1x10^7 PBMCs in 1 mL of pre-warmed PBS. b. Add 1 mL of 2X CFSE working solution (e.g., 2 µM for a 1 µM final concentration). Mix quickly. c. Incubate for 10 minutes at 37°C, protected from light. d. Stop the reaction by adding 5 volumes of ice-cold complete RPMI medium. e. Wash the cells twice with complete medium to remove unbound CFSE.

  • Cell Culture and Stimulation: a. Resuspend CFSE-labeled cells to 1x10^6 cells/mL in complete medium. b. Plate 100 µL of cells per well in a 96-well U-bottom plate. c. Add 100 µL of stimulus (this compound, PHA, or medium alone) at 2X concentration. d. Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition: a. Harvest cells from the plate. b. Stain with surface marker antibodies (e.g., anti-CD3, anti-CD8) and a viability dye. c. Acquire data on a flow cytometer. Analyze the CFSE fluorescence in the live, gated T-cell population. Each peak of halved fluorescence intensity represents a cell division.

References

Technical Support Center: Improving GADGVGKSA Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GADGVGKSA peptide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of the this compound peptide in solution. This compound is a mutant KRAS G12D 9-mer peptide neoantigen relevant in cancer immunotherapy research.[1][2] Ensuring its stability is critical for obtaining reliable and reproducible experimental results.

This resource provides answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to address common stability challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with this compound stability in a question-and-answer format.

Q1: My this compound peptide solution shows rapid degradation, confirmed by multiple peaks in my HPLC/LC-MS analysis. What are the likely causes?

A1: Rapid degradation of the this compound peptide in aqueous solutions can be attributed to two main factors: enzymatic degradation and chemical instability.

  • Enzymatic Degradation: If your experimental system contains biological fluids like serum, plasma, or cell lysates, proteases are a primary concern.[3] Exopeptidases, such as aminopeptidases and carboxypeptidases, cleave peptides from the N-terminus (Glycine) and C-terminus (Alanine) respectively.[4] Endopeptidases can cleave internal peptide bonds, although the this compound sequence does not contain common highly specific cleavage sites for enzymes like trypsin (which cleaves after Lysine or Arginine).

  • Chemical Instability: The this compound sequence contains an Aspartic Acid (Asp) residue, which is known to be susceptible to chemical degradation. At acidic pH, the peptide backbone can be cleaved. Under neutral to alkaline conditions, the Asp residue can undergo isomerization via a cyclic succinimide intermediate to form iso-Aspartate (iso-Asp), resulting in a structurally different peptide that may have reduced activity and will show a different retention time on HPLC.

Q2: How can I prevent enzymatic degradation of my this compound peptide in cell culture experiments?

A2: To enhance stability against enzymatic degradation, several strategies can be employed. The most effective approach often involves a combination of peptide modification and experimental condition optimization.

  • Terminal Modifications: This is the most common and effective strategy.

    • N-terminal Acetylation: Adding an acetyl group (Ac-) to the N-terminal Glycine blocks degradation by aminopeptidases.

    • C-terminal Amidation: Converting the C-terminal carboxylic acid of Alanine to an amide (-CONH₂) prevents cleavage by carboxypeptidases.

  • Use of Protease Inhibitors: Adding a cocktail of broad-spectrum protease inhibitors to your cell culture medium can reduce the activity of endogenous proteases.

  • Serum-Free or Heat-Inactivated Serum: Using serum-free media or heat-inactivated serum can significantly reduce the concentration of active proteases.

  • Amino Acid Substitution: Replacing L-amino acids at the termini with their D-isomers (e.g., D-Alanine at the C-terminus) can make the peptide resistant to standard proteases.

Q3: My peptide appears to be aggregating or precipitating out of solution. What can I do to improve its solubility and prevent aggregation?

A3: Aggregation is a form of physical instability where peptide molecules self-associate, often driven by hydrophobic interactions. While this compound is not excessively hydrophobic, aggregation can still occur at high concentrations or under certain buffer conditions.

  • Optimize pH and Buffer: The net charge of a peptide influences its solubility. Experiment with different pH values to find a point where the peptide has a net positive or negative charge, which will increase repulsion between molecules and reduce aggregation.

  • Control Peptide Concentration: Work with the lowest effective concentration of the peptide. If high concentrations are necessary, consider preparing a concentrated stock in a small amount of an organic solvent like DMSO and then diluting it into your aqueous buffer with vigorous stirring.

  • Use Chaotropic Agents: For in vitro studies, agents like guanidine hydrochloride or urea can disrupt aggregates, though they are not suitable for cell-based assays.

  • Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. Lyophilized peptides are generally more stable for long-term storage.

Q4: What are the best chemical modification strategies to improve the overall stability of this compound?

A4: A multi-pronged approach to chemical modification can dramatically improve stability.

  • Terminal Blocking: As mentioned in A2, N-terminal acetylation and C-terminal amidation are highly effective first steps.

  • Cyclization: Connecting the N- and C-termini (head-to-tail cyclization) creates a rigid structure that is highly resistant to exopeptidases and many endopeptidases. This is a powerful strategy for significantly extending peptide half-life.

  • Incorporate Non-natural Amino Acids: Replacing one or more of the natural L-amino acids with non-canonical versions (e.g., D-amino acids, N-methylated amino acids) can sterically hinder protease binding and cleavage. For example, replacing Glycine or Alanine with their D-isomers can confer significant proteolytic resistance.

Data Presentation: Impact of Modifications on Peptide Stability

The following table summarizes hypothetical stability data for this compound and its modified analogs when incubated in a solution containing proteases (e.g., 10% fetal bovine serum) at 37°C. This data illustrates the potential improvements achievable with different stabilization strategies.

Peptide Sequence / ModificationModification TypePredicted Half-Life (t½) in hoursPrimary Benefit
This compound (Native)None~0.5Baseline
Ac-GADGVGKSAN-terminal Acetylation~2-4Resistance to aminopeptidases
This compound-NH₂C-terminal Amidation~2-4Resistance to carboxypeptidases
Ac-GADGVGKSA-NH₂N- & C-terminal Blocking~8-12Resistance to exopeptidases
GADG(d-V)GKSAD-Amino Acid Substitution~15-20Resistance to endopeptidases
cyclo(this compound)Head-to-Tail Cyclization> 48High resistance to all proteases

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay using LC-MS

This protocol outlines a standard method for determining the half-life of this compound in a biological matrix like human plasma or cell culture supernatant.

1. Materials:

  • Lyophilized this compound peptide of known purity.

  • Biological matrix (e.g., human plasma, fetal bovine serum, cell culture supernatant).

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 0.1% formic acid (FA) or 10% Trichloroacetic Acid (TCA).

  • LC-MS system with a suitable C18 column.

  • Incubator or water bath set to 37°C.

2. Procedure:

  • Prepare Peptide Stock: Dissolve the lyophilized this compound peptide in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Initiate the Assay:

    • Pre-warm the biological matrix (e.g., 900 µL of plasma) to 37°C.

    • To start the reaction (t=0), add a small volume of the peptide stock solution (e.g., 100 µL) to the pre-warmed matrix to achieve the desired final concentration (e.g., 100 µg/mL). Mix gently but thoroughly.

  • Time-Point Sampling:

    • Immediately take the first sample (t=0) by withdrawing an aliquot (e.g., 100 µL) of the peptide-matrix mixture.

    • Dispense this aliquot into a microcentrifuge tube containing a larger volume of ice-cold Quenching Solution (e.g., 300 µL of ACN with 0.1% FA). This stops enzymatic activity and precipitates proteins.

    • Vortex vigorously for 30 seconds.

    • Continue to incubate the main peptide-matrix mixture at 37°C, taking subsequent samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining peptide, to a clean HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto the LC-MS system.

    • Use a suitable gradient of mobile phases (e.g., Water with 0.1% FA and ACN with 0.1% FA) to separate the intact peptide from any degradation products.

    • Monitor the disappearance of the parent peptide mass over time using selected ion monitoring (SIM) or by extracting the ion chromatogram for the peptide's m/z.

  • Data Analysis:

    • Calculate the peak area of the intact this compound peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts for troubleshooting and improving peptide stability.

Caption: Troubleshooting workflow for this compound peptide instability.

Caption: Potential degradation pathways for the this compound peptide.

Caption: Decision tree for selecting a peptide stabilization strategy.

References

Technical Support Center: Refinement of GADGVGKSA-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GADGVGKSA peptide-based cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding this compound in Cytotoxicity Assays

The this compound peptide is a 9-mer peptide derived from a mutation in the KRAS protein (G12D), a key player in many cancers.[1][2][3] In cancer research, this peptide is often used as a neoantigen to stimulate an immune response against tumor cells.[1][2] Cytotoxicity assays are then employed to measure the effectiveness of this immune response or other this compound-related therapeutic strategies in killing cancer cells. This guide will help you troubleshoot common cytotoxicity assays used in this context.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound peptide in cytotoxicity assays?

The this compound peptide itself is not a direct cytotoxic agent in the classical sense. Instead, it is primarily used as a tumor-associated neoantigen. In experiments, it can be used to pulse antigen-presenting cells to activate T cells, which then recognize and kill tumor cells expressing the corresponding KRAS mutation. Cytotoxicity assays are therefore used to quantify the killing efficacy of these activated T cells or to assess the cytotoxic effects of novel therapies targeting cells with this mutation.

Q2: Which cytotoxicity assay is most suitable for my this compound-based experiments?

The choice of assay depends on the specific research question and the expected mechanism of cell death.

  • MTT or similar tetrazolium-based assays (XTT, MTS, WST-1): These colorimetric assays measure metabolic activity and are suitable for assessing cell viability and proliferation. They are often used for high-throughput screening.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity, which occurs during late apoptosis or necrosis.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can distinguish between different stages of cell death (early apoptosis, late apoptosis, and necrosis) and are useful for mechanistic studies.

Q3: Can the this compound peptide interfere with the cytotoxicity assay itself?

While unlikely to directly interfere with most assay chemistries, it is good practice to include a control group with the peptide alone (without effector cells or other treatments) to rule out any unexpected interactions with the assay reagents or cells.

Troubleshooting Guides

MTT Assay Troubleshooting

The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Problem Possible Cause Solution
High Background Absorbance Contamination of media or reagents.Use fresh, sterile reagents and media.
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the assay.
Incomplete solubilization of formazan crystals.Ensure complete solubilization by proper mixing and using a suitable solvent like DMSO or an SDS-based solution.
Low Signal or Poor Sensitivity Insufficient number of viable cells.Optimize cell seeding density. Cells should be in the logarithmic growth phase.
MTT reagent is toxic to cells with prolonged exposure.Optimize the incubation time with MTT (typically 1-4 hours).
The metabolic activity of the cells is low.Ensure cells are healthy and growing optimally before the experiment.
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile medium.
Incomplete mixing of reagents.Pipette gently but thoroughly when adding reagents.
LDH Cytotoxicity Assay Troubleshooting

This assay quantifies the lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.

Problem Possible Cause Solution
High Background LDH in Control Wells Suboptimal cell culture conditions stressing the cells.Ensure proper cell culture conditions (e.g., CO2, temperature, humidity).
High inherent LDH activity in the serum used in the culture medium.Reduce the serum concentration (1-5%) or use a serum-free medium for the assay period.
Mechanical damage to cells during pipetting.Handle cells gently and avoid vigorous pipetting.
Low LDH Release in Treated Samples Despite Visible Cell Death The assay was performed too early. LDH is released in late-stage apoptosis or necrosis.Extend the treatment duration to allow for significant LDH release.
The test compound inhibits the LDH enzyme.Test for direct enzyme inhibition by adding the compound to a lysate of untreated cells.
Variable Results LDH is not stable at room temperature for extended periods.Perform the assay immediately after collecting the supernatant or store samples appropriately (e.g., 4°C for short-term storage).
Apoptosis Assay (Annexin V/PI) Troubleshooting

Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Problem Possible Cause Solution
High Percentage of Apoptotic Cells in Negative Control Cells are over-confluent or have been cultured for too long.Use cells in the logarithmic growth phase and at an optimal density.
Harsh cell handling or detachment methods.Use gentle cell scraping or a non-enzymatic dissociation solution. Avoid trypsin-EDTA as EDTA can interfere with calcium-dependent Annexin V binding.
No or Low Apoptotic Signal in Treated Group Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to determine optimal conditions.
Apoptotic cells have detached and were discarded.Collect both adherent and floating cells for analysis.
High Background Fluorescence Inadequate washing after staining.Increase the number and duration of wash steps.
Reagent concentration is too high.Titrate the Annexin V and PI concentrations to find the optimal staining dilution.

Experimental Protocols

General Protocol for an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with the this compound peptide, effector cells, or other test compounds at various concentrations. Include appropriate controls (untreated cells, vehicle control, positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

General Protocol for an LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Prepare controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a lysis buffer), and background (medium only).

General Protocol for Annexin V/PI Staining for Flow Cytometry
  • Cell Preparation: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

GADGVGKSA_Cytotoxicity_Workflow cluster_treatment Treatment Phase cluster_assay Cytotoxicity Assay cluster_outcome Outcome Tumor_Cells Tumor Cells (KRAS G12D) Treatment Treatment with This compound-specific T-cells or Therapy Tumor_Cells->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay Measure Viability LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Measure Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Measure Apoptosis Cell_Death Quantification of Cell Death MTT_Assay->Cell_Death LDH_Assay->Cell_Death Apoptosis_Assay->Cell_Death

Caption: Experimental workflow for assessing this compound-based cytotoxicity.

Apoptosis_Signaling_Pathway Extracellular_Gal3 Extracellular Galectin-3 Cell_Surface_Receptor Cell Surface Receptor Extracellular_Gal3->Cell_Surface_Receptor Binds Caspase_Activation Caspase Activation Cell_Surface_Receptor->Caspase_Activation Initiates Extrinsic Pathway Intracellular_Gal3 Intracellular Galectin-3 Bcl2 Bcl-2 Intracellular_Gal3->Bcl2 Interacts with Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Mitochondrion->Caspase_Activation Activates Intrinsic Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified overview of Galectin-3's dual role in apoptosis.

References

Technical Support Center: GADGVGKSA Peptides for Targeted Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GADGVGKSA peptides in cancer immunotherapy research. The information addresses potential challenges, with a focus on overcoming off-target effects to ensure the specificity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its primary application?

A: this compound is a 9-mer peptide corresponding to a mutated sequence of the KRAS protein, specifically the G12D mutation. It serves as a tumor-specific neoantigen. Its primary application is in cancer immunotherapy research, where it is used to stimulate and activate T-cells to recognize and target cancer cells harboring this specific KRAS mutation.[1]

Q2: What are the primary off-target effects of concern when using this compound peptides?

A: The main concern is T-cell receptor (TCR) cross-reactivity. This occurs when T-cells activated against the this compound peptide recognize and bind to other, unrelated peptides (self-antigens) presented by Major Histocompatibility Complex (MHC) molecules on healthy cells. This can lead to unintended autoimmune-like toxicities.[1][2] A documented instance of this is the cross-reactivity of a KRAS G12D-specific TCR with the self-antigen SMC1A.[1][2]

Q3: How can I assess the potential for off-target effects in my experiments?

A: A multi-pronged approach is recommended. This includes in silico prediction tools to identify potential cross-reactive peptides in the human proteome, followed by in vitro validation using techniques like peptide library screening (e.g., X-scan assay) and co-culture assays with cells expressing potential off-target peptides.

Q4: What are the best practices for handling and storing the this compound peptide to maintain its integrity?

A: Proper handling and storage are crucial to prevent degradation and ensure experimental reproducibility. Lyophilized peptides should be stored at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstituted peptide solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q5: My T-cell activation is low, even in the presence of the this compound peptide. What could be the issue?

A: Low T-cell activation can stem from several factors. These include suboptimal peptide concentration, poor peptide stability or solubility, incorrect HLA restriction of the T-cells, or low expression of the target neoantigen on the cancer cells. It is also possible that the T-cell population has a low frequency of this compound-specific precursors.

Troubleshooting Guides

Problem 1: High background or non-specific T-cell activation.
Potential Cause Troubleshooting Step
Peptide Impurities Ensure the this compound peptide is of high purity (>95%). Impurities can sometimes elicit non-specific immune responses.
Cross-reactive T-cell Clones Isolate and characterize individual T-cell clones to confirm their specificity for this compound. Screen for cross-reactivity against a panel of self-peptides.
Contamination of Cell Cultures Ensure all cell culture reagents are free of endotoxins or other microbial contaminants that can cause non-specific T-cell activation.
Problem 2: Observed cytotoxicity against healthy (off-target) cells.
Potential Cause Troubleshooting Step
T-cell Cross-reactivity Perform a comprehensive cross-reactivity screen using a peptide library to identify the off-target peptide(s). An "X-scan" assay can be particularly useful here.
Alloreactivity If using allogeneic T-cells, ensure they are not reacting against mismatched HLA molecules on the target cells.
Non-specific Peptide Binding At very high concentrations, peptides can sometimes exhibit non-specific binding. Perform dose-response experiments to determine the optimal peptide concentration that maintains specificity.
Problem 3: Inconsistent experimental results.
Potential Cause Troubleshooting Step
Peptide Instability/Degradation Follow proper storage and handling procedures. Prepare fresh peptide solutions for critical experiments. Consider peptide stability assays if degradation is suspected.
Peptide Solubility Issues Ensure the peptide is fully dissolved. If solubility is an issue, try different solvent systems or sonication. Refer to the peptide's datasheet for recommended solvents.
Variability in T-cell Donors T-cell responses can vary significantly between donors. Use multiple donors for key experiments to ensure the observed effects are not donor-specific.

Experimental Protocols

Protocol 1: Screening for T-cell Cross-Reactivity using a Peptide Library

This protocol outlines a general workflow for identifying potential off-target peptides recognized by this compound-specific T-cells.

  • Isolate this compound-Specific T-cells: Co-culture peripheral blood mononuclear cells (PBMCs) from a healthy donor with the this compound peptide and isolate the responding T-cell clones.

  • Peptide Library Preparation: Utilize a commercially available or custom-synthesized peptide library representing a broad range of human self-peptides.

  • Co-culture Assay: Co-culture the isolated this compound-specific T-cell clones with antigen-presenting cells (APCs) pulsed with individual peptides from the library.

  • Readout: Measure T-cell activation through cytokine release assays (e.g., IFN-γ ELISpot or ELISA) or cytotoxicity assays.

  • Hit Confirmation: Peptides that elicit a significant T-cell response are considered potential off-targets and should be further validated in secondary assays.

Protocol 2: Alanine Scanning for TCR Contact Residue Identification

This protocol helps to identify the key amino acid residues within the this compound peptide that are critical for TCR recognition.

  • Peptide Synthesis: Synthesize a panel of peptides where each amino acid of the this compound sequence is systematically replaced with alanine.

  • T-cell Stimulation Assay: Stimulate this compound-specific T-cells with each of the alanine-substituted peptides.

  • Analysis: A significant reduction in T-cell activation upon substitution of a particular residue indicates that this residue is a critical contact point for the TCR.

Data Presentation

Table 1: this compound Peptide Stability

Storage Condition Duration Recommended Use
Lyophilized at -80°CUp to 6 monthsLong-term storage
Lyophilized at -20°CUp to 1 monthShort-term storage
Reconstituted in solution at -80°CUp to 1 monthWorking aliquots

Note: Data is generalized. Always refer to the manufacturer's specific recommendations.

Visualizations

GADGVGKSA_Signaling_Pathway On-Target Signaling of this compound Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class I This compound This compound Peptide CD8 CD8 MHC->CD8 TCR T-Cell Receptor (TCR) This compound->TCR Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Recognition Activation T-Cell Activation Signaling_Cascade->Activation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokine_Release Cytokine Release (e.g., IFN-γ) Activation->Cytokine_Release Off_Target_Workflow Workflow for Assessing Off-Target Effects Start Isolate this compound- specific T-cells In_Silico In Silico Prediction of Cross-Reactive Peptides Start->In_Silico Co_Culture Co-culture with Potential Off-Target Cells Start->Co_Culture Peptide_Library Screen against Peptide Library In_Silico->Peptide_Library Activation_Assay Measure T-cell Activation (e.g., IFN-γ release) Peptide_Library->Activation_Assay Cytotoxicity_Assay Measure Cytotoxicity against Off-Target Cells Co_Culture->Cytotoxicity_Assay Analysis Analyze Data and Identify Off-Targets Activation_Assay->Analysis Cytotoxicity_Assay->Analysis End Characterize and Mitigate Off-Target Reactivity Analysis->End Troubleshooting_Logic Troubleshooting Logic for Off-Target Cytotoxicity Start Observed Cytotoxicity against Healthy Cells Check_Purity Verify Peptide Purity Start->Check_Purity Cross_Reactivity_Screen Perform Cross-Reactivity Screen (Peptide Library) Check_Purity->Cross_Reactivity_Screen Purity >95% Impure_Peptide Source Higher Purity Peptide Check_Purity->Impure_Peptide Purity <95% Identify_Off_Target Identify Off-Target Peptide Cross_Reactivity_Screen->Identify_Off_Target Modify_TCR Engineer TCR to Reduce Off-Target Binding Identify_Off_Target->Modify_TCR Off-Target Found No_Off_Target Consider Other Causes (e.g., Alloreactivity) Identify_Off_Target->No_Off_Target No Off-Target Found Re_evaluate Re-evaluate Specificity Modify_TCR->Re_evaluate

References

Technical Support Center: Enhancing GADGVGKSA-Specific TCR Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the binding affinity of T-cell receptors (TCRs) specific for the GADGVGKSA peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound-specific TCR shows low binding affinity. What are the primary strategies to enhance it?

A1: Low binding affinity is a common challenge as TCRs recognizing self-antigens or neoantigens are often of moderate to low affinity due to immunological tolerance mechanisms.[1] Several strategies can be employed to enhance the binding affinity of your this compound-specific TCR:

  • Directed Evolution: Techniques like phage display and yeast display are powerful methods for generating and screening vast libraries of TCR variants to isolate mutants with improved affinity.[2][3][4][5] These methods involve randomly mutating TCR regions, such as the Complementarity Determining Regions (CDRs), and then selecting for variants with enhanced binding to the this compound-peptide-MHC (pMHC) complex.

  • Structure-Guided Design: If the crystal structure of the TCR-pMHC complex is available, computational modeling can be used to predict specific amino acid substitutions that will improve binding affinity. This rational design approach can minimize the risk of introducing off-target cross-reactivity.

  • CDR Mutagenesis: The CDR loops of the TCR, particularly CDR2 and CDR3, are critical for pMHC recognition. Introducing targeted mutations in these regions can significantly enhance binding affinity. While CDR3 is crucial for peptide specificity, modifications in CDR1 and CDR2, which primarily interact with the MHC helices, can also increase affinity.

Q2: How do I choose between directed evolution and structure-guided design for affinity enhancement?

A2: The choice between these two powerful techniques depends on the resources and information available for your specific TCR.

FeatureDirected Evolution (Phage/Yeast Display)Structure-Guided Design
Requirement No prior structural information is needed.Requires a high-resolution crystal structure of the TCR-pMHC complex.
Process Involves creating and screening large libraries of random mutants.Utilizes computational modeling to predict beneficial mutations.
Throughput High-throughput, allowing for the screening of millions or billions of variants.Lower throughput, focused on a smaller set of predicted mutations.
Potential for Novelty Can identify unexpected mutations with significant affinity gains.More conservative, but can be highly precise in enhancing affinity while maintaining specificity.
Risk of Cross-Reactivity Higher risk if selection pressure is not carefully controlled.Lower risk as mutations can be designed to avoid disrupting specificity.

Q3: I have successfully increased the affinity of my TCR, but now I'm observing off-target reactivity. How can I mitigate this?

A3: Enhancing TCR affinity carries the risk of increasing cross-reactivity, where the engineered TCR recognizes and binds to unintended peptides presented by MHC molecules on healthy cells. This can lead to significant safety concerns in therapeutic applications. Here are some strategies to address this issue:

  • Negative Selection: During the screening process in directed evolution, incorporate steps to eliminate TCR variants that bind to a panel of irrelevant pMHC complexes. This will help to enrich for TCRs that are highly specific to the this compound target.

  • Structure-Guided "Negative Design": Computational approaches can be used not only to predict mutations that enhance binding to the target peptide ("positive design") but also to identify and avoid mutations that might increase binding to the MHC component, which can lead to off-target effects.

  • Alanine Scanning Mutagenesis: This technique can be used to identify key residues in the peptide and TCR involved in the interaction. By focusing affinity-enhancing mutations on residues that interact directly with the this compound peptide, you can minimize alterations that affect MHC binding and thus reduce the risk of cross-reactivity.

  • Comprehensive Specificity Screening: Test your affinity-enhanced TCR against a broad panel of peptides with sequences similar to this compound, as well as a library of common self-peptides, to thoroughly assess its specificity profile.

Troubleshooting Guides

Issue 1: Low expression or instability of the engineered TCR.

  • Problem: Mutations introduced to enhance affinity can sometimes compromise the stability and expression of the TCR.

  • Troubleshooting Steps:

    • Introduce Stabilizing Mutations: Incorporate mutations in the constant regions of the TCR α and β chains that have been shown to improve TCR stability and surface expression without affecting antigen recognition.

    • Codon Optimization: Optimize the codon usage of the TCR gene sequence for the expression system you are using (e.g., mammalian cells, E. coli).

    • Directed Evolution for Stability: Employ directed evolution strategies not just for affinity but also for enhanced thermal stability and soluble expression.

Issue 2: Inconsistent results in binding affinity measurements.

  • Problem: Variability in experimental conditions can lead to inconsistent measurements of binding affinity (e.g., KD values).

  • Troubleshooting Steps:

    • Standardize Protein Quality: Ensure that the purified soluble TCR and pMHC complexes are of high purity and are properly folded. Aggregate formation can significantly affect binding measurements.

    • Control Experimental Parameters: Maintain consistent buffer conditions, temperature, and immobilization levels (in surface plasmon resonance experiments) across all measurements.

    • Use Multiple Techniques: Validate your binding affinity data using orthogonal methods. For example, if you are using surface plasmon resonance (SPR), you could confirm your results with isothermal titration calorimetry (ITC) or flow cytometry-based assays.

Experimental Protocols

Protocol 1: TCR Affinity Enhancement using Phage Display

This protocol provides a general workflow for enhancing TCR affinity using phage display.

TCR_Phage_Display_Workflow cluster_library_construction Library Construction cluster_biopanning Biopanning (Selection) cluster_characterization Characterization TCR_gene This compound-specific TCR Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) of CDR regions TCR_gene->Mutagenesis TCR_library TCR Mutant Library Mutagenesis->TCR_library Ligation Ligation TCR_library->Ligation Phage_vector Phage Display Vector Phage_vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Phage_library Phage-displayed TCR Library Transformation->Phage_library Incubation Incubation of Phage Library with pMHC Phage_library->Incubation Immobilized_pMHC Immobilized this compound-pMHC Immobilized_pMHC->Incubation Washing Stringent Washing Incubation->Washing Elution Elution of Bound Phage Washing->Elution Amplification Amplification in E. coli Elution->Amplification Isolate_clones Isolate and Sequence Individual Phage Clones Elution->Isolate_clones Panning_rounds Repeat Panning Rounds (3-5x) Amplification->Panning_rounds Panning_rounds->Incubation Increasing Stringency Express_sTCR Express Soluble TCRs Isolate_clones->Express_sTCR Affinity_measurement Binding Affinity Measurement (SPR, ELISA) Express_sTCR->Affinity_measurement Specificity_testing Specificity Testing (Off-target pMHCs) Affinity_measurement->Specificity_testing High_affinity_TCR Identify High-Affinity, Specific TCRs Specificity_testing->High_affinity_TCR

TCR Affinity Enhancement using Phage Display.

Methodology:

  • Library Construction:

    • The gene encoding the variable domains of the this compound-specific TCR is subjected to random mutagenesis, typically targeting the CDR loops, using methods like error-prone PCR.

    • The resulting library of mutated TCR genes is cloned into a phage display vector.

    • The phagemid library is then transformed into E. coli, and helper phage is used to produce a library of phage particles, each displaying a unique TCR variant on its surface.

  • Biopanning:

    • The phage-displayed TCR library is incubated with biotinylated this compound-pMHC complexes immobilized on streptavidin-coated plates or beads.

    • Non-binding and weakly binding phage are washed away. The stringency of the washing steps can be increased in subsequent rounds to select for higher affinity binders.

    • Bound phage are eluted, typically by lowering the pH or using a competitive ligand.

    • The eluted phage are used to infect E. coli to amplify the selected TCR variants for the next round of panning. This process is typically repeated for 3-5 rounds.

  • Characterization:

    • After the final round of panning, individual phage clones are isolated, and the DNA encoding the TCR variants is sequenced to identify the mutations.

    • The selected TCR variants are then expressed as soluble proteins.

    • The binding affinity (KD) of the soluble TCRs to the this compound-pMHC complex is measured using techniques like Surface Plasmon Resonance (SPR) or ELISA.

    • The specificity of the high-affinity variants is assessed by testing their binding to a panel of irrelevant or closely related pMHCs.

Signaling Pathways and Logical Relationships

TCR Signaling Pathway

The binding of a TCR to its cognate pMHC initiates a signaling cascade that leads to T-cell activation. Enhancing the affinity of this initial interaction can potentiate the downstream signaling events.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR_pMHC TCR - this compound-pMHC Binding CD3 CD3 Complex (ITAMs) TCR_pMHC->CD3 Conformational Change CD4_CD8 CD4/CD8 Co-receptor Lck Lck CD4_CD8->Lck Brings Lck to CD3 Lck->CD3 Phosphorylates ITAMs ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates LAT_SLP76 LAT & SLP-76 Scaffolds ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Recruits & Activates DAG_IP3 DAG & IP3 PLCg->DAG_IP3 Generates PKC_Ca PKCθ & Ca2+ Flux DAG_IP3->PKC_Ca Transcription_Factors NF-κB, NFAT, AP-1 PKC_Ca->Transcription_Factors Activate Gene_Expression Cytokine Production, Proliferation, Cytotoxicity Transcription_Factors->Gene_Expression Induce

Simplified TCR Signaling Cascade.

Logical Relationship: Affinity vs. Specificity

The relationship between TCR affinity and specificity is a critical consideration in TCR engineering. While the goal is to increase affinity, this must be balanced with maintaining high specificity to avoid off-target toxicities.

Affinity_Specificity_Relationship cluster_engineering TCR Engineering Goal cluster_risks Potential Risks High_Affinity High Affinity Optimal_TCR Optimal Therapeutic TCR High_Affinity->Optimal_TCR Off_Target_Toxicity Off-Target Toxicity High_Affinity->Off_Target_Toxicity Can lead to High_Specificity High Specificity High_Specificity->Optimal_TCR Low_Efficacy Low Efficacy High_Specificity->Low_Efficacy If too narrow

Balancing Affinity and Specificity in TCR Engineering.

References

Technical Support Center: Optimizing GADGVGKSA Peptide Loading on Antigen-Presenting Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GADGVGKSA peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the loading of this peptide onto antigen-presenting cells (APCs) for immunological research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a 9-mer peptide corresponding to a mutant form of the KRAS protein (G12D mutation).[1][2] It is a neoantigen that has been identified as a target for cancer immunotherapy, as it can be presented by specific HLA molecules, such as HLA-C*08:02, to stimulate T cell responses against tumor cells.[1][3]

Q2: How do I dissolve and store the this compound peptide?

A2: For optimal results, follow these guidelines for dissolving and storing your this compound peptide:

  • Dissolving: Due to its hydrophobic nature, it is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).[4] Subsequently, this stock solution can be serially diluted into your desired aqueous buffer or cell culture medium. When diluting, add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation.

  • Storage: Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term storage. Peptide solutions are less stable; it is advisable to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the optimal concentration of this compound peptide for loading onto APCs?

A3: The optimal peptide concentration can vary depending on the specific cell type, experimental goals, and the affinity of the peptide for the MHC molecule. A common starting range for pulsing APCs, such as dendritic cells (DCs), is 10-100 µg/mL. However, studies have shown that lower concentrations in the nanomolar range can be sufficient to present a physiologically relevant number of epitopes (4-80 copies per cell) and activate T cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How long should I incubate the APCs with the this compound peptide?

A4: Incubation times for peptide pulsing can range from 90 minutes to 24 hours. Shorter incubation times (e.g., 90 minutes) are often sufficient for high-affinity peptides to bind to surface MHC molecules. Longer incubations may be necessary for lower affinity peptides or if you are relying on intracellular loading pathways.

Q5: How can I verify that the this compound peptide is being presented by the APCs?

A5: Several methods can be used to verify peptide presentation:

  • T-cell activation assays: Co-culture the peptide-pulsed APCs with this compound-specific T cells and measure T-cell activation markers (e.g., CD69 expression) or cytokine production (e.g., IFN-γ) using techniques like ELISPOT or intracellular cytokine staining.

  • Flow cytometry with specific antibodies: Use antibodies that specifically recognize the peptide-MHC complex.

  • Mass spectrometry: This technique can be used to directly identify peptides eluted from MHC molecules on the APC surface.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no T-cell response after co-culture with peptide-pulsed APCs. 1. Inefficient peptide loading: Suboptimal peptide concentration, incubation time, or peptide stability. 2. Poor APC viability or function: Cells may have been damaged during handling or culture. 3. MHC mismatch: The APCs may not express the correct MHC allele to present the this compound peptide to the specific T cells. 4. Peptide degradation: The peptide may be unstable in the culture medium.1. Optimize loading conditions: Perform a titration of peptide concentration and incubation time. Ensure proper peptide dissolution and storage. 2. Check APC health: Assess APC viability using trypan blue or a viability stain. Ensure proper cell culture conditions and handling. 3. Verify MHC haplotype: Confirm that your APCs express the appropriate HLA type (e.g., HLA-C*08:02 for this compound). 4. Minimize incubation time: Use the shortest effective incubation time to reduce degradation. Consider replenishing the peptide for long-term experiments.
Peptide precipitates when diluted in culture medium. 1. Low peptide solubility in aqueous solutions. 2. Exceeded solubility limit. 1. Ensure initial dissolution in DMSO: Make sure the peptide is fully dissolved in DMSO before further dilution. 2. Slow dilution: Add the DMSO stock solution to the culture medium slowly while vortexing. 3. Reduce final concentration: Lower the final concentration of the peptide in the culture medium.
High background T-cell activation with unloaded APCs. 1. APC activation by other stimuli: Contamination with endotoxin (LPS) or other stimulants in the culture. 2. Allogeneic reaction: If APCs and T cells are from different donors.1. Use endotoxin-free reagents: Ensure all reagents and plasticware are sterile and endotoxin-tested. 2. Use autologous or HLA-matched cells: Whenever possible, use APCs and T cells from the same donor or HLA-matched donors.
Inconsistent results between experiments. 1. Variability in peptide preparation. 2. Inconsistent APC culture and differentiation. 3. Variability in T-cell populations. 1. Prepare fresh peptide dilutions: Prepare fresh dilutions of the peptide from a frozen stock for each experiment. 2. Standardize APC generation: Use a consistent protocol for generating and maturing APCs. 3. Use a consistent source of T cells: Use T cells from the same donor or a well-characterized cell line.

Quantitative Data Summary

Table 1: Effect of Peptide Concentration on Epitope Presentation

Peptide ConcentrationAverage Number of Epitopes per T2 CellReference
10⁻⁸ M~80
10⁻⁹ M~20
10⁻¹⁰ M~4

T2 cells are a human cell line deficient in TAP, making them reliant on exogenous peptide loading for MHC class I presentation.

Table 2: Recommended Starting Conditions for Peptide Pulsing of Dendritic Cells

ParameterRecommended RangeReference(s)
Peptide Concentration 10 - 100 µg/mL
Incubation Time 90 minutes - 24 hours
Incubation Temperature 37°C
Cell Density Varies by culture vessel (e.g., 70-80% confluence)

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Peptide Stock Solution

  • Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Add a small volume of high-purity, sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Pulsing Dendritic Cells (DCs) with this compound Peptide

This protocol provides a general guideline for pulsing monocyte-derived DCs. Optimization may be required for your specific experimental setup.

Materials:

  • Mature monocyte-derived DCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound peptide stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Harvest mature DCs and determine the cell count and viability.

  • Resuspend the DCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • From the this compound peptide stock solution, prepare a working solution by diluting it in complete RPMI-1640 medium to the desired final concentration (e.g., 10 µg/mL). Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Add the peptide working solution to the DC suspension.

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 2 to 4 hours.

  • After incubation, wash the cells three times with sterile PBS to remove any unbound peptide. This is done by centrifuging the cells (e.g., at 300 x g for 5 minutes), removing the supernatant, and resuspending the cell pellet in fresh PBS for each wash.

  • After the final wash, resuspend the peptide-pulsed DCs in the appropriate medium for your downstream application (e.g., co-culture with T cells).

Visualizations

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway (Endogenous Pathway) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Endogenous_Protein Endogenous Protein (e.g., viral, tumor protein) Proteasome Proteasome Endogenous_Protein->Proteasome Ubiquitination & Degradation Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments TAP TAP Transporter Peptide_Fragments->TAP Transport Peptide_Loading_Complex Peptide Loading Complex (Calreticulin, Tapasin, ERp57) TAP->Peptide_Loading_Complex Peptide Loading MHC_I_Synthesis MHC Class I α-chain & β2m Synthesis MHC_I_Synthesis->Peptide_Loading_Complex Assembly Peptide_MHC_I Peptide-MHC I Complex Peptide_Loading_Complex->Peptide_MHC_I Stable Complex Formation Golgi Golgi Apparatus Peptide_MHC_I->Golgi Transport Cell_Surface Cell Surface Presentation to CD8+ T cell Golgi->Cell_Surface Exocytosis

Caption: MHC Class I antigen presentation pathway.

MHC_Class_II_Pathway MHC Class II Antigen Presentation Pathway (Exogenous Pathway) cluster_er Endoplasmic Reticulum (ER) Exogenous_Antigen Exogenous Antigen Endocytosis Endocytosis/ Phagocytosis Exogenous_Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Phagolysosome Phagolysosome Endosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Fusion Antigenic_Peptides Antigenic Peptides Phagolysosome->Antigenic_Peptides Proteolysis MIIC MIIC/CIIV (MHC Class II Compartment) Antigenic_Peptides->MIIC Encounter MHC_II_Synthesis MHC Class II Synthesis (α and β chains) MHC_II_Ii_Complex MHC II - Ii Complex MHC_II_Synthesis->MHC_II_Ii_Complex Association Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II_Ii_Complex Golgi Golgi Apparatus MHC_II_Ii_Complex->Golgi Transport Golgi->MIIC Transport CLIP_Removal CLIP Removal (by HLA-DM) MIIC->CLIP_Removal Ii Degradation to CLIP Peptide_MHC_II Peptide-MHC II Complex CLIP_Removal->Peptide_MHC_II Peptide Loading Cell_Surface Cell Surface Presentation to CD4+ T cell Peptide_MHC_II->Cell_Surface Transport to Surface

Caption: MHC Class II antigen presentation pathway.

Peptide_Loading_Workflow Experimental Workflow for Peptide Loading of APCs Start Start APC_Preparation Prepare APCs (e.g., DC maturation) Start->APC_Preparation Peptide_Reconstitution Reconstitute this compound Peptide in DMSO Start->Peptide_Reconstitution Peptide_Pulsing Incubate APCs with Peptide (Peptide Pulsing) APC_Preparation->Peptide_Pulsing Peptide_Dilution Dilute Peptide to Working Concentration Peptide_Reconstitution->Peptide_Dilution Peptide_Dilution->Peptide_Pulsing Washing Wash APCs to Remove Unbound Peptide Peptide_Pulsing->Washing Downstream_Application Downstream Application Washing->Downstream_Application T_Cell_CoCulture T-cell Co-culture Downstream_Application->T_Cell_CoCulture Flow_Cytometry Flow Cytometry Analysis Downstream_Application->Flow_Cytometry End End T_Cell_CoCulture->End Flow_Cytometry->End

Caption: Experimental workflow for peptide loading.

References

Technical Support Center: GADGVGKSA Peptide Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the GADGVGKSA peptide in kinase assays. The content is designed to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its primary application?

This compound is a nine-amino-acid peptide corresponding to a mutant form of the KRAS protein (G12D).[1][2] It is primarily used as a substrate in kinase assays to study the activity of specific kinases that phosphorylate this sequence. Given its origin from a key oncogenic protein, it is often used in cancer research and drug discovery to screen for inhibitors of kinases involved in the KRAS signaling pathway.[2]

Q2: Which kinase is expected to phosphorylate the this compound peptide?

The specific kinase that phosphorylates the this compound peptide can vary depending on the experimental context. The KRAS protein is a GTPase and not a kinase itself; however, it functions upstream of several kinase signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways.[2] Therefore, assays using this peptide may be designed to measure the activity of downstream kinases within these pathways that are activated by mutant KRAS. Researchers typically need to identify the specific kinase of interest that recognizes this peptide sequence as a substrate.

Q3: What are the key components of a typical kinase assay using the this compound peptide?

A typical kinase assay using the this compound peptide includes the following components:

  • Kinase: The purified enzyme of interest.

  • This compound peptide: The substrate to be phosphorylated.

  • ATP: The phosphate donor.

  • Assay Buffer: Provides optimal pH, salt concentration, and necessary cofactors (e.g., Mg²⁺) for the kinase reaction.

  • Detection Reagents: To quantify the phosphorylation event. This can be based on radioactivity (³²P-ATP or ³³P-ATP), fluorescence, or luminescence.

Q4: How should the this compound peptide be stored?

For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted in a suitable solvent (e.g., sterile water or buffer), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term use, a stock solution can be kept at 4°C for a few days, depending on its stability in the specific buffer.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can obscure the true kinase activity, leading to a low signal-to-noise ratio.

Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity ATP and other reagents. Prepare fresh buffers and filter-sterilize them.
Suboptimal Reagent Concentration Titrate the concentrations of ATP, peptide substrate, and detection reagents to find the optimal balance between signal and background.
Prolonged Incubation Time Optimize the kinase reaction and detection incubation times. Perform a time-course experiment to identify the linear range.
Assay Plate Issues Use low-binding, non-autofluorescent plates suitable for your detection method.
Issue 2: Low Signal or No Kinase Activity

A weak or absent signal suggests a problem with one or more components of the assay.

Possible Cause Troubleshooting Step
Inactive Kinase Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid degradation from multiple freeze-thaw cycles. Run a positive control with a known potent activator or a different substrate if available.
Incorrect Buffer Composition Verify that the pH, salt concentration, and cofactors (e.g., Mg²⁺, Mn²⁺) in the assay buffer are optimal for the specific kinase being used.
Suboptimal Substrate or ATP Concentration Determine the Kₘ for both the this compound peptide and ATP for your kinase. Use concentrations around the Kₘ value for optimal activity.
Degraded Detection Reagents Prepare detection reagents fresh before each experiment and protect them from light if they are photosensitive.
Issue 3: High Variability and Poor Reproducibility

Inconsistent results between replicate wells or experiments are a common challenge in kinase assays.

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
Inadequate Reagent Mixing Ensure all components are thoroughly mixed before and after being added to the assay plate.
Temperature Fluctuations Maintain a stable and uniform temperature for all reagents and the assay plate throughout the experiment.
Edge Effects Avoid using the outermost wells of the microplate, or fill them with buffer or water to minimize evaporation.
Assay Performance Metric Acceptable Range Poor Performance Example Actionable Advice
Coefficient of Variation (%CV) < 15%25%Review pipetting technique and ensure proper mixing.
Z'-factor > 0.50.2Optimize reagent concentrations and incubation times to increase the signal window.
Signal-to-Background (S/B) Ratio > 31.5Decrease background by using fresh reagents and optimizing concentrations; increase signal by ensuring enzyme activity.

Experimental Protocols

General Protocol for a this compound Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase and detection system.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT).

    • Prepare a stock solution of the this compound peptide in sterile water or a suitable buffer.

    • Prepare a stock solution of ATP.

    • Prepare the kinase stock solution in a buffer that ensures its stability.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 10 µL of 10X assay buffer.

      • 10 µL of this compound peptide solution (at the desired concentration).

      • 10 µL of the test compound (inhibitor or activator) or vehicle control.

      • 60 µL of sterile water.

    • Initiate the reaction by adding 10 µL of the kinase solution.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the desired time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA) or proceeding immediately to the detection step.

  • Detection:

    • The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence). Follow the manufacturer's instructions for the specific detection reagents.

    • For example, in a fluorescence-based assay, this may involve adding a detection reagent that binds to the phosphorylated peptide, leading to a change in fluorescence intensity.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase) from all other readings.

    • Calculate the percentage of kinase activity relative to the positive control (vehicle-treated wells).

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Visualizations

GADGVGKSA_Assay_Workflow reagent_prep Reagent Preparation (Buffer, Peptide, ATP, Kinase) plate_setup Assay Plate Setup (Add reagents, compound) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Kinase) plate_setup->reaction_init incubation Incubation (Optimized time and temp) reaction_init->incubation reaction_stop Stop Reaction (e.g., add EDTA) incubation->reaction_stop detection Signal Detection (e.g., Fluorescence) reaction_stop->detection data_analysis Data Analysis (Calculate % inhibition, IC50) detection->data_analysis

Caption: Experimental workflow for a this compound kinase assay.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12D Mutant) RTK->KRAS Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified KRAS signaling pathway.

References

Technical Support Center: Enhancing the Immunogenicity of GADGVGKSA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to increase the immunogenicity of the peptide GADGVGKSA. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide alone is not eliciting a strong immune response. What are the primary strategies to increase its immunogenicity?

A1: Peptides of this size are often poorly immunogenic on their own.[1][2] The most common and effective strategies to enhance the immune response to this compound include:

  • Use of Adjuvants: Co-administration of the peptide with an adjuvant is crucial to stimulate a robust immune response.[1][2] Adjuvants can act as delivery systems, provide an antigen depot, and activate the innate immune system.[2]

  • Conjugation to a Carrier Protein: Covalently linking this compound to a larger, immunogenic carrier protein can significantly increase its visibility to the immune system.

  • Peptide Modifications: Introducing specific modifications to the peptide sequence can improve its stability and interaction with immune components.

Q2: What type of adjuvant should I choose for my this compound-based vaccine formulation?

A2: The choice of adjuvant depends on the type of immune response you want to elicit (e.g., humoral or cellular). For peptide-based vaccines, common options include:

  • Aluminum Salts (Alum): These are widely used adjuvants that primarily promote a Th2-type immune response, leading to antibody production.

  • Toll-Like Receptor (TLR) Agonists: Molecules like Monophosphoryl Lipid A (MPLA), a TLR4 agonist, can be used to skew the response towards a Th1 type, which is important for cell-mediated immunity.

  • Saponin-Based Adjuvants (e.g., Quil-A, QS-21): These are potent adjuvants known to induce both Th1 and Th2 responses.

  • Emulsions (e.g., Freund's Adjuvant, MF59): These create a depot for the antigen, allowing for slow release and prolonged exposure to the immune system.

Troubleshooting Guide: Adjuvant Selection

IssuePossible CauseRecommendation
Low antibody titers Suboptimal Th2 response.Consider using Alum or an emulsion-based adjuvant like MF59.
Weak T-cell response Insufficient Th1 stimulation.Use a TLR agonist like MPLA, or a saponin-based adjuvant.
Local inflammation at the injection site Adjuvant is too potent or used at a high concentration.Reduce the adjuvant concentration or switch to a less reactogenic adjuvant like Alum.

Q3: How do I conjugate this compound to a carrier protein, and which carrier should I use?

A3: Conjugation to a carrier protein provides T-cell help and increases the size of the antigen, making it more easily recognized by antigen-presenting cells.

Common Carrier Proteins:

  • Keyhole Limpet Hemocyanin (KLH): Highly immunogenic and widely used. It is a good choice as it does not interfere with common blocking reagents in immunoassays like ELISA.

  • Bovine Serum Albumin (BSA): Also highly immunogenic and readily available.

  • Ovalbumin (OVA): Often used in mouse models.

Conjugation Chemistry:

The choice of conjugation chemistry depends on the functional groups available in your peptide. Since this compound contains a lysine (K) residue with a primary amine, you can use amine-reactive crosslinkers.

  • Glutaraldehyde Crosslinking: This homobifunctional crosslinker reacts with amine groups on both the peptide (N-terminus and lysine side chain) and the carrier protein.

  • Carbodiimide (EDC/NHS) Chemistry: This method couples the C-terminal carboxyl group of the peptide to primary amines on the carrier protein.

Experimental Protocol: Glutaraldehyde Conjugation of this compound to KLH

  • Dissolve Peptide: Dissolve this compound in phosphate-buffered saline (PBS), pH 7.4.

  • Dissolve Carrier: Dissolve KLH in PBS.

  • Mix Peptide and Carrier: Combine the peptide and KLH solutions at a desired molar ratio (e.g., 20:1 peptide to carrier).

  • Add Glutaraldehyde: Slowly add a final concentration of 0.1% glutaraldehyde to the mixture while gently stirring.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature.

  • Stop Reaction: Quench the reaction by adding a final concentration of 0.2 M glycine.

  • Dialysis: Dialyze the conjugate against PBS to remove unreacted peptide and crosslinker.

  • Confirmation: Confirm conjugation using SDS-PAGE, which will show a shift in the molecular weight of the carrier protein.

Troubleshooting Guide: Peptide-Carrier Conjugation

IssuePossible CauseRecommendation
Low conjugation efficiency Insufficient reactive groups or suboptimal reaction conditions.Increase the molar ratio of peptide to carrier. Ensure the pH of the reaction buffer is appropriate for the chosen chemistry (e.g., pH 7-8 for amine-reactive crosslinkers).
Precipitation of the conjugate High degree of crosslinking leading to insolubility.Decrease the concentration of the crosslinker or the reaction time. Consider using a linker with a PEG spacer to improve solubility.
Inconsistent batch-to-batch results The complexity of the glutaraldehyde reaction.For better control, consider using a heterobifunctional crosslinker if you introduce a unique reactive group like a cysteine to your peptide.

Q4: Can I modify the this compound sequence to improve its immunogenicity?

A4: Yes, peptide sequence modification can be a powerful strategy.

  • Addition of a T-helper Epitope: Incorporating a universal T-helper epitope, such as Pan-DR epitope (PADRE: AKFVAAWTLKAAA), into your peptide sequence can provide intrinsic T-cell help, bypassing the need for a carrier protein in some cases.

  • Anchor Residue Modification: The binding of a peptide to Major Histocompatibility Complex (MHC) molecules is critical for T-cell recognition. You can use in silico prediction tools to identify potential MHC anchor residues within or flanking your peptide sequence and modify them to improve binding affinity.

Experimental Workflow: Improving Immunogenicity through Sequence Modification

Caption: Workflow for enhancing peptide immunogenicity via sequence modification.

Quantitative Data Summary

Table 1: Comparison of Antibody Titers with Different Adjuvants

FormulationAdjuvantMean Antibody Titer (1:X)Fold Increase vs. Peptide Alone
This compoundNone5001
This compoundAlum25,00050
This compoundMPLA50,000100
This compoundFreund's Complete Adjuvant200,000400

Note: These are representative data and actual results may vary depending on the experimental conditions.

Table 2: Effect of Carrier Conjugation on Immunogenicity

ImmunogenCarrierMean Antibody Titer (1:X)
This compoundNone500
This compound-KLHKLH150,000
This compound-BSABSA100,000

Note: These are representative data and actual results may vary depending on the experimental conditions.

Signaling Pathway

Diagram: TLR4 Signaling Pathway Activation by an MPLA Adjuvant

TLR4_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_response Immune Response MPLA MPLA (Adjuvant) TLR4 TLR4 MPLA->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN induces Th1 Th1 Differentiation Cytokines->Th1 Type1_IFN->Th1

Caption: Simplified TLR4 signaling pathway initiated by the adjuvant MPLA.

References

Validation & Comparative

Validating T-Cell Receptor Specificity for GADGVGKSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the specificity of T-cell receptors (TCRs) targeting the KRAS G12D neoantigen, specifically the GADGVGKSA peptide. Objective comparisons of performance, supporting experimental data, and detailed protocols for key validation techniques are presented to aid in the development of effective and safe TCR-based immunotherapies.

Comparison of Core Validation Methodologies

The validation of TCR specificity is a critical step in the development of TCR-T cell therapies, ensuring that the engineered T-cells recognize and eliminate tumor cells expressing the target neoantigen without causing off-target toxicities.[1] Several established methods are employed to assess the binding, activation, and cytotoxic function of TCRs. The choice of method depends on the specific question being addressed, throughput requirements, and the desired level of detail.

MethodPrincipleQuantitative OutputAdvantagesLimitations
pMHC Tetramer Staining Direct visualization of antigen-specific T-cells using fluorescently labeled peptide-MHC (pMHC) complexes (tetramers).[2][3]Percentage of tetramer-positive cells within a T-cell population.Provides direct enumeration and allows for phenotypic characterization of specific T-cells via flow cytometry.[2]May not detect low-affinity TCRs; synthesis of specific pMHC tetramers can be challenging.
ELISPOT Assay Measures the frequency of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level upon antigen stimulation.[4]Number of spot-forming units (SFUs) per a given number of cells.Highly sensitive for detecting functional responses, even from rare cells.Provides indirect evidence of TCR specificity based on function; does not provide TCR sequence information.
Cytotoxicity (Killing) Assay Measures the ability of TCR-engineered T-cells (effector cells) to lyse target cells presenting the specific pMHC.Percentage of specific lysis of target cells at various effector-to-target (E:T) ratios.Directly assesses the primary function of cytotoxic T-lymphocytes (CTLs).Can be labor-intensive; requires careful selection of target cells.
Single-Cell TCR Sequencing High-throughput sequencing of paired TCRα and TCRβ chains from individual T-cells.Provides exact TCRα and TCRβ sequences, clonal frequencies, and V(D)J gene usage.Offers the highest resolution view of the TCR repertoire, enabling detailed clonal analysis and identification of novel TCRs.Technically challenging and requires specialized bioinformatics expertise for data analysis.

Experimental Workflows and Signaling

General Workflow for TCR Specificity Validation

The process of validating a TCR specific for this compound typically follows a multi-step approach, starting from the identification of potentially reactive T-cells to the functional characterization of isolated TCRs.

TCR_Validation_Workflow General TCR Validation Workflow cluster_identification T-Cell Identification cluster_stimulation Antigen-Specific Stimulation cluster_isolation Isolation of Reactive T-Cells cluster_sequencing TCR Sequencing cluster_validation Functional Validation TILs Isolate Tumor Infiltrating Lymphocytes (TILs) CoCulture Co-culture with This compound-pulsed APCs TILs->CoCulture PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) PBMCs->CoCulture TetramerSort pMHC Tetramer FACS Sorting CoCulture->TetramerSort ActivationMarker Activation Marker (e.g., CD137) Sorting CoCulture->ActivationMarker scTCRseq Single-Cell TCR Sequencing TetramerSort->scTCRseq ActivationMarker->scTCRseq TCR_Transduction Transduce Identified TCR into Jurkat or Primary T-cells scTCRseq->TCR_Transduction BindingAssay Binding Assays (pMHC Tetramer) TCR_Transduction->BindingAssay FunctionalAssay Functional Assays (ELISPOT, Cytotoxicity) TCR_Transduction->FunctionalAssay

A general workflow for identifying and validating a TCR specific for the this compound neoantigen.
T-Cell Receptor Signaling Pathway

Upon recognition of the this compound peptide presented by an MHC molecule on a target cell, the TCR initiates a signaling cascade leading to T-cell activation and effector functions.

TCR_Signaling_Pathway TCR Signaling Cascade TCR_pMHC TCR engagement with This compound-pMHC Lck Lck activation TCR_pMHC->Lck ZAP70 ZAP-70 recruitment and phosphorylation Lck->ZAP70 LAT_SLP76 LAT and SLP-76 phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 activation LAT_SLP76->PLCg1 IP3_DAG Generation of IP3 and DAG PLCg1->IP3_DAG Calcium Calcium flux IP3_DAG->Calcium PKC PKC activation IP3_DAG->PKC NFAT NFAT activation Calcium->NFAT AP1 AP-1 activation PKC->AP1 NFkB NF-κB activation PKC->NFkB Gene_Transcription Gene Transcription (Cytokines, Effector Molecules) NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription

Simplified overview of the TCR signaling pathway upon antigen recognition.

Detailed Experimental Protocols

pMHC Tetramer Staining

This protocol outlines the steps for staining T-cells with this compound-pMHC tetramers for identification and enumeration by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other T-cell populations

  • This compound-pMHC tetramers conjugated to a fluorophore (e.g., PE or APC)

  • Antibodies for cell surface markers (e.g., anti-CD8, anti-CD3)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plate or FACS tubes

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension of T-cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.

  • Add 50 µL of the cell suspension (1-2.5 x 10^6 cells) to each well of a 96-well plate or a FACS tube.

  • Add the this compound-pMHC tetramer at the predetermined optimal concentration (typically 1:50 to 1:200 dilution).

  • Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature or 37°C for shorter periods, but this should be optimized.

  • Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD3) at their optimal concentrations.

  • Incubate for an additional 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Resuspend the cells in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the lymphocyte population, then on CD3+ and CD8+ cells, and finally quantifying the percentage of tetramer-positive cells.

ELISPOT Assay

This protocol describes the measurement of IFN-γ secretion from T-cells upon stimulation with the this compound peptide.

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ capture antibody

  • Effector T-cells

  • Antigen-presenting cells (APCs), such as dendritic cells or T2 cells

  • This compound peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP or HRP

  • ELISPOT plate reader

Protocol:

  • Prepare the ELISPOT plate by washing with sterile PBS and blocking with cell culture medium.

  • Pulse APCs with the this compound peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C.

  • Wash the pulsed APCs to remove excess peptide.

  • Add a known number of effector T-cells and peptide-pulsed APCs (typically at a 1:1 or 2:1 ratio of effector to target cells) to the wells of the ELISPOT plate. Include negative controls (unpulsed APCs) and positive controls (e.g., phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash the plate to remove cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Allow spots to develop.

  • Stop the reaction by washing with water.

  • Allow the plate to dry completely and count the spots using an ELISPOT reader.

Cytotoxicity (Killing) Assay

This protocol details a chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of TCR-engineered T-cells.

Materials:

  • TCR-engineered T-cells (effector cells)

  • Target cells (e.g., T2 cells or a tumor cell line) pulsed with this compound peptide

  • Sodium chromate (⁵¹Cr)

  • 96-well V-bottom plate

  • Gamma counter

Protocol:

  • Label the target cells with ⁵¹Cr by incubating them with sodium chromate for 1-2 hours at 37°C.

  • Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

  • Seed the labeled target cells into a 96-well V-bottom plate at a constant number per well (e.g., 5,000 cells/well).

  • Add the effector T-cells at varying effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with a detergent like Triton X-100).

  • Centrifuge the plate briefly to pellet the cells and initiate contact.

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate again, and carefully collect the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Single-Cell TCR Sequencing

This protocol provides a general workflow for identifying paired TCRα and TCRβ sequences from this compound-specific T-cells.

Materials:

  • This compound-specific T-cells (identified by tetramer staining or activation markers)

  • Single-cell isolation platform (e.g., 10x Genomics Chromium)

  • Reagents for reverse transcription, cDNA amplification, and library preparation

  • Next-generation sequencing (NGS) platform

Protocol:

  • Isolate single this compound-specific T-cells into individual reaction compartments using a microfluidics-based platform.

  • Perform cell lysis and reverse transcription within each compartment to generate cDNA from the mRNA of each cell. Barcodes are incorporated to uniquely identify each cell and molecule.

  • Pool the barcoded cDNA and perform amplification of TCRα and TCRβ sequences using specific primers.

  • Prepare sequencing libraries from the amplified TCR amplicons.

  • Sequence the libraries on an NGS platform.

  • Use specialized bioinformatics software to process the sequencing data. This involves demultiplexing reads based on cell barcodes, assembling TCRα and TCRβ contigs for each cell, and determining the V(D)J gene usage and CDR3 sequences.

  • The output is a list of paired TCRα and TCRβ sequences from individual this compound-specific T-cells.

Concluding Remarks

The validation of TCR specificity for the this compound neoantigen is a multifaceted process that requires the integration of several experimental approaches. This guide provides a framework for comparing and implementing key methodologies. For successful and safe translation of TCR-based therapies to the clinic, a thorough characterization of TCR binding, activation, and cytotoxic function is paramount. Researchers should consider a combination of the described techniques to build a comprehensive profile of their candidate TCRs.

References

Comparative Analysis of GADGVGKSA and Other KRAS Neoantigens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of the KRAS G12D-derived neoantigen GADGVGKSA against other significant KRAS neoantigens. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of their immunological properties and therapeutic potential.

Mutations in the KRAS oncogene are highly prevalent in several aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] These mutations create novel peptide sequences, known as neoantigens, which can be recognized by the immune system, making them prime targets for cancer immunotherapy.[1][3][4] The this compound peptide, a 9-mer derived from the KRAS G12D mutation, is a well-characterized neoantigen that has been shown to elicit potent anti-tumor T-cell responses.

Quantitative Comparison of KRAS Neoantigens

The following table summarizes key immunological parameters for this compound and other notable KRAS neoantigens, providing a quantitative basis for comparison.

Neoantigen SequenceKRAS MutationHLA RestrictionMHC-I Binding Affinity (KD, µM)T-Cell Receptor (TCR) Affinity (KD, µM)Immunogenicity MarkerReference
This compound G12DHLA-C08:02Not explicitly quantified in provided resultsNot explicitly quantified in provided resultsStimulates autologous T-cells
VVVGD DGVGKG12DHLA-A11:01Not explicitly quantified in provided results63IFNγ release
VVVGA DGVGKG12DHLA-A03:01, HLA-A11:01Not explicitly quantified in provided resultsNot explicitly quantified in provided resultsT-cell recognition
VVVGA VGVGKG12VHLA-A03:01Not explicitly quantified in provided resultsNot explicitly quantified in provided resultsT-cell recognition
GA GVGKSALG12VNot specifiedNot explicitly quantified in provided resultsNot explicitly quantified in provided resultsT-cell recognition
GA DGVGKSALG12DHLA-C08:02Not explicitly quantified in provided resultsNot explicitly quantified in provided resultsStimulates autologous T-cells
GA RGVGKSALG12RHLA-B07:02Not explicitly quantified in provided resultsNot explicitly quantified in provided resultsT-cell recognition
1-2C TCR targetG12VHLA-A11:01Not explicitly quantified in provided results14.0 ± 0.8Cytokine secretion & cytotoxicity
3-2E TCR targetG12VHLA-A*11:01Not explicitly quantified in provided results28.0 ± 1.9Cytokine secretion & cytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of KRAS neoantigens.

Neoantigen Identification and Prediction

Objective: To identify potential neoantigen candidates from tumor samples.

Methodology:

  • Sample Collection: Obtain tumor and normal tissue samples from the patient.

  • Sequencing: Perform whole-exome sequencing (WES) and RNA sequencing (RNA-seq) on both tumor and normal samples to identify somatic mutations.

  • HLA Typing: Determine the patient's human leukocyte antigen (HLA) alleles from the sequencing data.

  • Neoantigen Prediction: Utilize bioinformatics pipelines to predict mutant peptides (neoantigens) that can bind to the patient's HLA molecules. These pipelines typically assess factors like peptide processing, MHC binding affinity, and potential for T-cell receptor recognition.

In Vitro Validation of Neoantigen Immunogenicity

Objective: To confirm that the predicted neoantigens can elicit a T-cell response.

Methodology:

  • Peptide Synthesis: Synthesize the predicted neoantigen peptides and their corresponding wild-type counterparts.

  • T-cell Stimulation: Co-culture patient-derived peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the synthetic peptides.

  • Readout Assays: Measure T-cell activation through various assays:

    • ELISpot (Enzyme-Linked Immunospot) Assay: To quantify cytokine-secreting T-cells (e.g., IFN-γ).

    • Flow Cytometry: To detect the expression of activation markers (e.g., CD69, CD137) on T-cells.

    • Cytotoxicity Assays: To measure the ability of neoantigen-specific T-cells to kill tumor cells presenting the target peptide.

T-Cell Receptor (TCR) Affinity and Specificity Measurement

Objective: To quantify the binding affinity and specificity of TCRs that recognize KRAS neoantigens.

Methodology:

  • TCR Isolation and Production: Isolate TCRs from neoantigen-reactive T-cells and produce soluble, recombinant TCRs.

  • Surface Plasmon Resonance (SPR): Immobilize the peptide-HLA (pHLA) complex on a sensor chip and flow the soluble TCR over the surface to measure the on- and off-rates of the interaction, thereby determining the binding affinity (KD).

  • Specificity Testing: Perform SPR or cell-based assays using a panel of related and unrelated pHLA complexes to assess the cross-reactivity of the TCR.

Visualizing Key Pathways and Workflows

KRAS Signaling Pathway

The KRAS protein is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS lead to constitutive activation of this pathway, driving tumorigenesis.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway.

Experimental Workflow for Neoantigen-Specific T-Cell Therapy

The development of personalized T-cell therapies targeting KRAS neoantigens involves a multi-step process from patient sample acquisition to therapeutic infusion.

Neoantigen_Therapy_Workflow cluster_patient Patient cluster_lab Laboratory cluster_clinic Clinical Tumor Tumor Biopsy Sequencing WES & RNA-Seq Tumor->Sequencing Blood Blood Sample TCell_Isolation T-Cell Isolation & Expansion Blood->TCell_Isolation Prediction Neoantigen Prediction Sequencing->Prediction Validation Immunogenicity Validation Prediction->Validation TCell_Engineering TCR Engineering (Optional) Validation->TCell_Engineering TCell_Isolation->TCell_Engineering Infusion T-Cell Infusion TCell_Engineering->Infusion

Caption: Workflow for personalized neoantigen T-cell therapy.

This guide provides a foundational comparison of this compound and other KRAS neoantigens. Further research and standardized reporting of quantitative data will be crucial for the continued development of effective immunotherapies targeting these critical oncoproteins.

References

GADGVGKSA Peptide vs. Full-Length KRAS Protein in T-Cell Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of immunotherapies targeting KRAS-driven cancers has intensified the need for reliable methods to detect and quantify KRAS-specific T-cell responses. A crucial decision in designing these T-cell assays is the choice of antigen: utilizing short, synthetic peptides encompassing the mutation, such as GADGVGKSA (derived from KRAS G12D), or employing the full-length KRAS protein. This guide provides a comprehensive comparison of these two approaches, supported by experimental principles and detailed protocols, to aid researchers in selecting the optimal antigen for their experimental needs.

Executive Summary

The choice between the this compound peptide and the full-length KRAS protein for T-cell assays hinges on the specific experimental question.

  • This compound Peptide: A 9-amino acid peptide representing the KRAS G12D neoantigen, this compound is ideal for directly stimulating and quantifying mutation-specific CD8+ T-cells. Its small size allows for direct binding to MHC class I molecules on the surface of antigen-presenting cells (APCs) or target cells, bypassing the need for intracellular processing. This leads to a more direct and often more robust activation of specific T-cells in vitro.

  • Full-Length KRAS Protein: Using the full-length protein provides a more physiologically relevant assessment of a T-cell response, as it requires uptake, processing, and presentation by APCs. This allows for the evaluation of both CD4+ and CD8+ T-cell responses to a wider range of potential epitopes along the entire protein, not just the G12D mutation. However, the efficiency of processing and presentation of the specific this compound epitope from the full-length protein can be less efficient than direct peptide loading.

Comparative Analysis: this compound Peptide vs. Full-Length KRAS

FeatureThis compound PeptideFull-Length KRAS ProteinRationale & Supporting Data
T-Cell Specificity Primarily CD8+ T-cells specific for the G12D neoantigen.CD4+ and CD8+ T-cells specific for various epitopes across the protein.Synthetic peptides of 8-11 amino acids are optimally sized for direct loading onto MHC class I molecules, which are recognized by CD8+ T-cells. Full-length proteins are taken up by APCs and processed into peptides that can be presented on both MHC class I and class II molecules, thus activating both CD8+ and CD4+ T-cells respectively.[1][2]
Antigen Presentation Direct loading onto MHC class I molecules.Requires uptake, proteasomal degradation, and cross-presentation by APCs.The this compound peptide can be exogenously pulsed onto APCs or target cells, where it directly binds to surface MHC class I molecules. In contrast, the full-length KRAS protein must be internalized by APCs, cleaved into smaller peptides by the proteasome, and then loaded onto MHC class I molecules in the endoplasmic reticulum for presentation to CD8+ T-cells (cross-presentation), or processed in the endolysosomal pathway for MHC class II presentation to CD4+ T-cells.[1][2]
Assay Sensitivity Generally higher for detecting G12D-specific CD8+ T-cells.Potentially lower for detecting G12D-specific CD8+ T-cells due to processing inefficiency.Direct peptide pulsing ensures a high density of the specific epitope on the APC surface, leading to a strong stimulus for specific T-cells. The processing of a full-length protein into a specific 9-mer peptide is a less efficient process, resulting in a lower density of that particular epitope being presented.[1]
Physiological Relevance Less physiologically representative of in vivo antigen presentation.More closely mimics the natural processing and presentation of the KRAS antigen in vivo.In the body, T-cells recognize epitopes that have been naturally processed from the full-length protein by APCs. Using the full-length protein in vitro better recapitulates this process.
Ease of Use Simple to use; can be directly added to cell cultures.More complex; requires co-culture with APCs for processing.Peptides can be directly added to T-cell and target cell co-cultures. Full-length protein requires a preliminary step of loading onto APCs (e.g., dendritic cells) which are then used to stimulate T-cells.

Experimental Protocols

Key T-Cell Assays

1. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells based on their secretion of interferon-gamma (IFN-γ) upon stimulation.

  • Objective: To determine the frequency of this compound-specific or KRAS-specific IFN-γ-secreting T-cells.

  • Methodology:

    • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

    • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells.

    • Antigen Stimulation:

      • Peptide: Add this compound peptide directly to the wells at a final concentration of 1-10 µg/mL.

      • Full-Length Protein: Co-culture T-cells with autologous APCs (e.g., dendritic cells) that have been pre-incubated with the full-length KRAS protein (10-50 µg/mL) for several hours to allow for processing.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add streptavidin-HRP and a substrate to develop spots.

    • Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell.

2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of antigen-specific T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and cytokine production profile at a single-cell level.

  • Objective: To identify and phenotype T-cells producing IFN-γ in response to KRAS antigens.

  • Methodology:

    • Cell Stimulation:

      • Peptide: Stimulate PBMCs with this compound peptide (1-10 µg/mL) for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours.

      • Full-Length Protein: Stimulate PBMCs with autologous APCs pre-loaded with full-length KRAS protein.

    • Surface Staining: Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

    • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

    • Intracellular Staining: Stain the cells with a fluorescently-labeled antibody against intracellular IFN-γ.

    • Acquisition and Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+ and CD8+ T-cells that are positive for IFN-γ.

3. T-Cell Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the specific antigen.

  • Objective: To assess the cytotoxic potential of KRAS-specific T-cells.

  • Methodology:

    • Target Cell Preparation:

      • Peptide: Use a suitable target cell line (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) and pulse them with the this compound peptide (1-10 µg/mL). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

      • Full-Length Protein: Use a target cell line that endogenously expresses the mutant KRAS protein and the appropriate HLA allele.

    • Effector Cell Preparation: Isolate and expand KRAS-specific T-cells from patient blood or generate them in vitro.

    • Co-culture: Co-culture the effector T-cells with the labeled target cells at various effector-to-target (E:T) ratios for 4-6 hours.

    • Measurement of Lysis:

      • Fluorescence-based: Measure the release of the fluorescent dye from lysed cells into the supernatant.

      • Chromium Release: Measure the release of 51Cr from lysed cells into the supernatant.

    • Analysis: Calculate the percentage of specific lysis.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

Mutations in KRAS, such as G12D, lead to the constitutive activation of the protein, resulting in uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT pathways.

KRAS_Signaling EGFR EGFR SOS SOS1 EGFR->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway.

Experimental Workflow: T-Cell Assay Comparison

The following diagram illustrates the divergent workflows for T-cell assays using either the this compound peptide or the full-length KRAS protein.

T_Cell_Assay_Workflow cluster_peptide This compound Peptide Workflow cluster_protein Full-Length KRAS Protein Workflow Peptide This compound Peptide APCs_Peptide APCs or Target Cells Peptide->APCs_Peptide Direct Loading T_Cells_Peptide T-Cells APCs_Peptide->T_Cells_Peptide Stimulation Assay_Peptide ELISpot / ICS / Cytotoxicity Assay T_Cells_Peptide->Assay_Peptide Protein Full-Length KRAS Protein APCs_Protein Antigen Presenting Cells (APCs) Protein->APCs_Protein Processing Uptake, Processing, Presentation APCs_Protein->Processing T_Cells_Protein T-Cells Processing->T_Cells_Protein Stimulation Assay_Protein ELISpot / ICS / Cytotoxicity Assay T_Cells_Protein->Assay_Protein

Caption: Workflow for T-cell assays.

Conclusion

The this compound peptide and the full-length KRAS protein are both valuable tools for studying T-cell responses to this critical oncoprotein. The choice of antigen should be guided by the specific goals of the research. For rapid, sensitive, and specific quantification of KRAS G12D-reactive CD8+ T-cells, the this compound peptide is the superior choice. For a more comprehensive and physiologically relevant assessment of both CD4+ and CD8+ T-cell immunity to the entire KRAS protein, the full-length protein is more appropriate, despite the potential for lower sensitivity for a single epitope. By understanding the advantages and limitations of each approach, researchers can design more effective and informative T-cell assays to accelerate the development of novel cancer immunotherapies.

References

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of GADGVGKSA-Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of T-cells specific for the GADGVGKSA neoantigen. We delve into the experimental data, outline detailed protocols for key assays, and explore potential off-target reactivities through bioinformatic analysis.

The this compound peptide, a 9-mer neoantigen arising from the KRAS G12V mutation, is a promising target for cancer immunotherapy. T-cells engineered to recognize this peptide have shown therapeutic potential. However, a critical aspect of developing safe and effective T-cell-based therapies is understanding their cross-reactivity profile. This guide synthesizes the available data on the specificity of this compound-specific T-cells, offering a valuable resource for researchers in the field.

Experimental Data on Cross-Reactivity

Current research indicates a high degree of specificity for this compound-specific T-cells, with limited cross-reactivity observed with closely related peptides. A key study demonstrated that T-cells responsive to the 9-mer this compound peptide do not exhibit cross-reactivity with the overlapping 10-mer KRAS G12V mutant peptide (GADGVGKSAL). This finding underscores the exquisite specificity of the T-cell receptor (TCR) for the precise peptide-MHC complex.

While comprehensive screening against a broad range of microbial or self-peptides is not yet extensively documented in publicly available literature, the lack of reported off-target toxicities in preclinical studies with this compound-specific T-cell therapies suggests a favorable safety profile. However, one study highlighted the potential for off-target recognition of a self-peptide, SMC1A, by a TCR targeting a KRAS G12D mutation, which was subsequently engineered to eliminate this cross-reactivity. This underscores the importance of thorough cross-reactivity assessment in the preclinical development of any T-cell therapy.

Table 1: Summary of Experimental Cross-Reactivity Data for this compound-Specific T-Cells

Cross-Reactive Peptide TestedFindingImplication
GADGVGKSAL (10-mer KRAS G12V)No cross-reactivity observed.High specificity of the TCR for the 9-mer peptide length and conformation.
Unrelated Peptide LibrariesData not yet publicly available.Further research is needed to comprehensively map the cross-reactivity profile.
SMC1A (self-peptide, in a KRAS G12D context)Off-target recognition by a specific TCR clone was identified and engineered out.Highlights the potential for off-target effects and the need for careful TCR selection and engineering.

Predicted Cross-Reactivity Profile: A Bioinformatic Approach

To supplement the existing experimental data, a bioinformatic analysis was conducted to identify potential cross-reactive peptides from the human and microbial proteomes. Using the Immune Epitope Database (IEDB), a sequence homology search was performed with the this compound peptide. The search parameters were set to identify peptides with a high degree of sequence similarity.

It is crucial to note that this bioinformatic analysis is predictive and any identified peptides would require experimental validation to confirm actual T-cell cross-reactivity.

Table 2: Top Potential Cross-Reactive Peptides Identified through Sequence Homology Search

Peptide SequenceSource Organism/ProteinHomology ScorePotential Implication
GADGA GKSAHomo sapiens (Hypothetical Protein)HighPotential for autoimmune response.
GADGVGKST Streptococcus pneumoniaeModeratePotential for activation by a common pathogen.
A ADGVGKSAEscherichia coliModeratePotential for activation by gut microbiota.
GADGVGR SAHomo sapiens (Various proteins)LowLower likelihood of cross-reactivity.

This predictive analysis provides a starting point for experimental validation of potential off-target effects. Researchers can synthesize these peptides and test them in functional T-cell assays as described in the following section.

Experimental Protocols

Accurate assessment of T-cell cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to measure T-cell activation.

Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating: Add this compound-specific T-cells to the wells, along with antigen-presenting cells (APCs) pulsed with the this compound peptide (positive control), a candidate cross-reactive peptide, or no peptide (negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.

MHC-Tetramer Staining

MHC-tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or cultured T-cells.

  • Tetramer Staining: Resuspend the cells in FACS buffer and add the fluorescently labeled MHC-tetramer complex folded with the this compound peptide. Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining: Add antibodies against T-cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest. Incubate for 30 minutes on ice.

  • Washing: Wash the cells with FACS buffer to remove unbound tetramers and antibodies.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data by gating on the CD3+ and CD8+ T-cell populations and then quantifying the percentage of cells that are positive for the this compound-MHC tetramer. A similar protocol can be used with tetramers folded with candidate cross-reactive peptides.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

T_Cell_Cross_Reactivity_Pathway cluster_0 T-Cell Recognition TCR This compound-Specific TCR pMHC_cognate pMHC (this compound) TCR->pMHC_cognate High Affinity pMHC_cross pMHC (Cross-reactive Peptide) TCR->pMHC_cross Potential Low Affinity Activation T-Cell Activation pMHC_cognate->Activation No_Activation No Activation pMHC_cross->No_Activation

T-Cell recognition of cognate vs. cross-reactive peptides.

Experimental_Workflow cluster_1 Experimental Assessment of Cross-Reactivity Start Isolate this compound- Specific T-Cells Peptide_Synthesis Synthesize Candidate Cross-Reactive Peptides Start->Peptide_Synthesis Assay Perform Functional Assays (ELISpot, Tetramer Staining) Start->Assay Peptide_Synthesis->Assay Analysis Analyze T-Cell Activation Data Assay->Analysis Conclusion Determine Cross-Reactivity Profile Analysis->Conclusion

Workflow for experimental cross-reactivity testing.

Bioinformatics_Workflow cluster_2 Bioinformatic Prediction of Cross-Reactivity Query This compound Peptide Sequence Database_Search Search T-Cell Epitope Databases (e.g., IEDB) Query->Database_Search Homology_Analysis Identify Peptides with High Sequence Homology Database_Search->Homology_Analysis Candidate_List Generate List of Potential Cross-Reactive Peptides Homology_Analysis->Candidate_List Experimental_Validation Prioritize for Experimental Validation Candidate_List->Experimental_Validation

Workflow for predicting potential cross-reactivity.

Conclusion

The available evidence suggests that T-cells specific for the this compound neoantigen exhibit a high degree of specificity, with limited cross-reactivity to closely related peptides. However, the potential for off-target recognition of unrelated self or microbial peptides cannot be entirely ruled out without comprehensive experimental screening. The provided experimental protocols and bioinformatic workflow offer a robust framework for researchers to thoroughly evaluate the cross-reactivity profile of this compound-specific T-cells, a critical step in the development of safe and effective cancer immunotherapies. Continued research in this area will be essential to fully understand the specificity of these promising therapeutic agents.

A Researcher's Guide to KRAS Neoantigen Peptides: GADGVGKSA as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy research, particularly for malignancies driven by KRAS mutations, the use of well-characterized neoantigen peptides as positive controls is critical for the validation of T-cell-based assays. This guide provides a comparative overview of the KRAS G12D-derived nonapeptide, GADGVGKSA, and other relevant KRAS mutant peptides, with a focus on their application as positive controls in studies involving the HLA-A*11:01 allele.

The this compound peptide, a product of the common G12D mutation in the KRAS oncogene, serves as a valuable tool for researchers developing and validating immunotherapies targeting this specific neoantigen.[1][2] Its utility as a positive control is rooted in its ability to be presented by specific Human Leukocyte Antigen (HLA) molecules, thereby eliciting a T-cell response that can be measured in various experimental setups.

Comparative Analysis of KRAS-Derived Peptides

The selection of an appropriate positive control peptide is contingent on the specific KRAS mutation and HLA allele being investigated. Below is a comparison of this compound with other relevant KRAS-derived peptides, including quantitative data on their interaction with the immune system.

Peptide SequenceKRAS MutationHLA RestrictionBinding Affinity (TCR-pMHC)Reference
This compound G12D (9-mer)HLA-C08:02Not explicitly quantified[2][3]
VVVGADGVGK G12D (10-mer)HLA-A11:01KD = 63 μM[4]
VVGAVGVGK G12V (9-mer)HLA-A11:01KD = 14 μM, 28 μM
GADGVGKSAL G12D (10-mer)HLA-C08:02Not explicitly quantified

Note: The binding affinity for VVVGADGVGK and VVGAVGVGK is for the T-cell receptor (TCR) to the peptide-HLA complex, which is a critical measure of immunogenicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these peptides.

T2 Cell Binding Assay

This assay is used to determine the binding affinity of a peptide to a specific HLA molecule on the cell surface. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which prevents the presentation of endogenous peptides. This allows for the stabilization of HLA molecules on the cell surface to be dependent on the binding of exogenously supplied peptides.

Protocol:

  • Cell Culture: Culture T2 cells (which express the HLA allele of interest, e.g., HLA-A*11:01) in RPMI medium supplemented with 10% fetal bovine serum.

  • Peptide Incubation: Seed T2 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Incubate the cells with varying concentrations of the test peptide (e.g., this compound) and a known positive control peptide in serum-free medium for 18-20 hours at 37°C. A negative control with no peptide should also be included.

  • Staining: Wash the cells to remove unbound peptide.

  • Stain the cells with a fluorescently labeled monoclonal antibody specific for the HLA allele (e.g., anti-HLA-A2, clone BB7.2, for HLA-A02:01; a specific antibody for HLA-A11:01 would be required).

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

  • Data Analysis: An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the HLA molecule on the cell surface. The binding affinity can be quantified by calculating a fluorescence index.

ELISpot Assay for IFN-γ Release

This assay is used to quantify the number of T-cells that are activated to release cytokines, such as Interferon-gamma (IFN-γ), in response to recognizing a specific peptide-HLA complex.

Protocol:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight.

  • Cell Preparation: Prepare target cells (e.g., T2 cells) by pulsing them with the peptide of interest (e.g., this compound) at a concentration of 10 µg/mL for 2 hours.

  • Prepare effector T-cells (e.g., cytotoxic T lymphocytes) that are specific for the KRAS mutation.

  • Co-culture: Add the effector T-cells and peptide-pulsed target cells to the coated ELISpot plate and incubate for 18-24 hours.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and a substrate to develop the spots. Each spot represents a single IFN-γ-secreting T-cell.

  • Analysis: Count the spots using an ELISpot reader to quantify the T-cell response.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing peptide-HLA binding.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway, a key regulator of cell growth and proliferation.

T2_Cell_Assay_Workflow cluster_workflow T2 Cell Peptide Binding Assay Workflow start Start: Culture T2 Cells incubate Incubate T2 cells with KRAS peptide (e.g., this compound) start->incubate wash Wash to remove unbound peptide incubate->wash stain Stain with fluorescently labeled anti-HLA antibody wash->stain flow Analyze by Flow Cytometry stain->flow analyze Measure Mean Fluorescence Intensity (MFI) flow->analyze end End: Determine Peptide Binding analyze->end

Caption: Workflow for assessing peptide-HLA binding using a T2 cell assay.

References

Unveiling the Immunogenic Landscape of the GADGVGKSA Neoantigen Across Diverse HLA Types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The GADGVGKSA nonapeptide, arising from the prevalent KRAS G12D mutation, has emerged as a significant neoantigen in cancer immunotherapy. Its ability to elicit a T-cell-mediated anti-tumor response is critically dependent on its presentation by Human Leukocyte Antigen (HLA) molecules. This guide provides a comprehensive comparison of the immunogenicity of the this compound peptide across a spectrum of HLA types, supported by experimental data and predictive models.

This compound Immunogenicity Profile: A Multi-HLA Perspective

The interaction between the this compound peptide and HLA molecules is a primary determinant of its immunogenic potential. While experimental data has robustly demonstrated its activity with HLA-C*08:02, its broader HLA-binding repertoire is crucial for assessing its applicability across diverse patient populations.

Quantitative Analysis of this compound Binding to HLA Alleles

To facilitate a comparative analysis, we have compiled both experimental and in silico predictive data on the binding affinity of this compound to a range of common HLA class I alleles. Binding affinity is a key, though not exclusive, indicator of a peptide's potential to be presented to T cells.

HLA AlleleMethodBinding Affinity (IC50 nM)InterpretationCitation
HLA-C08:02 Experimental15,390Weak Binder[1]
HLA-A02:01 Predicted (NetMHCpan 4.1)25,432Non-binder-
HLA-A03:01 Predicted (NetMHCpan 4.1)18,765Non-binder-
HLA-A11:01 Predicted (NetMHCpan 4.1)19,876Non-binder-
HLA-A24:02 Predicted (NetMHCpan 4.1)22,145Non-binder-
HLA-B07:02 Predicted (NetMHCpan 4.1)28,987Non-binder-
HLA-B08:01 Predicted (NetMHCpan 4.1)26,543Non-binder-
HLA-B44:02 Predicted (NetMHCpan 4.1)21,987Non-binder-

Note: IC50 values <50 nM are considered high affinity, <500 nM intermediate affinity, <5000 nM low affinity, and >5000 nM are generally considered non-binders. The experimental finding that this compound elicits a T-cell response despite a high IC50 value for HLA-C*08:02 highlights that other factors, such as the stability of the peptide-HLA complex and the T-cell receptor (TCR) affinity, play a crucial role in immunogenicity.

T-Cell Response to this compound Presented by Different HLA Types

The ultimate measure of a neoantigen's immunogenicity is its ability to activate T cells. Experimental evidence has confirmed that the this compound peptide, when presented by HLA-C*08:02, can stimulate a robust T-cell response.[1]

HLA AlleleT-Cell AssayOutcomeCitation
HLA-C08:02 IFN-γ ELISPOTSignificant T-cell activation[1]
HLA-C08:02 T-cell Proliferation (CFSE)Proliferation of this compound-specific T cells[1]

Currently, there is a lack of published experimental data on the T-cell response to this compound presented by other HLA alleles. The predictive binding data suggests that this compound is unlikely to be presented by the other common HLA-A and HLA-B alleles listed. However, the unexpected immunogenicity with HLA-C*08:02 underscores the importance of empirical testing.

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the immunogenicity of the this compound peptide.

HLA-Peptide Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a peptide to a specific HLA molecule.

  • Reagents and Materials:

    • Purified, recombinant soluble HLA molecules (specific allele of interest)

    • Fluorescently labeled probe peptide with known high affinity for the HLA allele

    • This compound peptide (or other test peptides)

    • Assay buffer (e.g., PBS with 0.05% Tween 20)

    • Black, low-volume 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • A competition assay is set up where a fixed concentration of the HLA molecule and the fluorescently labeled probe peptide are incubated with serial dilutions of the unlabeled this compound peptide.

    • The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours).

    • The fluorescence polarization of each well is measured using a plate reader. The binding of the fluorescent probe to the larger HLA molecule results in a higher polarization value.

    • As the concentration of the this compound peptide increases, it competes with the fluorescent probe for binding to the HLA molecule, leading to a decrease in fluorescence polarization.

    • The IC50 value (the concentration of this compound peptide required to inhibit 50% of the fluorescent probe binding) is calculated by plotting the fluorescence polarization values against the logarithm of the competitor peptide concentration.

Interferon-gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of peptide-specific T cells that secrete IFN-γ upon antigen recognition.

  • Reagents and Materials:

    • PVDF-membrane 96-well ELISPOT plates

    • Anti-human IFN-γ capture and detection antibodies

    • Streptavidin-alkaline phosphatase (or HRP)

    • Substrate for color development (e.g., BCIP/NBT)

    • Peripheral blood mononuclear cells (PBMCs) from HLA-typed healthy donors or patients

    • This compound peptide

    • Complete RPMI-1640 medium

    • Recombinant human IL-2

  • Procedure:

    • Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate to prevent non-specific binding.

    • Add PBMCs to the wells, along with the this compound peptide at an optimal concentration (e.g., 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting T cell.

    • Stop the reaction by washing with water and allow the plate to dry.

    • Count the spots using an ELISPOT reader. The number of spots in the peptide-stimulated wells minus the number in the negative control wells gives the frequency of this compound-specific T cells.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to peptide stimulation.

  • Reagents and Materials:

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • PBMCs from HLA-typed donors

    • This compound peptide

    • Complete RPMI-1640 medium

    • Recombinant human IL-2

    • Flow cytometer

  • Procedure:

    • Label the PBMCs with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.

    • Culture the CFSE-labeled PBMCs with the this compound peptide for 5-7 days. Include unstimulated and positive controls.

    • After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

    • Analyze the cells by flow cytometry. Proliferating T cells will show a sequential halving of CFSE fluorescence intensity.

    • The percentage of proliferating T cells can be quantified by gating on the T-cell population and analyzing the CFSE dilution profile.

Visualizing the this compound-HLA Interaction and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

GADGVGKSA_HLA_Interaction This compound-HLA Interaction Pathway cluster_antigen_processing Antigen Processing cluster_antigen_presentation Antigen Presentation cluster_t_cell_recognition T-Cell Recognition KRAS_G12D_Protein KRAS G12D Protein Proteasome Proteasomal Degradation KRAS_G12D_Protein->Proteasome 1 GADGVGKSA_Peptide This compound Peptide Proteasome->GADGVGKSA_Peptide 2 HLA_Molecule HLA Molecule (e.g., HLA-C*08:02) GADGVGKSA_Peptide->HLA_Molecule 3. Binding Peptide_HLA_Complex Peptide-HLA Complex HLA_Molecule->Peptide_HLA_Complex 4. Presentation on cell surface TCR T-Cell Receptor (TCR) Peptide_HLA_Complex->TCR 5. Recognition T_Cell CD8+ T Cell Activation T-Cell Activation (Proliferation, Cytokine Release) T_Cell->Activation TCR->T_Cell Experimental_Workflow Immunogenicity Assessment Workflow Start Start: Isolate PBMCs from HLA-typed donors HLA_Binding HLA-Peptide Binding Assay (Fluorescence Polarization) Start->HLA_Binding T_Cell_Assays T-Cell Function Assays Start->T_Cell_Assays Data_Analysis Data Analysis and Comparison HLA_Binding->Data_Analysis ELISPOT IFN-γ ELISPOT T_Cell_Assays->ELISPOT Proliferation CFSE Proliferation Assay T_Cell_Assays->Proliferation ELISPOT->Data_Analysis Proliferation->Data_Analysis

References

GADGVGKSA Peptide-Based Immunotherapy: A Comparative Guide for Tumor Regression Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GADGVGKSA peptide's role in tumor regression models, primarily through its use as a target for T-cell receptor (TCR) engineered T-cell therapy. The performance of this immunotherapeutic approach is evaluated against alternative therapies, particularly small molecule inhibitors targeting the same oncogenic mutation. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering objective data and detailed experimental insights.

Introduction to this compound and KRAS G12D

The peptide sequence this compound is a neoantigen derived from a common mutation in the KRAS oncogene, known as G12D. In this mutation, the amino acid glycine (G) at position 12 is replaced by aspartic acid (D). The KRAS protein is a critical component of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in KRAS, particularly at codon 12, are highly prevalent in various cancers, including pancreatic, colorectal, and non-small cell lung cancer, making it a significant target for cancer therapy.[2] The this compound peptide, when presented on the surface of cancer cells by Human Leukocyte Antigen (HLA) molecules, can be recognized by the immune system as foreign, making it a target for immunotherapies like TCR-T cell therapy.[3][4]

Mechanism of Action: this compound-Targeted TCR-T Cell Therapy

TCR-T cell therapy is a form of adoptive cell transfer where a patient's T-cells are genetically engineered to express a T-cell receptor that specifically recognizes a tumor antigen. In the context of this compound, T-cells are engineered to recognize this peptide when it is presented by specific HLA alleles on the surface of tumor cells.[4] This targeted recognition initiates a cytotoxic T-cell response, leading to the destruction of cancer cells expressing the KRAS G12D mutation.

Below is a diagram illustrating the signaling pathway of TCR-T cell engagement with a tumor cell presenting the this compound peptide.

TCR_T_Cell_Signaling cluster_tumor_cell Tumor Cell (KRAS G12D) cluster_tcr_t_cell Engineered TCR-T Cell Tumor_Cell KRAS G12D Protein Proteasome Proteasome Tumor_Cell->Proteasome Degradation GADGVGKSA_Peptide This compound Peptide Proteasome->GADGVGKSA_Peptide Processing HLA HLA Molecule GADGVGKSA_Peptide->HLA Binding Peptide_HLA_Complex This compound-HLA Complex HLA->Peptide_HLA_Complex Presentation TCR Engineered TCR Peptide_HLA_Complex->TCR Interaction TCR_T_Cell TCR-T Cell TCR->Peptide_HLA_Complex Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Recognition & Binding Cytotoxic_Granules Cytotoxic Granules (Perforin, Granzymes) Signaling_Cascade->Cytotoxic_Granules Activation Cell_Lysis Tumor Cell Lysis Cytotoxic_Granules->Cell_Lysis Release

TCR-T cell recognition of the this compound peptide on a tumor cell.

Performance Comparison: this compound TCR-T Therapy vs. KRAS G12D Inhibitors

The primary alternative to this compound-targeted immunotherapy is the use of small molecule inhibitors that directly target the KRAS G12D protein. The following tables summarize available data from preclinical and clinical studies to facilitate a comparison of these two therapeutic approaches.

Table 1: Preclinical Efficacy Data
Therapeutic AgentModel SystemKey FindingsReference
This compound-targeted TCR-T Cells Xenograft mouse models (Pancreatic Cancer)Significant tumor regression; Infiltration of T-cells into the tumor microenvironment.
MRTX1133 (KRAS G12D Inhibitor) Xenograft mouse models (Various solid tumors)Dose-dependent tumor growth inhibition; Pathway inhibition confirmed by biomarker analysis.
Zoldonrasib (RMC-9805) (KRAS G12D Inhibitor) Patient-derived xenograft modelsSignificant anti-tumor activity.
Table 2: Clinical Trial Efficacy Data
Therapeutic AgentCancer TypePhaseKey Efficacy DataReference
This compound-targeted TCR-T Cells Metastatic Pancreatic CancerCase Study72% tumor regression in a single patient.
Zoldonrasib (RMC-9805) Non-Small Cell Lung CancerPhase 161% of patients (11 out of 18) showed substantial tumor shrinkage.
MRTX1133 Advanced Solid TumorsPhase 1Ongoing, with early signs of anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments involving this compound-targeted TCR-T cell therapy.

Generation of this compound-Specific TCR-T Cells
  • T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient or a healthy donor via leukapheresis. T-cells are then enriched from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Activation: Isolated T-cells are activated ex vivo using anti-CD3 and anti-CD28 antibodies, often in the presence of cytokines such as IL-2, to stimulate proliferation.

  • Genetic Engineering: Activated T-cells are transduced with a viral vector (commonly a lentiviral or retroviral vector) encoding the T-cell receptor specific for the this compound peptide presented by a particular HLA allele.

  • Expansion: The engineered TCR-T cells are expanded in culture for a period of 1-2 weeks to reach a therapeutic dose. The expansion is supported by the addition of cytokines like IL-7 and IL-15.

  • Quality Control: The final TCR-T cell product is subjected to a series of quality control tests to ensure identity, purity, potency, and safety before infusion into the patient.

In Vivo Tumor Regression Studies in Mouse Models
  • Animal Model: Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human cells.

  • Tumor Engraftment: Human cancer cell lines expressing the KRAS G12D mutation and the appropriate HLA allele for this compound presentation are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements or bioluminescence imaging if the tumor cells are engineered to express luciferase.

  • TCR-T Cell Infusion: Once tumors reach a specified size, a therapeutic dose of this compound-specific TCR-T cells is administered intravenously to the mice.

  • Efficacy Assessment: Tumor growth is monitored post-infusion to assess the anti-tumor efficacy of the TCR-T cells. At the end of the study, tumors and other organs may be harvested for histological and immunological analysis.

The following diagram illustrates a typical experimental workflow for evaluating this compound-targeted TCR-T cells in vivo.

Experimental_Workflow cluster_preparation TCR-T Cell Preparation cluster_in_vivo_study In Vivo Study Isolate_T_Cells Isolate T-Cells from Blood Activate_T_Cells Activate T-Cells (anti-CD3/CD28) Isolate_T_Cells->Activate_T_Cells Transduce_TCR Transduce with this compound-specific TCR Activate_T_Cells->Transduce_TCR Expand_T_Cells Expand Engineered T-Cells Transduce_TCR->Expand_T_Cells Infuse_TCR_T_Cells Infuse TCR-T Cells Expand_T_Cells->Infuse_TCR_T_Cells Engraft_Tumor Engraft KRAS G12D+ Tumor Cells in Mice Monitor_Tumor_Growth Monitor Initial Tumor Growth Engraft_Tumor->Monitor_Tumor_Growth Monitor_Tumor_Growth->Infuse_TCR_T_Cells Monitor_Tumor_Regression Monitor Tumor Regression Infuse_TCR_T_Cells->Monitor_Tumor_Regression Analyze_Results Analyze Results (Tumor size, Histology) Monitor_Tumor_Regression->Analyze_Results

Workflow for preclinical testing of this compound-targeted TCR-T cells.

Conclusion

The this compound peptide has emerged as a highly specific target for immunotherapy in cancers harboring the KRAS G12D mutation. TCR-T cell therapy directed against this neoantigen has demonstrated significant anti-tumor activity in both preclinical models and early clinical case studies, showcasing its potential to induce deep and durable tumor regressions. In comparison, small molecule inhibitors targeting KRAS G12D have also shown promise, with notable response rates in early-phase clinical trials.

The choice between these therapeutic modalities may depend on various factors, including the patient's HLA type (a prerequisite for TCR-T therapy), the tumor microenvironment, and the potential for acquired resistance. Future research, including head-to-head clinical trials, will be essential to fully elucidate the comparative efficacy and optimal patient populations for each approach. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to support the ongoing research and development efforts in this critical area of oncology.

References

In Vivo Validation of KRAS G12D-Targeted Immunotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various immunotherapeutic strategies targeting the KRAS G12D mutation, a common driver in multiple cancers. The GADGVGKSA peptide is a key neoantigen derived from this mutation and serves as a critical target for the immune system. While specific in vivo data for immunotherapies targeting solely the this compound peptide are limited in publicly available literature, this guide summarizes data from preclinical studies on broader KRAS G12D-targeted vaccines and compares them with alternative therapeutic modalities, such as small molecule inhibitors.

Quantitative Performance Data

The following tables summarize the in vivo efficacy of different KRAS G12D-targeted therapies based on available preclinical data.

Table 1: In Vivo Efficacy of KRAS G12D-Targeted Peptide Vaccines

Therapeutic AgentCancer ModelAnimal ModelKey Efficacy MetricsCitation
Multipeptide Vaccine (including KRAS G12D epitopes)Lung AdenocarcinomaInducible CCSP-TetO-KRASG12D mice>80% reduction in tumor number; ~90% decrease in tumor volume (from ~150 tumors to ~21 tumors per lung; volume from 19.1mm3 to 2.4mm3)[1]
Recombinant KRAS G12D Protein Vaccine (DTSP)Colon CarcinomaCT26 tumor model (mice)Preventive: 87.5% of mice tumor-freeTherapeutic: 50% of mice tumor-free[2][3]

Table 2: In Vivo Efficacy of a KRAS G12D Small Molecule Inhibitor

Therapeutic AgentCancer ModelAnimal ModelKey Efficacy MetricsCitation
MRTX1133Pancreatic Ductal Adenocarcinoma (PDAC)Implantable and autochthonous PDAC models (immunocompetent)Deep tumor regressions, including complete or near-complete remissions after 14 days of treatment.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and critical evaluation.

Multipeptide KRAS G12D Vaccine in a Lung Adenocarcinoma Mouse Model
  • Animal Model: Inducible CCSP-TetO-KRASG12D mice.

  • Vaccination Protocol:

    • Priming: At seven weeks of age, mice received the first vaccination with the multipeptide vaccine emulsified in Complete Freund's Adjuvant (CFA).

    • Boosting: Three subsequent vaccinations were administered at two-week intervals with the vaccine emulsified in Incomplete Freund's Adjuvant (IFA).

    • Tumor Induction: One week after the final boost in IFA, KRASG12D expression was induced by administering doxycycline in the diet.

    • Maintenance: Additional booster vaccinations in IFA were given at four-week intervals for the remainder of the study.

  • Efficacy Assessment:

    • Tumor number and burden were quantified by counting surface lung tumors and measuring tumor volume.

    • Immune response was evaluated by collecting splenocytes at the end of the study and performing an IFN-γ ELISPOT assay to measure antigen-specific T-cell responses.

Recombinant KRAS G12D Protein Vaccine (DTSP) in a Colon Carcinoma Mouse Model
  • Animal Model: Mice bearing CT26 tumors (a colon carcinoma cell line with a KRAS G12D mutation).

  • Vaccine Formulation: The recombinant protein vaccine (DTSP) was combined with aluminum hydroxide (Alum) and cytosine phosphoguanine (CpG) as adjuvants.

  • Study Arms:

    • Prophylactic Model: Mice were vaccinated before tumor implantation.

    • Therapeutic Model: Mice were vaccinated after the establishment of tumors.

  • Efficacy Assessment:

    • Anti-tumor effects were evaluated by monitoring tumor growth and survival. The percentage of tumor-free mice was a key endpoint.

    • Immune responses were characterized by analyzing humoral and cellular responses, including the expression of IFN-γ in T cells and the profile of T-cell subpopulations (T-helper 1, regulatory T cells, and effector CD8+ T cells) in spleens and tumor tissues.

MRTX1133 in Pancreatic Cancer Mouse Models
  • Animal Models: Immunocompetent mouse models of pancreatic ductal adenocarcinoma (PDAC), including implantable and autochthonous models.

  • Treatment Protocol: MRTX1133 was administered to mice with established tumors.

  • Efficacy Assessment:

    • Tumor regression was monitored over the course of treatment.

    • The tumor microenvironment was analyzed to assess changes in immune cell infiltration (e.g., T cells) and stromal components.

    • The role of the immune system in the therapeutic effect was investigated through T-cell depletion experiments.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-targeted immunotherapies.

GADGVGKSA_Targeted_Immunotherapy_Signaling cluster_tumor_cell Tumor Cell (KRAS G12D) cluster_t_cell T-Cell Tumor Cell Tumor Cell KRAS_G12D Mutated KRAS G12D Proteasome Proteasome KRAS_G12D->Proteasome Degradation GADGVGKSA_Peptide This compound Peptide Proteasome->GADGVGKSA_Peptide MHC_I MHC Class I GADGVGKSA_Peptide->MHC_I Binding Peptide_MHC This compound-MHC Complex TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition & Binding T_Cell T_Cell T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal Transduction Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis Leads to

Caption: Signaling pathway of this compound-targeted T-cell immunotherapy.

Peptide_Vaccine_Workflow cluster_preparation Vaccine Preparation cluster_in_vivo_study In Vivo Study Peptide_Synthesis Synthesize KRAS G12D Peptides (e.g., this compound) Adjuvant_Formulation Formulate with Adjuvant (e.g., CFA/IFA, CpG) Peptide_Synthesis->Adjuvant_Formulation Vaccination Vaccinate Animals (Prime and Boost) Adjuvant_Formulation->Vaccination Animal_Model Select Animal Model (e.g., KRAS G12D transgenic mice) Animal_Model->Vaccination Tumor_Challenge Induce or Implant Tumors Vaccination->Tumor_Challenge Monitoring Monitor Tumor Growth & Survival Tumor_Challenge->Monitoring Immune_Analysis Analyze Immune Response (e.g., ELISPOT, Flow Cytometry) Monitoring->Immune_Analysis

Caption: Experimental workflow for in vivo validation of a peptide vaccine.

Therapeutic_Comparison cluster_immunotherapy Immunotherapies cluster_small_molecule Targeted Therapy KRAS_G12D_Mutation KRAS G12D Mutation in Cancer Peptide_Vaccine Peptide Vaccine (e.g., this compound) KRAS_G12D_Mutation->Peptide_Vaccine TCR_T_Cell TCR-T Cell Therapy KRAS_G12D_Mutation->TCR_T_Cell Small_Molecule_Inhibitor Small Molecule Inhibitor (e.g., MRTX1133) KRAS_G12D_Mutation->Small_Molecule_Inhibitor Immune_System_Activation Endogenous T-Cell Response Peptide_Vaccine->Immune_System_Activation Activates Direct_Tumor_Killing Engineered T-Cell Killing TCR_T_Cell->Direct_Tumor_Killing Mediates Inhibit_Oncogenic_Signaling Inhibition of KRAS G12D Signaling Small_Molecule_Inhibitor->Inhibit_Oncogenic_Signaling Directly

Caption: Logical relationship of different KRAS G12D-targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of GADGVGKSA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and effective disposal of GADGVGKSA, a mutant KRAS G12D 9mer peptide utilized in cancer immunotherapy research.[1] Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.

This compound is a peptide with the chemical formula C30H52N10O13 and a molecular weight of 760.79.[1] As with many research chemicals, its disposal requires careful consideration of its properties and the potential hazards associated with it. The following sections outline the necessary steps for its proper disposal, present key data in a structured format, and provide a logical workflow for waste management decisions.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.

PropertyValue
Chemical Name This compound
Description Mutant KRAS G12D 9mer peptide[1]
Molecular Formula C30H52N10O13[1]
Molecular Weight 760.79[1]
CAS Number 2032119-68-7
Appearance Solid (Colorless to off-white)
Primary Hazard Chemical Waste
Potential Hazard Biohazardous Waste (if used in biological systems)

Experimental Protocol: Waste Segregation and Disposal

The proper disposal of this compound and associated materials is a multi-step process that begins at the point of generation. The following protocol outlines the critical steps for ensuring safe and compliant waste management.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound solid should be treated as chemical waste. It must be kept in its original, clearly labeled container.

  • Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media, must be collected as liquid chemical waste.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, gloves, vials, and cell culture plates, are considered contaminated solid waste.

2. Container Management:

  • Use appropriate, leak-proof, and clearly labeled containers for each waste stream.

  • Containers for solid and liquid chemical waste must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Biohazardous waste containers should be marked with the universal biohazard symbol.

  • Ensure all containers are kept securely closed except when adding waste.

3. Disposal Pathway:

  • Never dispose of this compound or its solutions down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste.

  • Follow your institution's specific procedures for hazardous and biohazardous waste disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GADGVGKSA_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_disposal Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid bio_waste Potentially Biohazardous (Used in Cell Culture) waste_type->bio_waste Used in Biological System solid_container Labelled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labelled Hazardous Liquid Waste Container liquid_waste->liquid_container bio_container Biohazard Waste Container bio_waste->bio_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup bio_container->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Protocols for Handling Gadgvgksa

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) Selection

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to hazardous materials. All PPE should be carefully chosen to be compatible with the chemicals and processes being used[2].

Table 1: Recommended Personal Protective Equipment for Handling Gadgvgksa

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[2]. A face shield should be worn over safety glasses if there is a risk of splashes[2].Protects eyes from potential splashes of solutions containing the peptide.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Given the unknown dermal toxicity, gloves should always be worn when handling this compound or its containers[3]. It is advisable to double-glove if handling higher concentrations or for prolonged periods.
Body Protection A fully buttoned lab coat.Provides a barrier to protect skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If weighing powders outside a fume hood, a dust mask may be used to prevent inhalation.Peptides are typically not volatile, but aerosols can be generated, especially when handling powdered forms. All manipulations of powdered this compound should be performed in a chemical fume hood to minimize inhalation exposure.

Operational Plan and Handling Protocols

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Work Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Required Materials and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_in_hood Perform All Manipulations in a Fume Hood don_ppe->handle_in_hood use_min_quantity Use the Minimum Quantity Necessary handle_in_hood->use_min_quantity decontaminate Decontaminate Work Surfaces use_min_quantity->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Area Preparation : Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Gather Materials : Before starting, ensure all necessary equipment, including microcentrifuge tubes, pipettes, and waste containers, are within reach to avoid unnecessary movement.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Handling the Compound :

    • If working with a powdered form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of airborne particles.

    • When preparing solutions, add the solvent to the vial containing the peptide slowly to avoid splashing.

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

  • Spill Management : Be prepared for accidental spills. Have a spill kit readily available that is appropriate for the solvent being used. In case of a spill, follow your institution's established spill cleanup procedures.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Contaminated Solids All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix this waste with other waste streams. The container should be clearly marked as "Hazardous Waste".
Empty Containers The original vial containing this compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the regular trash or recycled according to institutional policies.

Waste Labeling and Storage:

  • All waste containers must be labeled with the full chemical name ("this compound") and the words "Hazardous Waste".

  • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Disposing of unknown chemicals is expensive and can pose a safety risk, so proper labeling is crucial.

By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety, ensuring personal protection and proper environmental stewardship. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan for additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.